molecular formula C8H14F2N2 B580931 1-(Azetidin-3-YL)-4,4-difluoropiperidine CAS No. 1257293-83-6

1-(Azetidin-3-YL)-4,4-difluoropiperidine

Cat. No.: B580931
CAS No.: 1257293-83-6
M. Wt: 176.211
InChI Key: OIQJXEUDXZJIRR-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4,4-difluoropiperidine is a versatile chemical scaffold highly valued in medicinal chemistry, particularly for the research and development of central nervous system (CNS) agents . Its structure combines a constrained azetidine ring with a 4,4-difluoropiperidine motif, a privileged fragment known to enhance key pharmacokinetic properties. The gem-difluoro substitution on the piperidine ring is a strategic modification that improves metabolic stability and influences the basicity of the adjacent nitrogen, which can be crucial for optimizing blood-brain barrier penetration . This compound serves as a critical building block in the synthesis of novel bioactive molecules, including potent and selective dopamine D4 receptor antagonists . Such tool compounds are instrumental in preclinical research for investigating neurological pathways and have shown promise in models of L-DOPA-induced dyskinesia associated with Parkinson's disease . Furthermore, the scaffold's utility extends to the preparation of selective enzyme inhibitors, where its rigid, three-dimensional structure contributes to improved binding affinity and selectivity at various biological targets . Researchers leverage this compound in lead optimization programs for psychiatric and neurodegenerative disorders, exploiting its potential to generate high-value chemical probes and therapeutic candidates .

Properties

IUPAC Name

1-(azetidin-3-yl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQJXEUDXZJIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278842
Record name 1-(3-Azetidinyl)-4,4-difluoropiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-83-6
Record name 1-(3-Azetidinyl)-4,4-difluoropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Azetidinyl)-4,4-difluoropiperidine
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URL https://comptox.epa.gov/dashboard/DTXSID601278842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine: Properties, Synthesis, and Applications

Abstract

This compound is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry. It serves as a versatile building block, uniquely combining the conformationally constrained azetidine ring with the metabolically robust and pKa-modulating 4,4-difluoropiperidine scaffold. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, plausible synthetic routes, and strategic applications in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the creation of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds

In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant of a compound's ultimate success. Saturated heterocycles are foundational building blocks, and among them, the azetidine ring has emerged as a "privileged scaffold". Its rigid, four-membered ring structure imparts a degree of conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the azetidine ring serves as a valuable three-dimensional vector, allowing for precise exit angles for substituents to probe protein binding pockets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize physicochemical and pharmacokinetic properties.[1] The 4,4-difluoropiperidine motif is particularly advantageous. The gem-dihalogen substitution at the 4-position blocks a common site of metabolic oxidation (cytochrome P450), thereby enhancing the metabolic stability and half-life of a molecule.[2] Crucially, the strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen, which can be essential for modulating target engagement, improving cell permeability, and reducing off-target effects such as hERG channel binding.

This compound represents a sophisticated amalgamation of these two powerful motifs. It provides a pre-built framework that offers metabolic stability, modulated basicity, and a conformationally defined exit vector, making it a highly sought-after intermediate for synthesizing novel chemical entities, particularly in the development of central nervous system (CNS) agents and other complex therapeutics.[3][4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound and its common salt forms are critical for its use in synthesis and formulation. The compound is typically supplied as a white to off-white solid with good solubility in polar organic solvents like methanol and DMSO, but limited aqueous solubility.[6]

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1257293-83-6 (Free Base)[3][7][8]
Molecular Formula C₈H₁₄F₂N₂[3][7]
Molecular Weight 176.21 g/mol (Free Base)[7][8]
Appearance White to off-white powder/solid[6]
Solubility Soluble in DMSO, methanol; limited in water[6]
Purity Typically >98% (by HPLC)[6]
Storage 2-8°C, airtight container, protect from light and moisture[6][8]
SMILES C1NC(C1)N2CCC(CC2)(F)F[7]
InChIKey OIQJXEUDXZJIRR-UHFFFAOYSA-N[7]

Note: The compound is also available as various salts, such as the hydrochloride[9], ditrifluoroacetic acid[6], and bis(2,2,2-trifluoroacetate)[10] salts, which will have different molecular weights and CAS numbers.

Spectroscopic Characterization

Comprehensive structural elucidation is essential for verifying the identity and purity of such a key intermediate. While detailed spectra are often proprietary, the expected spectroscopic signatures can be expertly inferred.

  • ¹H NMR: The proton NMR spectrum is a primary tool for identification.[7] Key expected signals include multiplets for the methylene protons on both the azetidine and piperidine rings. The azetidine methine proton (CH-N) would appear as a distinct multiplet. The protons on the piperidine ring adjacent to the fluorine atoms (at C3 and C5) would likely show complex splitting patterns due to both geminal and vicinal coupling to the fluorine atoms.

  • ¹³C NMR: The carbon spectrum would confirm the presence of the 8 carbon atoms in the molecule. The carbon bearing the gem-difluoro group (C4 of the piperidine) would appear as a characteristic triplet due to one-bond C-F coupling, shifted significantly downfield. Other carbons near the fluorine atoms may also exhibit smaller C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance would be expected for the two equivalent fluorine atoms, confirming the presence of the CF₂ group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 177.12, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition.

The application of 2D NMR techniques like COSY (¹H-¹H) and HSQC (¹H-¹³C) would be used to definitively assign all proton and carbon signals, providing unequivocal structural confirmation.[11]

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

A robust and scalable synthesis is paramount for the utility of any building block. While specific proprietary routes exist, a chemically sound and logical pathway can be designed based on established synthetic transformations in heterocyclic chemistry.[12][13] The most logical disconnection is at the C-N bond linking the two heterocyclic rings. This leads to a protected azetidine synthon and 4,4-difluoropiperidine. A practical forward synthesis would involve a reductive amination protocol.

Proposed Synthetic Workflow:

Synthetic_Pathway A 1-Boc-azetidin-3-one C Reductive Amination (e.g., NaBH(OAc)₃, DCE) A->C B 4,4-Difluoropiperidine B->C D 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine C->D Formation of C-N bond E Deprotection (e.g., TFA or HCl in Dioxane) D->E Removal of Boc group F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following protocol is a representative, field-proven method for executing the key coupling step.

  • Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4,4-difluoropiperidine (1.1 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. The choice of this reagent is critical as it is selective for the reduction of iminiums in the presence of the ketone starting material and is tolerant of mildly acidic conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude intermediate, 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine, by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

  • Final Isolation: Stir the deprotection reaction at room temperature until complete (monitored by LC-MS). Remove the solvent and excess acid under reduced pressure. If the salt form is desired, it can be isolated directly. For the free base, perform a basic workup and extract with an organic solvent to yield the final product, this compound.

Reactivity Profile

The primary site of reactivity on the final molecule is the secondary amine of the azetidine ring. This nitrogen is a competent nucleophile and can be readily functionalized via acylation, alkylation, sulfonylation, or used in further coupling reactions to append other fragments of a target molecule. The tertiary amine of the piperidine is significantly less basic due to the adjacent gem-difluoro group and is generally not reactive under standard conditions.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a high-value building block for complex drug targets.

  • Scaffold for CNS Agents: The 4,4-difluoropiperidine scaffold has been successfully employed in the development of potent and selective dopamine D4 receptor antagonists.[5] The combination with the azetidine moiety provides a novel vector space to explore structure-activity relationships (SAR) for this and other G-protein coupled receptors (GPCRs) implicated in neurological disorders.

  • Modulation of Physicochemical Properties: Medicinal chemists can use this building block to systematically modify drug candidates. The gem-difluoro group reliably lowers the pKa of the piperidine nitrogen, which can be critical for achieving a desired ionization state at physiological pH, thereby impacting solubility, permeability, and target binding.[1]

  • Enhancement of Metabolic Stability: The blocked 4-position of the piperidine ring prevents metabolic hydroxylation, a common metabolic pathway for piperidine-containing drugs.[2] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of active metabolites.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound should always be consulted, hazard information can be extrapolated from structurally related compounds like 4,4-difluoropiperidine.

  • Hazards: The parent compound is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause serious skin and eye irritation.[14][15] It is prudent to handle this compound with the same level of caution.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

  • Storage and Stability: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C).[6][8] It is listed as moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability and purity.[6]

Conclusion

This compound is a modern and strategically designed molecular building block that offers a powerful combination of features for drug discovery. Its unique architecture provides conformational rigidity, a site for controlled vector elaboration, enhanced metabolic stability, and inherent modulation of basicity. For scientists and researchers in pharmaceutical development, this compound represents a valuable tool for accelerating the discovery of novel therapeutics with optimized drug-like properties.

References

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine

This compound is a synthetic heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure uniquely combines two highly sought-after motifs: the strained azetidine ring and the geminally-difluorinated piperidine ring. The azetidine moiety, a four-membered nitrogen-containing ring, provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often improving metabolic stability and cell permeability. Concurrently, the 4,4-difluoropiperidine group is a valuable bioisostere for a carbonyl or an unsubstituted piperidine ring. The gem-difluoro substitution can modulate the basicity (pKa) of the piperidine nitrogen and enhance metabolic stability by blocking potential sites of oxidation, while also potentially improving binding affinity and other pharmacokinetic properties.[1]

This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a logical synthetic approach, and its critical role as a building block in the development of novel therapeutics.

Core Physicochemical Properties

The fundamental characteristics of this compound and its common salt forms are crucial for its application in synthesis and screening. The free base is the primary form, while its salts, such as the hydrochloride and trifluoroacetate, are often used to improve solubility and handling.

PropertyFree BaseDitrifluoroacetic Acid SaltHydrochloride Salt
Molecular Formula C₈H₁₄F₂N₂[2][3]C₁₂H₁₆F₈N₂O₄[4]C₈H₁₅ClF₂N₂
Molecular Weight 176.21 g/mol [2]404.25 g/mol [4]Not explicitly found
CAS Number 1257293-83-6[2][3]2286232-45-7[4]1864979-29-2[5]
Appearance White to off-white powder/solid[6]Solid[6]Not explicitly found
Solubility Soluble in DMSO, methanol; limited in water[6]Not explicitly foundNot explicitly found
Storage Store at 2-8°C in a cool, dry place[3][6]Store in a cool, dry placeNot explicitly found

Structural Analysis and Chemical Representation

The molecule's structure is defined by the tertiary amine linkage between the 3-position of the azetidine ring and the nitrogen atom of the 4,4-difluoropiperidine ring. This linkage creates a compact and rigid scaffold that is of high interest for probing the binding pockets of biological targets.

Caption: 2D Chemical Structure of this compound.

Synthesis and Characterization: A Strategic Approach

While proprietary synthesis routes are common, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common strategy would involve the reductive amination between a protected 3-azetidinone and 4,4-difluoropiperidine, or an N-alkylation reaction between a protected 3-aminoazetidine and a suitable 4,4-difluoropiperidine precursor.

A likely pathway involves the coupling of 4,4-difluoropiperidine with a protected azetidine derivative, such as N-Boc-3-azetidinone.

Proposed Experimental Protocol:
  • Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.2 eq) to neutralize the hydrochloride salt.

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture portion-wise at room temperature. The choice of this reagent is critical as it is mild enough to not reduce the ketone before iminium ion formation, thus minimizing side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Final Isolation: After the deprotection is complete (monitored by TLC or LC-MS), concentrate the solvent. The final product can be isolated as its corresponding salt or neutralized with a base to yield the free base, this compound.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. As indicated by available data, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.[2] The ¹H NMR spectrum would be expected to show characteristic signals for the azetidine and piperidine ring protons.

G cluster_synthesis Synthetic Workflow A Step 1: Coupling (N-Boc-3-azetidinone + 4,4-difluoropiperidine) B Step 2: Reductive Amination (e.g., NaBH(OAc)₃) A->B C Step 3: Purification (Column Chromatography) B->C D Step 4: Deprotection (Removal of Boc group with acid) C->D E Step 5: Final Product Isolation (Free base or salt form) D->E

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block for creating more complex molecules with therapeutic potential. The 4,4-difluoropiperidine scaffold, in particular, has been integral in the development of antagonists for various G-protein coupled receptors (GPCRs).

  • Dopamine Receptor Antagonists: Research has identified the 4,4-difluoropiperidine scaffold as a potent core for dopamine D4 receptor antagonists.[7] These antagonists are being investigated for their potential in treating neurological disorders.

  • Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have also been developed as antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and addiction.[8]

  • Privileged Scaffolds: Both the azetidine and fluorinated piperidine motifs are considered "privileged scaffolds" in medicinal chemistry.[1] Their combination in this single, readily available intermediate allows for rapid exploration of chemical space in lead optimization campaigns, saving valuable time and resources in the drug discovery pipeline.

G A This compound (Building Block) B Lead Optimization in Drug Discovery Programs A->B C Dopamine D4 Receptor Antagonists B->C D Orexin Receptor Antagonists B->D F Other Potential Targets B->F E Novel CNS Therapeutics C->E D->E

Caption: Role as an intermediate in developing novel therapeutics.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined structure, combining the rigidity of the azetidine ring with the favorable drug-like properties imparted by the 4,4-difluoropiperidine moiety, makes it a high-value intermediate. With a molecular weight of 176.21 g/mol for the free base, this building block provides a solid foundation for the synthesis of next-generation therapeutics aimed at challenging biological targets. Its strategic application continues to contribute to the advancement of pharmaceutical research and development.

References

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4,4-difluoropiperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Azetidine and Difluoropiperidine

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. 1-(Azetidin-3-yl)-4,4-difluoropiperidine, a heterocyclic compound featuring a strained azetidine ring linked to a gem-difluorinated piperidine moiety, has emerged as a significant building block in the design of next-generation therapeutics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and burgeoning applications, underscoring its value to researchers and drug development professionals.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized in drug design. Its inherent ring strain and conformational rigidity can lead to a favorable entropic profile upon binding to a biological target, potentially enhancing potency.[1][2] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability.[3][4]

Complementing the azetidine is the 4,4-difluoropiperidine scaffold. The introduction of gem-difluoro substituents onto the piperidine ring is a well-established strategy to modulate basicity and lipophilicity, while simultaneously blocking a potential site of metabolism. This modification can significantly enhance a drug candidate's metabolic half-life and oral bioavailability.

The combination of these two privileged fragments in this compound creates a versatile platform for the synthesis of novel chemical entities with potentially superior drug-like properties.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in synthetic chemistry and for understanding its behavior in biological systems.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms Piperidine, 1-(3-azetidinyl)-4,4-difluoro-; 3-(4,4-Difluoropiperidin-1-yl)azetidine[5]
CAS Number 1257293-83-6[5]
Molecular Formula C₈H₁₄F₂N₂[5]
Molecular Weight 176.21 g/mol [5]
Appearance White to off-white powder[6]
Solubility Soluble in DMSO and methanol; limited solubility in water[6]

Synthesis and Purification: A Probable Synthetic Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a logical and commonly employed synthetic strategy involves the reductive amination of a protected 3-azetidinone with 4,4-difluoropiperidine, followed by a deprotection step. This approach is inferred from standard organic synthesis methodologies and the synthesis of structurally related compounds.[2][7]

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Reductive Amination

  • Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4,4-difluoropiperidine hydrochloride (1.1 equivalents) and a tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free base.

  • Formation of the Imine/Enamine Intermediate: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine, can be purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid-mediated Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation of the Product: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting residue can be triturated with diethyl ether to yield the desired this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[6] The free base can be obtained by neutralization with a suitable base.

Synthesis_of_this compound cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A 1-Boc-3-azetidinone I 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine A->I B 4,4-Difluoropiperidine B->I C Reducing Agent (e.g., NaBH(OAc)₃) C->I  Reduction D Strong Acid (e.g., TFA or HCl) P This compound D->P I->P

Caption: A plausible two-step synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The unique combination of the azetidine and difluoropiperidine moieties makes it an attractive scaffold for targeting a variety of biological systems. While specific clinical candidates containing this exact fragment are not always publicly disclosed, the broader classes of compounds it is used to generate are indicative of its therapeutic promise.

One notable area of application is in the development of inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8] The nitrogen atoms in the scaffold can interact with key residues in the enzyme's active site, while the fluorinated piperidine can enhance metabolic stability.

Furthermore, derivatives of this scaffold have been explored in the context of oncology. For instance, novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety have been synthesized and evaluated for their antitumor activities.[9] The rigid azetidine ring can help to optimally position pharmacophoric elements for interaction with their biological targets.

The versatility of this building block allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for lead optimization and the development of new chemical entities with improved pharmacological profiles.

Applications_in_Drug_Discovery Core This compound Prop1 Improved Metabolic Stability Core->Prop1 Prop2 Enhanced Binding Affinity Core->Prop2 Prop3 Favorable Conformational Rigidity Core->Prop3 TA1 Diabetes (e.g., DPP-IV Inhibitors) Prop1->TA1 TA2 Oncology Prop2->TA2 TA3 Other CNS Disorders Prop3->TA3

Caption: Key properties and therapeutic areas for derivatives of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum for this compound is available in chemical databases.[4]

    • ¹³C NMR: Confirms the carbon framework of the molecule. Data for related structures can be found in the literature.[10][11]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information on the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[3]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA) is a common method.[6]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. The amalgamation of the conformationally constrained azetidine ring with the metabolically robust 4,4-difluoropiperidine moiety provides a powerful platform for the development of novel therapeutics with enhanced drug-like properties. This guide has provided a foundational understanding of its synthesis, properties, and applications, highlighting its significance as a valuable building block for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" 1H NMR and 13C NMR data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound this compound. As a valued building block in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. This document, intended for researchers and scientists, details the experimental protocols for acquiring ¹H and ¹³C NMR spectra, presents a thorough interpretation of the spectral data, and explains the causal relationships between the molecular structure and the observed spectroscopic features. The guide emphasizes self-validating methodologies to ensure scientific integrity and provides authoritative references to ground the key analytical claims.

Introduction and Scientific Context

This compound is a saturated heterocyclic compound featuring two key pharmacophoric scaffolds: a strained azetidine ring and a gem-difluorinated piperidine ring. The azetidine motif is present in numerous biologically active natural products and synthetic drugs, often serving as a rigid linker or a metabolically stable amine source.[1][2] The 4,4-difluoropiperidine moiety is frequently employed in drug design as a bioisostere for a carbonyl group or to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.[3][4] The presence of fluorine atoms introduces unique spectroscopic handles, making ¹⁹F NMR a valuable complementary technique, though this guide will focus on the foundational ¹H and ¹³C NMR analysis.[5][6]

Given the compound's structural complexity, NMR spectroscopy is the definitive technique for its characterization. This guide will dissect the ¹H and ¹³C NMR spectra, providing a detailed assignment of all proton and carbon signals, supported by established principles of chemical shifts and spin-spin coupling.

Molecular Structure and Atom Numbering

For clarity and unambiguous spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocols are designed to be robust and self-validating.

General Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a critical, self-validating process. Each step builds upon the last, with feedback loops for optimization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Validation prep 1. Sample Weighing & Dissolution (5-10 mg in 0.6-0.7 mL CDCl₃ or DMSO-d₆) ref 2. Add Internal Standard (e.g., TMS, 0.03% v/v) prep->ref tube 3. Transfer to NMR Tube ref->tube h1 4. ¹H NMR Acquisition (400 MHz, 16-32 scans) tube->h1 c13 5. ¹³C{¹H} NMR Acquisition (100 MHz, 1024-4096 scans) h1->c13 ft 6. Fourier Transform & Phasing c13->ft cal 7. Chemical Shift Calibration (TMS at 0.00 ppm) ft->cal integ 8. Integration & Peak Picking cal->integ assign_h1 9. ¹H Spectrum Assignment (Shifts, Couplings, Integrals) integ->assign_h1 assign_c13 10. ¹³C Spectrum Assignment (Shifts, C-F Couplings) assign_h1->assign_c13 validate 11. Structural Validation (Cross-correlate ¹H & ¹³C data, Confirm with 2D NMR if needed) assign_c13->validate

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred for its ability to resolve N-H protons.[7]

  • Internal Standard : Add tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition Parameters : Utilize a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds to ensure accurate integration.[8]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol for ¹³C NMR Spectroscopy
  • Sample and Instrument : Use the same sample and spectrometer as for the ¹H NMR experiment.

  • Acquisition Parameters : Acquire a proton-decoupled spectrum at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz instrument). A wider spectral width (e.g., 240 ppm) is required.[9] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their connectivity (spin-spin coupling).

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR data for this compound, based on data available from chemical suppliers and established chemical shift principles.[10][11]

Assigned Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N'-H ~2.1 (variable)br s-1H
C2'-H ₂, C3'-H3.63t7.24H
C1'-H 3.29p7.21H
C2-H ₂, C6-H2.55t5.64H
C3-H ₂, C5-H1.95tt14.4, 5.64H

Note: Data synthesized from available sources.[10] Solvent: CDCl₃, 400 MHz. Multiplicity: s=singlet, t=triplet, p=pentet, tt=triplet of triplets, br=broad.

Interpretation of ¹H NMR Spectrum
  • Azetidine Ring Protons (C1', C2', C3') : The azetidine ring protons are expected to appear at a relatively high chemical shift due to the ring strain and the influence of the nitrogen atom.

    • The methine proton (C1'-H ) serves as the key linkage and is expected to be a multiplet, likely a pentet, due to coupling with the four adjacent methylene protons on the azetidine ring.[1] Its signal is found at approximately 3.29 ppm.

    • The four methylene protons on the azetidine ring (C2'-H₂ and C3'-H₂ ) are chemically equivalent due to rapid conformational averaging and appear as a triplet at 3.63 ppm, coupled to the C1'-H proton.[11]

    • The azetidine N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Piperidine Ring Protons (C2, C3, C5, C6) :

    • The protons on carbons adjacent to the piperidine nitrogen (C2-H₂ and C6-H₂ ) appear as a triplet around 2.55 ppm. The multiplicity arises from coupling to the neighboring methylene protons at C3 and C5.

    • The protons on carbons beta to the nitrogen (C3-H₂ and C5-H₂ ) are significantly affected by the gem-difluoro group at C4. They appear further upfield around 1.95 ppm. Their signal is a triplet of triplets, showing coupling to both the protons at C2/C6 and a through-space or four-bond coupling to the fluorine atoms (⁴JH-F). This long-range H-F coupling is a hallmark of fluorinated aliphatic rings.[12]

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic environment. The presence of fluorine introduces characteristic splitting patterns due to C-F coupling.

¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR data. The chemical shifts are estimated based on standard values for piperidines and azetidines, with adjustments for fluorine substitution effects.[9][13]

Assigned CarbonChemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constant (¹JC-F, ²JC-F, Hz)
C4 122.5t~245
C2 , C6 52.1t~4
C3 , C5 33.7t~22
C1' 60.5s-
C2' , C3' 47.5s-

Note: Predicted data based on established principles of ¹³C NMR.[14][15] Solvent: CDCl₃, 100 MHz. Multiplicity: s=singlet, t=triplet.

Interpretation of ¹³C NMR Spectrum
  • Piperidine Ring Carbons :

    • The most distinct signal in the spectrum belongs to C4 , the carbon bearing the two fluorine atoms. It appears far downfield (~122.5 ppm) due to the strong deshielding effect of the two highly electronegative fluorine atoms. Crucially, this signal is split into a triplet due to one-bond coupling (¹JC-F) with the two fluorine atoms, with a large coupling constant of approximately 245 Hz. This triplet is an unambiguous diagnostic feature for a CF₂ group.[16]

    • The carbons adjacent to the CF₂ group (C3 and C5 ) appear around 33.7 ppm. Their signal is also a triplet, but this time due to a smaller two-bond coupling (²JC-F) of around 22 Hz.

    • The carbons adjacent to the nitrogen (C2 and C6 ) are found at ~52.1 ppm. They may also exhibit a small triplet splitting from three-bond C-F coupling (³JC-F), though this can sometimes be unresolved.

  • Azetidine Ring Carbons :

    • The methine carbon linking the two rings (C1' ) is expected around 60.5 ppm.

    • The two equivalent methylene carbons of the azetidine ring (C2' and C3' ) will produce a single signal around 47.5 ppm.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, with characteristic shifts and coupling patterns for both the azetidine and difluoropiperidine rings. The ¹³C NMR spectrum provides complementary evidence, most notably the diagnostic triplet for the C4 carbon at ~122.5 ppm, which confirms the gem-difluoro substitution. The detailed analysis presented in this guide serves as a robust framework for the identity and purity confirmation of this important chemical entity in any research or drug development setting.

References

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" crystal structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anticipated Crystal Structure and Conformational Landscape of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and conformational properties of this compound, a heterocyclic scaffold of significant interest in modern drug discovery. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes crystallographic data from analogous structures, theoretical principles, and established knowledge in medicinal chemistry to construct a detailed predictive model. We will explore the synthesis, the influence of gem-difluorination on the piperidine ring, the inherent structural constraints of the azetidine moiety, and the interplay between these two saturated heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this valuable building block.

Introduction: The Rise of Fluorinated Azetidinyl-Piperidines in Medicinal Chemistry

The confluence of saturated heterocyclic rings in a single molecular entity has become a powerful strategy in the design of novel therapeutics. The title compound, this compound, marries two such privileged scaffolds: the conformationally flexible piperidine and the strained, rigid azetidine. The incorporation of fluorine, particularly as a gem-difluoro group, further imparts unique physicochemical properties that can

An In-depth Technical Guide to the Stability and Storage of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a valuable heterocyclic building block in modern medicinal chemistry, prized for its unique three-dimensional structure. Comprising a strained azetidine ring linked to a robust difluoropiperidine moiety, its chemical stability is a critical parameter for ensuring the integrity of synthetic pathways and the shelf-life of research samples. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling.

Introduction: A Molecule of Dichotomous Stability

This compound (CAS No: 1257293-83-6) presents a fascinating case study in chemical stability. It is a molecule of two halves: the highly stable 4,4-difluoropiperidine ring and the inherently strained, more reactive azetidine ring.

  • The 4,4-Difluoropiperidine Moiety: The piperidine ring is a saturated heterocycle known for its conformational stability. The introduction of a geminal difluoro group at the 4-position further enhances this stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to chemical and enzymatic degradation.[1] This moiety is not considered a primary point of failure under standard laboratory conditions.

  • The Azetidine Moiety: In contrast, the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[2] While more stable than a three-membered aziridine, this strain makes the azetidine ring the molecule's principal vulnerability, particularly to ring-opening reactions.[2][3]

Understanding the interplay between these two components is paramount for predicting the compound's behavior and ensuring its long-term viability in a research or development setting.

Predicted Degradation Pathways

Forced degradation studies on related structures provide a clear indication of the likely decomposition mechanisms for this compound.[4][5] The primary routes of degradation are predicted to be acid-catalyzed hydrolysis and, to a lesser extent, oxidation.

Acid-Catalyzed Azetidine Ring Cleavage

The most significant stability concern is the susceptibility of the azetidine ring to cleavage under acidic conditions.[6][7] This pathway is initiated by the protonation of the azetidine nitrogen, which dramatically increases the ring strain and activates the C-N bonds toward nucleophilic attack. This leads to the formation of an unstable azetidinium ion, which is readily opened by even weak nucleophiles (such as water or halide ions) present in the medium.[8][9]

The proposed mechanism is as follows:

cluster_0 Acid-Catalyzed Ring Opening A 1. Protonation (Acidic Conditions, H+) B 2. Azetidinium Ion Formation (Unstable) A->B C 3. Nucleophilic Attack (e.g., by H2O) B->C D 4. Ring-Opened Degradation Product C->D

Caption: Predicted pathway for acid-catalyzed degradation.

This degradation can occur during aqueous acidic workups in synthesis or upon exposure to acidic surfaces, such as standard silica gel during column chromatography.[6]

Oxidation of Amine Centers

As a molecule containing secondary and tertiary aliphatic amine functionalities, this compound is susceptible to oxidation.[10] Atmospheric oxygen can lead to the formation of N-oxides and other degradation products over time, a process that can be accelerated by light and the presence of trace metal ions.[11][12] While arylamines are particularly known to become colored upon oxidation, aliphatic amines are also prone to this degradation pathway, which can compromise sample purity.[13][14]

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound, the following storage and handling conditions are recommended to maximize shelf-life and preserve purity. These recommendations are designed to mitigate the degradation pathways outlined above.

Core Storage Conditions

To ensure the long-term stability of this compound, a multi-faceted approach to storage is essential. The primary goals are to exclude acid, moisture, and oxygen, while maintaining low temperatures.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows the rate of all potential chemical degradation reactions. Some suppliers recommend cold-chain transportation for related salts, indicating temperature sensitivity.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, preventing oxidative degradation of the amine functionalities.[12][13]
Moisture Store in a Desiccator The compound is expected to be hygroscopic, a common property of amines.[15] Moisture can facilitate hydrolytic degradation pathways.
Light Amber Vial / Store in Dark Protects against potential photolytic degradation, although saturated heterocycles are generally robust in this regard.[16][17]
Container Tightly Sealed, Borosilicate Glass or HDPE Prevents ingress of moisture and air. Use materials that are non-reactive with amines.[15]
Experimental Workflow: Stability Assessment Protocol

For critical applications in drug development, verifying the stability of a specific batch is often necessary. A forced degradation study can be designed to rapidly assess stability under stressed conditions.[4][18]

Objective: To identify conditions that lead to degradation and characterize the resulting impurities.

Methodology:

  • Solution Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various solvents:

    • 0.1 N HCl (Acidic Hydrolysis)

    • 0.1 N NaOH (Basic Hydrolysis)

    • Deionized Water (Neutral Hydrolysis)

    • 3% H₂O₂ (Oxidative)

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic, basic, and neutral solutions at 60°C for 24-48 hours.

    • Oxidative: Keep the H₂O₂ solution at room temperature for 24 hours.

    • Thermal (Solid State): Store the solid compound at 80°C for 1 week.

    • Photolytic (Solid State): Expose the solid compound to a calibrated light source (ICH Q1B guidelines).

  • Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a stability-indicating method like HPLC-UV/MS.

  • Evaluation: Compare the chromatograms of stressed samples to a control sample stored under ideal conditions. A loss of >10-20% of the parent peak or the appearance of significant new peaks indicates degradation.

cluster_workflow Forced Degradation Workflow Prep Prepare Solutions (Acid, Base, H2O, H2O2) Stress Apply Stress Conditions (Heat, Light, Oxidant) Prep->Stress Analyze Analyze by HPLC-UV/MS at Time Points Stress->Analyze Evaluate Compare to Control & Identify Degradants Analyze->Evaluate

References

Foreword: The Strategic Imperative of Advanced Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Privileged scaffolds—molecular frameworks that demonstrate binding capabilities to multiple biological targets—serve as invaluable starting points. The This compound core (CAS No: 1257293-83-6) has emerged as such a scaffold, skillfully merging the desirable attributes of two distinct heterocyclic systems to offer a potent platform for innovation.[1][2] This guide synthesizes current knowledge on this core, providing a technical exploration of its synthesis, rationale for its use, and its application in developing next-generation therapeutics.

PART 1: The Architectural Logic of the this compound Core

The power of this scaffold lies in the synergistic combination of its two constituent heterocycles: the azetidine and the 4,4-difluoropiperidine. Understanding the individual contributions of each component is key to appreciating the scaffold's utility.

The Azetidine Moiety: A Vector for Potency and Improved Properties

The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[3] Historically, its synthesis was considered challenging, but recent advancements have made it a readily accessible building block.[3][4]

  • Structural Rigidity and Vectorial Control: Unlike more flexible alkyl chains or larger rings, the strained, rigid nature of the azetidine ring provides a well-defined exit vector. This conformational constraint can lock a pharmacophore into an optimal binding orientation, reducing the entropic penalty upon binding and enhancing potency.

  • Physicochemical Modulation: Azetidine is a bioisostere for other common functionalities, offering a unique profile of stability and basicity. Its incorporation can improve aqueous solubility and other drug-like properties.

  • Pharmacological Versatility: The azetidine moiety is present in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and analgesic properties, and has been successfully applied to agents targeting the central nervous system.[3]

The 4,4-Difluoropiperidine Moiety: Engineering Metabolic Stability and Potency

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, found in drugs targeting a vast range of conditions from cancer to neurological disorders.[5][6][7] The strategic introduction of geminal fluorine atoms at the C4 position dramatically enhances its value.

  • Metabolic Blocking: The C-H bonds adjacent to a nitrogen atom are often susceptible to cytochrome P450-mediated oxidation. Replacing these with metabolically robust C-F bonds at the C4 position effectively blocks this common metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.[8]

  • Bioisosterism and Polarity: The difluoromethylene (CF₂) group acts as a non-hydrolyzable bioisostere of a ketone (carbonyl) group. It can act as a hydrogen bond acceptor while subtly modulating the basicity (pKa) of the piperidine nitrogen and the lipophilicity of the molecule.[9]

  • Conformational Influence: The presence of the electronegative fluorine atoms can influence the conformational preference (e.g., chair vs. twist-boat) of the piperidine ring, which can be critical for precise receptor engagement.

Scaffold_Advantages cluster_azetidine Azetidine Ring cluster_piperidine 4,4-Difluoropiperidine Ring A1 Structural Rigidity A2 Defined Exit Vector A3 Improved Physicochemical Properties Core 1-(Azetidin-3-yl)- 4,4-difluoropiperidine Scaffold A3->Core Synergy P1 Metabolic Stability (P450 Blockade) P2 Bioisostere of Carbonyl P3 Modulation of pKa and Lipophilicity P3->Core Synergy Result Privileged Scaffold for Drug Discovery Core->Result

Caption: Synergistic benefits of the combined heterocyclic scaffold.

PART 2: Synthetic Methodologies and Derivatization Strategies

The synthesis of the core scaffold and its subsequent analogs is a multi-step process that requires careful planning, particularly regarding the choice of protecting groups and coupling strategies.

General Protocol for Core Scaffold Synthesis

The following represents a generalized, logical workflow for the synthesis of the this compound core.

Step 1: Synthesis of N-Protected 4,4-Difluoropiperidine

  • Objective: Introduce the gem-difluoro moiety onto the piperidine ring.

  • Methodology:

    • Start with a commercially available N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions but easily removed under acidic conditions.

    • Dissolve the N-Boc-4-piperidone in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C or -78 °C.

    • Add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E, dropwise. This step can be challenging due to potential side reactions like HF elimination, and reagents like SF4/HF have been used to achieve higher yields in complex systems.[9]

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection and Coupling with Azetidine Precursor

  • Objective: Couple the two heterocyclic rings.

  • Methodology:

    • Remove the Boc group from N-Boc-4,4-difluoropiperidine using a strong acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, to yield 4,4-difluoropiperidine as a salt.

    • Neutralize the salt with a base and react the resulting free amine with an N-protected azetidine derivative, such as 1-Boc-3-tosyloxyazetidine or 1-Boc-3-iodoazetidine.

    • This N-alkylation reaction is typically performed in a polar aprotic solvent (e.g., acetonitrile or DMF) with a non-nucleophilic base (e.g., potassium carbonate or DIPEA) at elevated temperatures.

    • Purify the coupled product, 1-(1-Boc-azetidin-3-yl)-4,4-difluoropiperidine, via chromatography.

Step 3: Final Deprotection

  • Objective: Expose the azetidine nitrogen for further derivatization.

  • Methodology:

    • Remove the final Boc protecting group from the azetidine nitrogen using TFA in DCM, as described previously.

    • After workup, the desired product, this compound, is obtained, typically as a salt (e.g., ditrifluoroacetic acid salt).[10][11]

Strategies for Analog Synthesis

The true power of the scaffold is realized through the synthesis of a library of analogs. The primary point of diversification is the secondary nitrogen of the azetidine ring.

  • N-Acylation: React the core scaffold with various acyl chlorides or carboxylic acids (using coupling agents like HATU) to form amide analogs.

  • N-Alkylation/Reductive Amination: React the core with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate diverse N-alkylated derivatives.

  • N-Arylation: Employ Buchwald-Hartwig or Ullmann coupling conditions to attach aryl or heteroaryl moieties to the azetidine nitrogen.

PART 3: Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic targets, demonstrating its privileged nature.

Key Therapeutic Areas of Investigation
Therapeutic AreaTarget Class / Specific TargetRole of the ScaffoldRepresentative Findings
Neuroscience Dopamine D4 ReceptorThe 4,4-difluoropiperidine ether scaffold provided exceptional binding affinity (Ki = 0.3 nM) and selectivity (>2000-fold) over other dopamine receptor subtypes.[12]Identified potent and selective D4 antagonists as in vitro tool compounds, though microsomal stability was a challenge.[12]
Neuroscience / Pain Neurokinin-2 (NK2) ReceptorAn azetidinyl-ethyl-piperidone structure showed excellent functional potency (pA2 = 9.3) and significantly improved metabolic stability in human liver microsomes.[8]Optimization of the azetidine 3-substituent led to potent and stable NK2 antagonists with excellent selectivity.[8]
Immunology MRGPRX2The 4,4-difluoropiperidine serves as a key intermediate in the synthesis of antagonists for this G-protein coupled receptor involved in hypersensitivity reactions.[9]The scaffold is integral to building complex molecules targeting MRGPRX2.[9]
Metabolic Disease α-GlucosidaseFluorine-substituted piperidines showed extraordinary inhibitory activity against α-glucosidase, several-fold more potent than the standard drug acarbose.[13]Novel piperidine derivatives show promise as anti-diabetic agents.[13]
Neurodegenerative Disease Cholinesterases (AChE/BChE)Fluorine-substituted piperidines demonstrated notable inhibitory effects against cholinesterases, key targets in Alzheimer's disease.[13]The scaffold serves as a basis for developing multifunctional agents for diseases like Alzheimer's.[13]
Cardiovascular Disease Cholesterol Absorption (NPC1L1)While not a direct analog, the related azetidin-2-one scaffold is the core of Ezetimibe, a potent cholesterol absorption inhibitor, highlighting the utility of azetidines in this field.[14]SAR studies on related scaffolds provide a roadmap for designing new cholesterol-lowering agents.[14]
Core Structure-Activity Relationship (SAR) Insights

The exploration of analogs has revealed key structural determinants for activity.

SAR_Diagram cluster_modifications Key Modification Points & Their Impact Core Core Scaffold R1 Azetidine N-Substituent (R1) Core->R1 Major diversification point R2 Azetidine C3-Substituent (R2) Core->R2 Fine-tunes potency & properties F Piperidine C4-Difluoro Core->F Critical for metabolic stability Piperidine_N Piperidine N-Atom Core->Piperidine_N Basicity (pKa) modulation Impact1 Impact1 R1->Impact1 Drives target affinity & selectivity Impact2 Impact2 R2->Impact2 Modulates lipophilicity (logD) Impact3 Impact3 F->Impact3 Blocks oxidative metabolism

Caption: Key points of SAR for the azetidinyl-difluoropiperidine scaffold.

  • Azetidine N-Substituent: This is the most critical position for modulating pharmacology. The size, electronics, and hydrogen-bonding capacity of the group attached here will dictate the affinity and selectivity for the biological target.

  • Azetidine C3-Substituent: As seen in the NK2 antagonist development, modifying the substituent at the azetidine's 3-position (in this case, on the nitrogen of the piperidine) is a powerful strategy to optimize potency and moderate lipophilicity, which in turn improves the pharmacokinetic profile.[8]

  • The Gem-Difluoro Group: Its primary role is defensive, protecting the molecule from metabolism. Replacing it with a hydrogen or a carbonyl group would likely result in a drastically different pharmacokinetic profile and potentially altered receptor interactions.

  • Balancing Lipophilicity and Potency: A recurring theme in the development of derivatives is the need to balance high potency with optimal physicochemical properties. Highly lipophilic compounds, while often potent, can suffer from poor solubility, high plasma protein binding, and off-target effects.[8][12] SAR studies often focus on introducing polarity (e.g., via sulfamides or other polar groups) to reduce lipophilicity (logD) while maintaining potency.[8]

PART 4: Future Directions and Conclusion

The this compound scaffold represents a successful convergence of strategic design principles in medicinal chemistry. Its inherent structural and physicochemical advantages have established it as a valuable starting point for tackling a diverse array of biological targets.

Future opportunities will likely focus on:

  • Expanding Chemical Space: Developing novel synthetic routes to introduce substitution on the piperidine ring itself, beyond the C4 position, to explore new binding interactions.

  • Chiral Analogs: Synthesizing and evaluating enantiomerically pure versions of the scaffold and its derivatives, as stereochemistry often plays a critical role in biological activity.

  • Application to New Targets: Leveraging the scaffold's favorable properties to design inhibitors for emerging and challenging target classes, such as protein-protein interactions or epigenetic targets.

References

A Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1-(Azetidin-3-YL)-4,4-difluoropiperidine hydrochloride (CAS: 1864979-29-2), a novel and strategic building block for drug discovery and development. The document elucidates the compound's physicochemical properties, details robust synthetic and analytical protocols, and explores its applications, which are rooted in the unique structural and functional advantages conferred by its constituent azetidine and 4,4-difluoropiperidine scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to create next-generation therapeutics.

Section 1: Introduction to Privileged Scaffolds in Modern Drug Design

The pursuit of novel chemical entities with improved pharmacological profiles—enhanced potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties—has led to an increased focus on three-dimensional, sp³-rich molecular architectures.[1] this compound hydrochloride represents the convergence of two such "privileged" scaffolds, offering a unique combination of properties highly sought after in medicinal chemistry.

The Azetidine Moiety: A Compact Scaffold for Physicochemical Optimization

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable component in drug design.[2][3] Its inherent ring strain and conformational rigidity provide precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity for biological targets.[2] Compared to more common saturated heterocycles like pyrrolidine or piperidine, azetidines can offer improved aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity, all of which are critical parameters for developing successful drug candidates.[1][4] This heterocycle is a key component in various therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[5]

The 4,4-Difluoropiperidine Moiety: Strategic Bioisosterism and Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy for modulating molecular properties. The gem-difluoro group on the 4-position of the piperidine ring is particularly strategic. It serves as a bioisostere for a carbonyl group, can lower the pKa of the piperidine nitrogen, and, most critically, blocks metabolic oxidation at the C4 position, a common site of metabolism for piperidine-containing compounds. This modification can significantly improve a compound's pharmacokinetic profile.[6] The 4,4-difluoropiperidine scaffold has been successfully incorporated into potent and selective antagonists for targets such as the dopamine D4 and orexin receptors, demonstrating its utility in central nervous system (CNS) drug discovery.[6][7][8]

Rationale for Integration: A Versatile Building Block

The combination of these two moieties into a single building block creates a powerful tool for drug discovery. The azetidine ring provides a rigid, low-lipophilicity core with a secondary amine that serves as a versatile attachment point for further chemical elaboration. The 4,4-difluoropiperidine portion imparts metabolic stability and favorable electronic properties. This structure is therefore an ideal starting point for fragment-based drug design and library synthesis, enabling the rapid exploration of chemical space around a pre-validated, drug-like core.

Section 2: Physicochemical and Handling Properties

Accurate characterization of a compound's physical and chemical properties is fundamental for its effective use in synthesis and screening.

PropertyValueReference
Chemical Name This compound hydrochloride
CAS Number 1864979-29-2[9][10]
Free Base CAS 1257293-83-6[11]
Molecular Formula C₈H₁₅ClF₂N₂[10]
Molecular Weight 212.67 g/mol [10]
Appearance White to off-white solid/powder[12]
Solubility Soluble in DMSO and methanol; limited solubility in water[12]
Purity Typically ≥98% (by HPLC)[12]

Storage and Handling: this compound hydrochloride is moisture-sensitive.[12] It should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to ensure its long-term stability.[10][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Section 3: Synthesis and Manufacturing

The synthesis of this bifunctional scaffold requires a multi-step approach that leverages modern techniques in heterocyclic chemistry. While the precise commercial synthesis route may be proprietary, a logical and robust pathway can be designed based on established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the C-N bond between the azetidine and piperidine rings. This leads to two key intermediates: a protected 3-functionalized azetidine and 4,4-difluoropiperidine.

G Target This compound HCl Intermediates Protected Azetidinyl-Difluoropiperidine Target->Intermediates Salt Formation & Deprotection Disconnection C-N Bond Disconnection (Reductive Amination or N-Alkylation) Intermediates->Disconnection Key_Intermediates Key Intermediates Azetidine N-Boc-azetidin-3-one or N-Boc-3-aminoazetidine Key_Intermediates->Azetidine Piperidine 4,4-Difluoropiperidine Key_Intermediates->Piperidine Piperidone N-Boc-4-piperidone Piperidine->Piperidone Fluorination & Deprotection G Start_A N-Boc-4-Piperidone Step1 Fluorination (e.g., DAST, DCM) Start_A->Step1 Start_B N-Boc-Azetidin-3-one Step3 Reductive Amination (NaBH(OAc)₃, DCM) Start_B->Step3 Intermediate_A N-Boc-4,4-difluoropiperidine Step1->Intermediate_A Step2 Boc Deprotection (HCl/Dioxane) Intermediate_B 4,4-Difluoropiperidine HCl Step2->Intermediate_B Intermediate_C Protected Coupled Product Step3->Intermediate_C Step4 Final Deprotection & Salt Formation (HCl/Dioxane) Final_Product Final Product: 1-(Azetidin-3-YL)-4,4- difluoropiperidine HCl Step4->Final_Product Intermediate_A->Step2 Intermediate_B->Step3 Intermediate_C->Step4

References

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" ditrifluoroacetic acid salt synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of this compound ditrifluoroacetic acid salt, a key building block in contemporary drug discovery. The synthesis is strategically designed around a convergent approach, involving the preparation of two key heterocyclic intermediates: N-Boc-azetidin-3-one and 4,4-difluoropiperidine hydrochloride. The core coupling is achieved through a high-fidelity reductive amination, followed by a standard deprotection and salt formation sequence. This document elucidates the causal-driven experimental choices, provides detailed step-by-step protocols, and offers insights grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Introduction: Significance and Synthetic Strategy

The this compound scaffold is a privileged motif in medicinal chemistry. The azetidine ring offers a rigid, three-dimensional exit vector, while the gem-difluoro substitution on the piperidine ring is a well-established strategy to modulate the lipophilicity and metabolic stability of adjacent functional groups, often by blocking potential sites of oxidative metabolism. The basicity of the piperidine nitrogen can also be fine-tuned by this substitution. Consequently, this scaffold is an important intermediate for developing active pharmaceutical ingredients (APIs).[1][2]

Our synthetic strategy is designed for efficiency and scalability, converging on a pivotal reductive amination step. The overall workflow is depicted below.

G cluster_0 Intermediate Synthesis cluster_1 Core Synthesis cluster_2 Final Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-azetidin-3-one A->B Oxidation E Reductive Amination B->E C N-Boc-piperidone D 4,4-Difluoropiperidine Hydrochloride C->D Fluorination & Deprotection D->E F N-Boc-1-(azetidin-3-yl)- 4,4-difluoropiperidine E->F G Boc Deprotection F->G H This compound (Free Base) G->H I Salt Formation with TFA H->I J Target Compound: This compound Ditrifluoroacetic Acid Salt I->J

References

Methodological & Application

Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the synthesis of 1-(azetidin-3-yl)-4,4-difluoropiperidine, a valuable building block in contemporary drug discovery. The outlined synthetic strategy is designed for accessibility and efficiency, utilizing commercially available precursors. This guide details a two-step sequence commencing with a reductive amination to couple the azetidine and piperidine moieties, followed by a deprotection step to yield the final product. The protocols are presented with in-depth explanations of the chemical principles and experimental considerations, intended for researchers and professionals in pharmaceutical and chemical development.

Introduction

The incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine motif, in particular, has garnered significant interest as a bioisosteric replacement for less stable or metabolically labile functionalities. When coupled with the strained azetidine ring, a desirable scaffold for introducing conformational rigidity and novel exit vectors, the resulting this compound (CAS No: 1257293-83-6) emerges as a highly sought-after intermediate for the synthesis of novel therapeutic agents.[1][2] This application note provides a robust and reproducible two-step synthesis of this compound from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the reductive amination of N-Boc-azetidin-3-one with 4,4-difluoropiperidine. The resulting N-Boc protected intermediate is then deprotected under acidic conditions to afford the target compound.

Synthetic_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate 1-(N-Boc-azetidin-3-yl)-4,4-difluoropiperidine N-Boc-azetidin-3-one->Intermediate NaBH(OAc)₃, DCM 4,4-Difluoropiperidine 4,4-Difluoropiperidine 4,4-Difluoropiperidine->Intermediate Final_Product This compound Intermediate->Final_Product TFA, DCM

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-(N-Boc-azetidin-3-yl)-4,4-difluoropiperidine

Principle:

Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an iminium ion intermediate from a ketone and an amine, which is then reduced by a mild reducing agent.[3] In this protocol, N-Boc-azetidin-3-one reacts with 4,4-difluoropiperidine to form an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity for iminium ions over ketones, minimizing side reactions.[4]

Precursor Information:

PrecursorCAS NumberMolecular WeightSupplier Notes
N-Boc-azetidin-3-one398489-26-4171.19 g/mol Commercially available from various suppliers.
4,4-Difluoropiperidine Hydrochloride144230-52-4157.59 g/mol Often supplied as the hydrochloride salt, requiring a base for neutralization.[5][6][7]

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-azetidin-3-one (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.05 eq).

  • Solvent and Base Addition: Suspend the solids in dichloromethane (DCM, 10 mL/mmol of ketone). To this suspension, add triethylamine (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Initiation of Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(N-Boc-azetidin-3-yl)-4,4-difluoropiperidine as a solid.

Part 2: Synthesis of this compound

Principle:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8] In this step, the Boc group is cleaved from the azetidine nitrogen using trifluoroacetic acid (TFA), a strong acid that efficiently removes the protecting group to yield the desired primary amine salt.[9][10][11]

Protocol:

  • Reaction Setup: Dissolve the purified 1-(N-Boc-azetidin-3-yl)-4,4-difluoropiperidine (1.0 eq) in DCM (10 mL/mmol).

  • Deprotection: To the stirred solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C (ice bath).

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Product Isolation: The crude product is obtained as the trifluoroacetate salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.

Data Summary

CompoundMolecular FormulaMolecular WeightCAS Number
1-(N-Boc-azetidin-3-yl)-4,4-difluoropiperidineC₁₃H₂₂F₂N₂O₂292.33 g/mol Not available
This compoundC₈H₁₄F₂N₂176.21 g/mol 1257293-83-6[1][2]
This compound Ditrifluoroacetic Acid SaltC₁₂H₁₆F₈N₂O₄404.26 g/mol 2286232-45-7[12][13]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A Combine N-Boc-azetidin-3-one and 4,4-difluoropiperidine HCl B Add DCM and Triethylamine A->B C Stir for 30 min B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir for 12-18h at RT D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Purify by Column Chromatography G->H I Dissolve Intermediate in DCM H->I Proceed to Deprotection J Add TFA at 0°C I->J K Stir for 2-4h at RT J->K L Concentrate in vacuo K->L M Optional: Neutralize with aq. NaHCO₃ L->M N Isolate Final Product M->N

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound from commercially available precursors. The described reductive amination and subsequent deprotection protocols offer a practical route for researchers in drug discovery and development to access this valuable fluorinated heterocyclic building block. The provided experimental procedures and mechanistic insights are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Note & Protocols: N-Alkylation Strategies for 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(Azetidin-3-YL)-4,4-difluoropiperidine scaffold is a valuable building block in modern medicinal chemistry. It combines the desirable properties of two key pharmacophores: the azetidine ring and the 4,4-difluoropiperidine motif. Azetidines, as strained four-membered rings, introduce conformational rigidity and novel three-dimensional exit vectors into molecules, often improving metabolic stability and physicochemical properties.[1][2] The gem-difluoro substitution on the piperidine ring is a well-established strategy to block metabolic oxidation at the 4-position and to modulate the basicity (pKa) of the piperidine nitrogen, which can significantly impact target engagement and pharmacokinetic profiles.

The secondary amine of the azetidine ring is a prime handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This application note provides a comprehensive guide to the most effective and commonly employed N-alkylation strategies for this scaffold, targeted at researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices for three primary methods: direct nucleophilic substitution, reductive amination, and Buchwald-Hartwig amination for N-arylation.

Chemical Principles & Strategic Considerations

The nucleophilic character of the azetidine nitrogen is the cornerstone of its N-alkylation chemistry.[3] However, the inherent ring strain of the azetidine moiety requires careful consideration of reaction conditions to avoid undesired ring-opening side reactions.[3][4] The choice of N-alkylation strategy is dictated by the nature of the desired substituent (alkyl, aryl, etc.) and the overall chemical context of the synthesis.

  • Protecting Groups: While the target molecule, this compound, is typically used for direct N-functionalization, it's crucial to understand the role of protecting groups.[5][6] If subsequent synthetic steps require harsh conditions that the functionalized azetidine might not tolerate, the nitrogen can be protected, often as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group can be removed under acidic conditions to reveal the secondary amine for the final N-alkylation step.[5][6][7]

  • Reaction Monitoring: For all protocols described, reaction progress should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material and to identify the formation of any significant byproducts.[1]

Method 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

This is the most direct approach for introducing primary and secondary alkyl groups using electrophiles like alkyl halides or tosylates. The reaction proceeds via a standard SN2 mechanism where the azetidine nitrogen acts as the nucleophile.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is essential to neutralize the acid (e.g., HBr, HCl) formed during the reaction. This prevents the formation of the azetidinium salt, which would halt the reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, while N,N-Diisopropylethylamine (DIPEA) is an organic-soluble base that is often used for more sensitive substrates.[8]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can solvate the ions formed during the reaction without interfering with the nucleophile.[8]

  • Temperature: Reactions are often started at room temperature, but gentle heating (e.g., 50-70 °C) may be required for less reactive alkyl halides (e.g., alkyl chlorides) to increase the reaction rate.[8]

Experimental Protocol: N-Alkylation with an Alkyl Bromide

Materials & Reagents

Reagent/MaterialPurpose
This compound HCl saltStarting Material
Alkyl Bromide (R-Br)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrousBase
N,N-Dimethylformamide (DMF), anhydrousSolvent
Dichloromethane (DCM)Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Aqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Nitrogen or Argon gasInert Atmosphere

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 equiv.) and anhydrous DMF (to make a ~0.2 M solution).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 equiv.) to the suspension. Stir for 15-20 minutes at room temperature to liberate the free base.

  • Add the alkyl bromide (1.1-1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. If monitoring by LC-MS shows incomplete conversion, the reaction can be gently heated to 50 °C.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a highly versatile and powerful method for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[1]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Its selectivity minimizes side reactions.[1]

  • Solvent: A non-protic solvent that can dissolve the reactants is required. 1,2-Dichloroethane (DCE) is commonly used and is effective for iminium ion formation.[1] For greener chemistry, solvents like 2-MeTHF or acetonitrile can also be considered.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially with less reactive ketones or amines.[1]

Experimental Protocol: Reductive Amination with an Aldehyde

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Aldehyde or Ketone (R-CHO)Carbonyl Source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent
1,2-Dichloroethane (DCE), anhydrousSolvent
Acetic Acid (optional)Catalyst
Dichloromethane (DCM)Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quench/Aqueous Wash
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Nitrogen or Argon gasInert Atmosphere

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE) (to make a ~0.2 M solution) in a flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion. A catalytic amount of acetic acid (0.1 equiv.) can be added if needed.[1]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition can be exothermic, so control the rate to maintain the temperature below 30 °C.[1]

  • Stir the reaction at room temperature for 2-24 hours until LC-MS analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product via flash column chromatography on silica gel.

Method 3: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction provides a powerful and general route to C-N bonds that are difficult to form using classical methods.[9][10]

Causality of Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial as they stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]

  • Solvent: Anhydrous, deoxygenated apolar solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.[10]

Experimental Protocol: N-Arylation with an Aryl Bromide

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Aryl Bromide or Triflate (Ar-X)Arylating Agent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Pre-catalyst
XPhos or other phosphine ligandLigand
Sodium tert-butoxide (NaOtBu)Base
Toluene, anhydrous and deoxygenatedSolvent
Diethyl EtherExtraction Solvent
WaterAqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Nitrogen or Argon gasInert Atmosphere

Step-by-Step Procedure:

  • Important: This reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and reagents should be handled under a strict inert atmosphere (glovebox or Schlenk line).

  • To a Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the aryl bromide (1.0 equiv.) followed by a solution of this compound (1.2 equiv.) in anhydrous, deoxygenated toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Dilute with diethyl ether and filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data & Workflow Visualization

Summary of Reaction Conditions
ParameterDirect Alkylation (SN2)Reductive AminationBuchwald-Hartwig Amination
Electrophile Alkyl HalideAldehyde / KetoneAryl Halide / Triflate
Key Reagent K₂CO₃ or DIPEANaBH(OAc)₃Pd Catalyst + Ligand
Base K₂CO₃ / DIPEA(Not required)NaOtBu / LHMDS
Solvent DMF, ACNDCE, THF, ACNToluene, Dioxane
Temperature 25 - 70 °C25 °C80 - 110 °C
Typical Yields 60 - 90%70 - 95%65 - 90%

Diagrams

Caption: Overview of N-Alkylation Strategies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reagent & Glassware Preparation (Dry, Inert) setup Reaction Setup (Solvent, Reactants, Reagents) prep->setup monitor Stir & Monitor (TLC / LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify analysis Characterization (NMR, MS, Purity) purify->analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols: The Strategic Incorporation of 1-(Azetidin-3-YL)-4,4-difluoropiperidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold for Tackling Kinase-Driven Malignancies

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value therapeutic targets. The design of small molecule inhibitors that can effectively and safely modulate kinase activity is a complex endeavor, requiring a sophisticated understanding of structure-activity relationships (SAR) and pharmacokinetic properties. It is within this context that the building block 1-(Azetidin-3-YL)-4,4-difluoropiperidine emerges as a scaffold of significant interest.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale for its use, highlighting the synergistic contributions of the azetidine and gem-difluoropiperidine moieties to enhance binding affinity, selectivity, and metabolic stability. Furthermore, this document will provide detailed, field-proven protocols for the incorporation of this building block into a representative kinase inhibitor scaffold, targeting the Janus Kinase (JAK) family as an illustrative example.

The Rationale for Employing this compound in Kinase Inhibitor Design

The unique topology of this compound offers a compelling combination of structural and physicochemical properties that address key challenges in kinase inhibitor development.

The Azetidine Moiety: A Vector for Potency and Selectivity

The four-membered azetidine ring is a prized motif in contemporary drug design.[1][2] Its inherent ring strain and conformational rigidity distinguish it from more flexible acyclic amines or larger heterocyclic systems.[1] This constrained geometry can significantly reduce the entropic penalty upon binding to the kinase active site, leading to enhanced binding affinity.[3]

Moreover, the azetidine nitrogen serves as a versatile synthetic handle for introducing the scaffold into a larger molecule, while the three-dimensional vector of the ring can orient substituents into specific pockets of the kinase active site, thereby improving selectivity.[3] The incorporation of azetidine-containing fragments has been a successful strategy in the development of approved kinase inhibitors, such as the MEK inhibitor cobimetinib.[1]

The 4,4-difluoropiperidine Moiety: A Tool for Optimizing Pharmacokinetics

The strategic introduction of fluorine into drug candidates is a well-established strategy for fine-tuning their pharmacokinetic and physicochemical properties.[4] The gem-difluoro substitution at the 4-position of the piperidine ring in this compound offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Replacing metabolically labile C-H bonds with C-F bonds at the 4-position of the piperidine ring can block a common site of metabolism, thereby increasing the drug's half-life and oral bioavailability.[4]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous for several reasons, including reduced off-target interactions with aminergic GPCRs and improved cell permeability of the unprotonated form.

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation that enhances binding to the target kinase.[5][6] This pre-organization can further contribute to improved potency.

  • Enhanced Binding Interactions: In some instances, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to binding affinity.

Application in Janus Kinase (JAK) Inhibitor Synthesis: A Case Study

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways.[7][8] Dysregulation of JAK signaling is implicated in a wide range of autoimmune diseases and cancers, making them attractive therapeutic targets.[7][9] Several JAK inhibitors, such as tofacitinib and ruxolitinib, are now approved for clinical use.[7][10] The this compound scaffold is particularly well-suited for incorporation into novel JAK inhibitors.

Signaling Pathway and Mechanism of Inhibition

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their cognate receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 6. Nuclear Translocation Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (e.g., containing our scaffold) Inhibitor->JAK Inhibition

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.

A small molecule inhibitor incorporating the this compound moiety would typically be designed to bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking downstream signaling.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a hypothetical JAK inhibitor, JAKi-ADFP-01 , using this compound. This protocol is based on established synthetic methodologies for the construction of similar kinase inhibitors.[11]

Overall Synthetic Scheme

Synthesis_Scheme [Reaction Conditions] Nucleophilic Aromatic Substitution DIPEA, NMP, 120 °C A Core Scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) C JAKi-ADFP-01 A->C B This compound B->C

Figure 2: General synthetic workflow for the coupling of the building block to a kinase inhibitor core.

Materials and Reagents
ReagentSupplierGrade
4-chloro-7H-pyrrolo[2,3-d]pyrimidineCommercial>98%
This compoundCommercial>98%
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, >99.5%
N-Methyl-2-pyrrolidone (NMP)CommercialAnhydrous, >99.5%
Ethyl Acetate (EtOAc)CommercialHPLC Grade
HexanesCommercialHPLC Grade
Dichloromethane (DCM)CommercialHPLC Grade
Methanol (MeOH)CommercialHPLC Grade
Deionized WaterIn-house18.2 MΩ·cm
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na2SO4)CommercialACS Grade
Step-by-Step Synthesis Protocol for JAKi-ADFP-01
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol).

    • Add this compound (1.27 g, 7.16 mmol, 1.1 equivalents).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.27 mL, 13.02 mmol, 2.0 equivalents).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120 °C in an oil bath.

    • Maintain the reaction at 120 °C for 16 hours, monitoring the progress by TLC or LC-MS. Self-Validating Checkpoint: The disappearance of the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) should be observed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 0-10% Methanol in Dichloromethane.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield JAKi-ADFP-01 as a solid. Expected Yield: 70-85%.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Hypothetical Structure-Activity Relationship (SAR) Data

To illustrate the utility of the this compound scaffold in lead optimization, the following table presents hypothetical biological data for a series of analogs.

Compound IDR Group (on Pyrrolo-pyrimidine N7)JAK1 IC₅₀ (nM)Metabolic Stability (t½ in HLM, min)
JAKi-ADFP-01 -H1545
JAKi-ADFP-02 -CH₃1250
JAKi-ADFP-03 -CH₂CH₂OH2530
JAKi-ADFP-04 -SO₂CH₃865
Reference Cmpd (Non-fluorinated piperidine)4515

HLM: Human Liver Microsomes

This hypothetical data demonstrates how the core scaffold can be further modified to optimize potency and metabolic stability. The comparison with a non-fluorinated reference compound highlights the significant improvement in metabolic stability afforded by the gem-difluoro substitution.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. The unique combination of a conformationally constrained azetidine ring and a metabolically robust 4,4-difluoropiperidine moiety provides a powerful tool for medicinal chemists to address the multifaceted challenges of modern drug discovery. The protocols and data presented herein serve as a guide for researchers to leverage this privileged scaffold in the development of novel therapeutics for kinase-driven diseases. Future applications of this building block are expected to expand beyond JAK inhibitors to other kinase families, further solidifying its importance in the armamentarium of drug development professionals.

References

The Emergence of 1-(Azetidin-3-YL)-4,4-difluoropiperidine as a Privileged Scaffold for Novel PET Tracer Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Abstract

The quest for highly specific and effective Positron Emission Tomography (PET) tracers is a cornerstone of modern molecular imaging and drug development. The unique structural motif of 1-(azetidin-3-YL)-4,4-difluoropiperidine has emerged as a promising scaffold for the design of novel PET tracers targeting a range of central nervous system (CNS) and peripheral targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold in PET tracer development. It details the rationale for its use, protocols for radiosynthesis and preclinical evaluation, and insights into the experimental choices that underpin the development of successful imaging agents.

Introduction: The Rationale for a Superior Scaffold

The this compound scaffold combines several advantageous features for PET tracer design. The 4,4-difluoropiperidine moiety offers a strategic advantage in drug discovery by enhancing metabolic stability and modulating lipophilicity, which can improve pharmacokinetic properties such as brain penetration.[1][2] The gem-difluoro group is resistant to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer biological half-life of the tracer.[1]

The azetidine ring, a strained four-membered heterocycle, provides a rigid and defined vector for substituent placement, allowing for precise tuning of binding affinity and selectivity to the target protein.[3][4] This conformational rigidity can reduce non-specific binding, a critical factor for achieving high-quality PET images with a good signal-to-noise ratio. The combination of these two moieties presents a powerful platform for developing PET tracers with favorable in vivo characteristics.

Radiosynthesis of [¹⁸F]-Labeled Tracers from the this compound Scaffold

The development of a successful PET tracer hinges on a robust and efficient radiosynthesis protocol. For tracers incorporating the this compound scaffold, labeling with fluorine-18 ([¹⁸F]F⁻) is the most common and clinically relevant approach due to its favorable half-life (109.8 minutes) and low positron energy.[5]

Precursor Synthesis

The synthesis of a suitable precursor is the first critical step. A common strategy involves the preparation of a leaving group-containing precursor, such as a tosylate or mesylate, on a part of the molecule amenable to nucleophilic substitution with [¹⁸F]fluoride.

Diagram: General Radiosynthesis Workflow

Radiosynthesis Workflow Figure 1: General Radiosynthesis Workflow cluster_0 Pre-synthesis cluster_1 Radiolabeling cluster_2 Quality Control Precursor_Synthesis Synthesis of Precursor (e.g., Tosylate, Mesylate) Labeling_Reaction Nucleophilic Substitution with [¹⁸F]Fluoride Precursor_Synthesis->Labeling_Reaction Precursor Fluoride_Production [¹⁸F]Fluoride Production (Cyclotron) Fluoride_Production->Labeling_Reaction [¹⁸F]F⁻ Purification HPLC Purification Labeling_Reaction->Purification QC_Tests Quality Control (Radiochemical Purity, Molar Activity) Purification->QC_Tests

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled PET tracer.

Step-by-Step Radiolabeling Protocol

This protocol describes a general method for the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.

Materials:

  • Tosylate precursor of the this compound derivative

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., TRACERlab)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector

Protocol:

  • [¹⁸F]Fluoride Trapping and Drying:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange resin cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, "naked" [¹⁸F]fluoride.[5]

  • Nucleophilic Substitution:

    • The dried tosylate precursor (typically 1-5 mg) dissolved in a suitable solvent (e.g., DMSO or acetonitrile) is added to the reaction vessel containing the dried [¹⁸F]K/K₂₂₂ complex.

    • The reaction mixture is heated at a specific temperature (typically 80-150°C) for a set time (5-20 minutes).[5] The optimal conditions (solvent, temperature, and time) must be determined empirically for each new tracer.

  • Purification:

    • After the reaction, the crude mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.[6]

    • The fraction corresponding to the desired radiotracer is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water for injection and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with ethanol and diluted with saline for injection.

    • The final formulated product is passed through a sterile 0.22 µm filter into a sterile vial.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for preclinical and clinical studies.

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC>95%
Molar Activity Calculated from the amount of radioactivity and the mass of the non-radioactive compound, determined by HPLC with a UV detector and a standard curve.Typically >37 GBq/µmol (1 Ci/µmol) at the end of synthesis.[7]
Residual Solvents Gas Chromatography (GC)Within USP limits
pH pH meter or pH paper4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) test<175 EU/V

Preclinical Evaluation: From Bench to In Vivo Imaging

The preclinical evaluation of a novel PET tracer is a multi-step process designed to assess its potential for successful clinical translation.[8][9]

Diagram: Preclinical Evaluation Workflow

Preclinical Evaluation Workflow Figure 2: Preclinical Evaluation Workflow In_Vitro_Binding In Vitro Binding Assays (Affinity & Selectivity) Autoradiography In Vitro Autoradiography (Tissue Distribution) In_Vitro_Binding->Autoradiography In_Vivo_PET In Vivo PET Imaging (Brain Uptake & Kinetics) Autoradiography->In_Vivo_PET Biodistribution Ex Vivo Biodistribution (Organ Distribution) In_Vivo_PET->Biodistribution Metabolite_Analysis Metabolite Analysis (In Vivo Stability) In_Vivo_PET->Metabolite_Analysis

Caption: A typical workflow for the preclinical evaluation of a novel PET tracer.

In Vitro Binding Assays

Objective: To determine the binding affinity (Kᵢ) and selectivity of the non-radioactive ("cold") compound for the target of interest versus other relevant receptors, transporters, or enzymes.

Protocol:

  • Tissue Preparation: Homogenize tissues (e.g., brain regions) known to express the target protein in an appropriate buffer.

  • Competition Binding Assay: Incubate the tissue homogenates with a known radioligand for the target and increasing concentrations of the test compound (the "cold" this compound derivative).

  • Separation and Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then the Kᵢ using the Cheng-Prusoff equation.

In Vitro Autoradiography

Objective: To visualize the regional distribution of the radiotracer binding in tissue sections and confirm that it matches the known distribution of the target.

Protocol:

  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of tissues (e.g., brain) from relevant species (e.g., rat, monkey, or human post-mortem tissue).

  • Incubation: Incubate the tissue sections with the [¹⁸F]-labeled tracer at a low nanomolar concentration. For blocking studies, co-incubate adjacent sections with an excess of a known selective ligand for the target to demonstrate specific binding.

  • Washing and Drying: Wash the sections in cold buffer to remove non-specifically bound tracer and then dry them.

  • Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Quantify the radioactivity in different tissue regions and compare the total binding with the non-specific binding (from the blocked sections) to determine the specific binding distribution.[10]

In Vivo PET Imaging in Animal Models

Objective: To assess the brain uptake, pharmacokinetic profile, and in vivo target engagement of the radiotracer in a living organism.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., rodent or non-human primate) and place it in the PET scanner.

  • Radiotracer Administration: Inject a bolus of the [¹⁸F]-labeled tracer intravenously.

  • Dynamic PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-120 minutes).

  • Blocking Studies: To confirm target-specific binding, perform a separate scan in the same animal after pre-treatment with a blocking agent that is known to bind to the target.[10]

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data and draw regions of interest (ROIs) on the images corresponding to different brain regions. Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer. Calculate parameters such as the standardized uptake value (SUV) and the distribution volume (Vₜ) to quantify tracer binding.

Ex Vivo Biodistribution

Objective: To provide a more detailed quantitative assessment of the tracer's distribution in various organs and tissues at specific time points after injection.

Protocol:

  • Radiotracer Injection: Inject a known amount of the [¹⁸F]-labeled tracer into a cohort of animals (typically rodents).

  • Tissue Harvesting: At predetermined time points (e.g., 2, 15, 30, and 60 minutes post-injection), euthanize the animals and dissect the organs and tissues of interest (e.g., brain, heart, liver, kidneys, bone).

  • Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the tracer's biodistribution.

Metabolite Analysis

Objective: To determine the in vivo metabolic stability of the radiotracer.

Protocol:

  • Sample Collection: Collect blood and brain tissue samples from animals at various times after injection of the [¹⁸F]-labeled tracer.

  • Metabolite Separation: Separate the parent radiotracer from its radioactive metabolites in the plasma and brain homogenates using techniques like solid-phase extraction followed by radio-HPLC or radio-TLC.[11]

  • Quantification: Quantify the percentage of the total radioactivity that corresponds to the unchanged parent compound at each time point. A high percentage of the parent compound in the brain is desirable for a successful CNS PET tracer.

Conclusion: A Promising Scaffold for Future PET Tracer Development

The this compound scaffold represents a significant advancement in the design of novel PET tracers. Its inherent properties of metabolic stability, conformational rigidity, and synthetic tractability make it an ideal starting point for developing imaging agents with improved pharmacokinetic and pharmacodynamic profiles. The protocols and methodologies outlined in this document provide a comprehensive framework for the successful development and preclinical evaluation of PET tracers based on this promising molecular architecture. As research continues, this scaffold is poised to play a crucial role in the development of next-generation imaging agents for a wide range of diseases.

References

Functionalization of the 1-(Azetidin-3-YL)-4,4-difluoropiperidine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Azetidine-Difluoropiperidine Motif in Drug Discovery

The confluence of the strained azetidine ring and the metabolically robust 4,4-difluoropiperidine moiety has given rise to a highly sought-after scaffold in modern medicinal chemistry: 1-(Azetidin-3-YL)-4,4-difluoropiperidine. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique three-dimensional character and conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Simultaneously, the gem-difluoro substitution on the piperidine ring is a well-established strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of drug candidates. This guide provides a detailed exploration of the synthetic strategies for the functionalization of the azetidine ring of this valuable building block, offering researchers and drug development professionals a practical toolkit for leveraging its full potential.

Core Principles of Azetidine Ring Functionalization

The reactivity of the azetidine ring in this compound is primarily centered on the secondary amine nitrogen. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, and thus amenable to a variety of classical amine derivatization reactions. The choice of functionalization strategy is dictated by the desired structural modification and the overall synthetic scheme. The most common and versatile approaches include N-alkylation, N-acylation, and reductive amination.

N-Alkylation of the Azetidine Ring

N-alkylation introduces alkyl, aryl, or heteroaryl groups directly onto the azetidine nitrogen, providing a straightforward method for exploring the steric and electronic requirements of a target binding site.

Causality Behind Experimental Choices

Direct alkylation with alkyl halides is a common approach. The reaction proceeds via an SN2 mechanism, where the azetidine nitrogen acts as the nucleophile. The choice of base is critical to deprotonate the azetidine nitrogen, enhancing its nucleophilicity. Inorganic bases such as potassium carbonate or cesium carbonate are often preferred due to their moderate basicity and ease of removal. The solvent choice, typically a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), facilitates the dissolution of reactants and promotes the SN2 reaction.

Reductive amination offers a milder and often more versatile alternative for N-alkylation, particularly for introducing more complex or sensitive functionalities. This two-step, one-pot reaction involves the initial formation of an iminium ion between the azetidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a frequently used reductant due to its selectivity for iminium ions over carbonyls and its tolerance of a wide range of functional groups.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of this compound as a representative example.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(azetidin-3-yl)-4,4-difluoropiperidine.

Quantitative Data for N-Alkylation (Representative Examples)

Alkylating AgentBase/Reducing AgentSolventTime (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile12~85
BenzaldehydeNaBH(OAc)₃DCM16~90
CyclohexanoneNaBH(OAc)₃DCM24~80

N-Acylation of the Azetidine Ring

N-acylation introduces an acyl group to the azetidine nitrogen, forming a stable amide bond. This functionalization is pivotal for introducing pharmacophoric elements, modulating polarity, and serving as a handle for further synthetic transformations.

Causality Behind Experimental Choices

The reaction of the azetidine with an acyl chloride or acid anhydride is the most common method for N-acylation. The high electrophilicity of the carbonyl carbon in these reagents facilitates nucleophilic attack by the azetidine nitrogen. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric or carboxylic acid byproduct, preventing the protonation and deactivation of the starting amine. Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be employed for the direct coupling of carboxylic acids with the azetidine, offering a milder alternative to acyl chlorides.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol details the N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C (ice bath), add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-acetyl-1-(azetidin-3-yl)-4,4-difluoropiperidine.

Quantitative Data for N-Acylation (Representative Examples)

Acylating AgentBase/Coupling ReagentSolventTime (h)Yield (%)
Acetyl chlorideTriethylamineDCM3>90
Benzoyl chlorideTriethylamineDCM4>90
Benzoic acidHATU/DIPEADMF12~85

Advanced Strategies: C-H Functionalization of the Azetidine Ring

While functionalization of the azetidine nitrogen is the most common approach, direct modification of the C-H bonds of the azetidine ring represents a more advanced and powerful strategy for introducing molecular complexity. These reactions are typically mediated by transition metal catalysts and often require a directing group to achieve regioselectivity. While specific protocols for this compound are not widely reported, the principles of directed C-H functionalization can be applied. For instance, the installation of a picolinamide directing group on the azetidine nitrogen can facilitate palladium-catalyzed C(sp³)–H arylation at the C2 position. Further research in this area is expected to unlock new avenues for derivatization.

Visualizing the Functionalization Workflows

Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products Start 1-(Azetidin-3-YL)-4,4- difluoropiperidine N_Alkylation N-Alkylation (Reductive Amination or with Alkyl Halides) Start->N_Alkylation R-CHO, NaBH(OAc)₃ or R-X, Base N_Acylation N-Acylation (with Acyl Chlorides or Amide Coupling) Start->N_Acylation R-COCl, Base or R-COOH, Coupling Agent Alkylated_Product N-Alkyl Derivatives N_Alkylation->Alkylated_Product Acylated_Product N-Acyl Derivatives (Amides) N_Acylation->Acylated_Product

Caption: General workflows for the N-functionalization of the azetidine ring.

Characterization of Functionalized Products

The successful functionalization of the this compound scaffold can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For N-alkylated products, the appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the azetidine ring protons are indicative of successful reaction. In N-acylated products, the characteristic amide carbonyl signal will be observed in the ¹³C NMR spectrum (typically around 170 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivatives.

Conclusion and Future Outlook

The this compound scaffold is a privileged platform for the design of novel therapeutic agents. The functionalization of the azetidine ring, primarily through N-alkylation and N-acylation, provides a robust and versatile means to explore structure-activity relationships. The protocols and principles outlined in this guide offer a solid foundation for researchers to effectively utilize this valuable building block in their drug discovery programs. The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

HPLC purification method for "1-(Azetidin-3-YL)-4,4-difluoropiperidine"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparative HPLC Purification of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. This compound, a valuable building block in pharmaceutical research, presents unique purification challenges due to its high polarity, basic nature, and limited UV chromophore. This guide details a systematic approach, beginning with an analysis of the molecule's physicochemical properties and culminating in a scalable preparative protocol. The primary recommended strategy employs Hydrophilic Interaction Liquid Chromatography (HILIC), which offers superior retention and selectivity for this class of compounds compared to traditional reversed-phase methods. An alternative reversed-phase method and considerations for potential chiral separation are also discussed.

Introduction and Compound Analysis

This compound is a saturated heterocyclic compound featuring two basic nitrogen centers (azetidine and piperidine) and a gem-difluoro moiety. These structural features confer high polarity and make purification by standard chromatographic techniques non-trivial. The absence of a significant UV-absorbing chromophore further complicates detection. Effective purification is critical to remove synthetic impurities, such as starting materials, by-products, or isomers, ensuring the material's suitability for downstream applications in drug discovery and development.

The primary challenge in purifying this molecule with reversed-phase HPLC (RP-HPLC) is its poor retention on non-polar stationary phases (like C18), where it often elutes near the solvent front even with highly aqueous mobile phases[1][2]. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is presented as the optimal strategy. HILIC utilizes a polar stationary phase and a mobile phase high in organic solvent, promoting retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface[3][4]. This results in excellent separation of compounds that are typically difficult to retain in reversed-phase mode[5][6].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1257293-83-6[7][8]
Molecular Formula C₈H₁₄F₂N₂[7]
Molecular Weight 176.21 g/mol [9]
Structure -
Appearance White to off-white solid[10]
Solubility Soluble in DMSO, methanol; limited in water[10]
Nature Polar, hydrophilic, basic (two pKa values)[11]

Rationale for Method Development: HILIC as the Primary Approach

The selection of the chromatographic mode is the most critical decision in developing a purification method.

  • Reversed-Phase (RP-HPLC): While the most common HPLC mode, it is ill-suited for this target. The molecule's hydrophilicity would lead to minimal interaction with a hydrophobic C18 stationary phase, resulting in poor retention and co-elution with other polar impurities[12]. While polar-embedded or polar-endcapped columns can mitigate this to some extent, HILIC remains a more direct and effective solution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention and separation of polar and hydrophilic compounds[4][13]. By using a high concentration of organic solvent (typically acetonitrile), HILIC provides robust retention for molecules like this compound[5]. The elution order is generally opposite to that of RP-HPLC, with more polar compounds being retained longer[4]. The use of volatile buffers like ammonium formate makes HILIC fully compatible with mass spectrometry (MS), which is invaluable for fraction analysis.

Stationary Phase Selection

For HILIC, several polar stationary phases are available. An amide-bonded phase (e.g., TSKgel Amide-80) or a bare silica column are excellent starting points. Amide phases can offer alternative selectivity compared to silica and are often very robust[3][5]. For preparative work, a larger particle size (e.g., 5-10 µm) is used to reduce backpressure and allow for higher loading capacities[14].

Mobile Phase Optimization

The mobile phase in HILIC consists of a high percentage of a water-miscible organic solvent and a smaller percentage of an aqueous component.

  • Organic Solvent (Solvent A): Acetonitrile is the most common and effective solvent for HILIC[4].

  • Aqueous Component (Solvent B): Water containing a buffer is used to control pH and ionic strength.

  • Buffer/Additive: Since the target compound has two basic nitrogens, pH control is essential for achieving sharp, symmetrical peaks. An acidic mobile phase ensures that the amines are consistently protonated. Ammonium formate (adjusted to an acidic pH with formic acid) is an ideal buffer because it is volatile, provides good buffering capacity, and is MS-friendly[4]. A typical concentration is 10-20 mM.

Workflow for Purification Method Development

A successful preparative purification relies on a well-developed analytical method that is subsequently scaled up[15][16]. The process involves analytical scouting, loading studies, and geometric scale-up calculations.

HPLC_Purification_Workflow cluster_0 PART 1: Analytical Method Development cluster_1 PART 2: Preparative Scale-Up cluster_2 PART 3: Post-Purification Scout Analytical Scouting (HILIC, 4.6 mm ID column) Optimize Optimize Gradient & Mobile Phase (Selectivity & Resolution) Scout->Optimize Initial Separation Load Perform Loading Study (Determine Max Loading) Optimize->Load Finalized Analytical Method ScaleUp Scale-Up Calculation (Flow Rate, Gradient Time, Load) Load->ScaleUp Transfer Method PrepRun Execute Preparative Run (e.g., 21.2 mm ID column) ScaleUp->PrepRun Collect Fraction Collection (Based on UV/MS Signal) PrepRun->Collect Analyze Analyze Fractions (Analytical HPLC & MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > 98% Evap Solvent Evaporation (Lyophilization or Rotary Evaporation) Pool->Evap Final Isolated Pure Compound Evap->Final

References

Topic: Scale-up Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Abstract

1-(Azetidin-3-yl)-4,4-difluoropiperidine is a critical building block in modern medicinal chemistry, valued for its role as a versatile pharmaceutical intermediate.[1][2] The incorporation of the 4,4-difluoropiperidine motif enhances metabolic stability and modulates the physicochemical properties of drug candidates, while the azetidine ring provides a key vector for further functionalization. This document outlines a robust and scalable two-step synthetic route commencing from commercially available precursors: N-Boc-3-azetidinone and 4,4-difluoropiperidine hydrochloride. The core strategy hinges on a highly efficient reductive amination, followed by a straightforward deprotection to yield the target compound. This guide provides detailed, field-tested protocols, addresses critical scale-up parameters, and explains the scientific rationale behind key process decisions to ensure safety, efficiency, and reproducibility in a drug development setting.

Strategic Overview: Retrosynthesis and Route Selection

The successful scale-up of any active pharmaceutical ingredient (API) intermediate requires a synthetic route that is not only high-yielding but also operationally simple, safe, and cost-effective. The chosen strategy for this compound is designed with these principles at its core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule at the C-N bond between the two heterocyclic rings points directly to two key synthons: a 3-functionalized azetidine and 4,4-difluoropiperidine. The most direct and industrially favored approach to form this bond is through reductive amination, which utilizes an azetidinone precursor.

G cluster_precursors Key Precursors Target This compound Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Azetidinone N-Boc-3-azetidinone Disconnection->Azetidinone Difluoropiperidine 4,4-Difluoropiperidine Disconnection->Difluoropiperidine

Caption: Retrosynthetic analysis of the target compound.

Rationale for Route Selection

While alternative methods like direct nucleophilic substitution exist, reductive amination was selected for several compelling reasons:

  • High Efficiency & Selectivity: Modern reductive amination conditions, particularly using reagents like sodium triacetoxyborohydride, are mild and highly selective, minimizing side product formation.[3]

  • Precursor Stability: N-Boc-3-azetidinone is a stable, crystalline solid that is easier and safer to handle on a large scale compared to a 3-halo-azetidine, which would be required for a direct alkylation approach.

  • Process Robustness: Reductive amination is a well-understood and widely implemented transformation in the pharmaceutical industry, making technology transfer and process validation more straightforward. The reaction typically proceeds under mild conditions, reducing the need for specialized high-pressure or high-temperature equipment.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the synthesis, starting from readily available materials. Safety precautions must be observed at all times; appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/SolventGradeSupplier
4,4-Difluoropiperidine hydrochloride≥98%Commercial Source
N-Boc-3-azetidinone≥98%Commercial Source
Sodium Triacetoxyborohydride (STAB)≥97%Commercial Source
Dichloromethane (DCM)Anhydrous, ACSCommercial Source
N,N-Diisopropylethylamine (DIPEA)≥99%Commercial Source
Hydrochloric Acid (HCl)4M in 1,4-DioxaneCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Brine (Saturated NaCl)ACS GradePrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source

Equipment: 10 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and condenser; addition funnel; rotary evaporator; filtration apparatus.

Workflow Overview

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine (CAS No. 1257293-83-6)[1]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and optimize your reaction yield and purity.

Overview of the Core Synthesis: Reductive Amination

The most direct and widely adopted strategy for synthesizing this compound is the reductive amination between a suitable azetidine precursor and 4,4-difluoropiperidine. The common pathway involves the reaction of an N-protected azetidin-3-one with 4,4-difluoropiperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the desired coupled product. A final deprotection step reveals the target molecule.

The use of a protecting group, typically a tert-butyloxycarbonyl (Boc) group, on the azetidine nitrogen is critical. The Boc group prevents self-condensation and other side reactions, ensuring the azetidine nitrogen remains unreactive until the final deprotection step. The synthesis of N-Boc-azetidin-3-one is a well-established precursor step.[2]

General Reaction Scheme:
  • Step 1: Reductive Amination: N-Boc-azetidin-3-one reacts with 4,4-difluoropiperidine in the presence of a mild reducing agent.

  • Step 2: Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Workup & Isolation cluster_2 Step 2: Deprotection cluster_3 Final Purification A Combine N-Boc-azetidin-3-one & 4,4-difluoropiperidine in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at RT for 12-24h (Monitor by TLC/LC-MS) B->C D Quench Reaction (e.g., sat. NaHCO₃) C->D E Extract with Organic Solvent (e.g., DCM, EtOAc) D->E F Dry, Filter, Concentrate E->F G Isolate Boc-protected Intermediate F->G H Dissolve Intermediate in Solvent (e.g., DCM, Dioxane) G->H I Add Acid (e.g., TFA, HCl in Dioxane) H->I J Stir at RT for 1-4h I->J K Concentrate Reaction Mixture J->K L Purify via Column Chromatography or Crystallization/Salt Formation K->L M Characterize Final Product L->M

Caption: General workflow for the two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors. Systematically investigating the following points is key.

  • Cause A: Inefficient Iminium Ion Formation. The formation of the iminium ion intermediate is the rate-limiting step and is highly pH-dependent.

    • Explanation: The reaction requires a delicate pH balance. The piperidine nitrogen must be nucleophilic enough (not fully protonated) to attack the ketone, but the ketone oxygen needs some protonation to be activated.

    • Solution: Add a catalytic amount of a mild acid, like acetic acid (AcOH), to the reaction mixture. This protonates the ketone, accelerating the initial addition and subsequent dehydration to the iminium ion, which is the species reduced by the hydride.

  • Cause B: Incorrect Choice or Potency of Reducing Agent. Not all reducing agents are suitable for this transformation.

    • Explanation: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone (N-Boc-azetidin-3-one) before it couples with the piperidine. The ideal reagent is one that selectively reduces the iminium ion in the presence of a ketone.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective hydride donor, perfectly suited for reducing iminium ions while being slow to react with ketones.[3] If yields are still low, ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

  • Cause C: Incomplete Reaction.

    • Explanation: The reaction can be slow, especially at room temperature.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If starting materials persist after 24 hours, consider a slight increase in temperature (e.g., to 40 °C), though this may also increase side product formation. Extending the reaction time is often a safer first step.

Q2: My final product is impure. What are the likely side products and how can I prevent them?

Answer: Impurities often arise from unreacted starting materials or specific side reactions.

  • Impurity A: Unreacted 4,4-Difluoropiperidine.

    • Explanation: This is a relatively volatile amine, and losses can occur during reaction setup or workup.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of 4,4-difluoropiperidine to drive the reaction to completion. During workup, a mild acidic wash (e.g., dilute citric acid) can help remove any remaining basic piperidine from the organic layer containing the Boc-protected product.

  • Impurity B: Reduced N-Boc-azetidin-3-one (N-Boc-azetidin-3-ol).

    • Explanation: This occurs if the reducing agent attacks the ketone before the piperidine does. As mentioned in Q1, this is common with non-selective reducing agents.

    • Solution: Strictly use NaBH(OAc)₃. If this side product is still observed, it may indicate that the iminium ion is not forming efficiently. Add catalytic acetic acid to accelerate the coupling, giving the ketone less time to be reduced.

  • Impurity C: Defluorinated Species.

    • Explanation: While the gem-difluoro group at the 4-position is generally stable, harsh reaction conditions (high heat, strong base/acid) can sometimes lead to hydrodefluorination.[4][5]

    • Solution: Maintain mild reaction conditions. Avoid high temperatures and the use of strong, non-volatile acids or bases. The recommended protocol conditions are designed to prevent this.

Troubleshooting Decision Tree

G Start Analyze Crude Product (LC-MS / ¹H NMR) LowYield Problem: Low Yield Start->LowYield Impure Problem: Impure Product Start->Impure SM_Present Unreacted Starting Materials Detected? LowYield->SM_Present Impurity_ID Identify Main Impurity Impure->Impurity_ID SM_Yes YES SM_Present->SM_Yes SM_No NO SM_Present->SM_No Sol_SM 1. Add catalytic AcOH. 2. Increase reaction time. 3. Use 1.1 eq. of piperidine. SM_Yes->Sol_SM Sol_Degradation Product or SMs may be degrading. Check pH and temperature. Consider lower temp. SM_No->Sol_Degradation Ketone_Reduced N-Boc-azetidin-3-ol Impurity_ID->Ketone_Reduced Piperidine_Excess Excess Piperidine Impurity_ID->Piperidine_Excess Other Other Byproducts Impurity_ID->Other Sol_Ketone Ensure NaBH(OAc)₃ is used. Add catalytic AcOH to speed up iminium formation. Ketone_Reduced->Sol_Ketone Sol_Piperidine Optimize stoichiometry (1.1 eq). Use mild acid wash during workup of Boc-protected intermediate. Piperidine_Excess->Sol_Piperidine Sol_Other Re-evaluate reaction temp. and reagent purity. Optimize chromatography conditions. Other->Sol_Other

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: The final purification by column chromatography is difficult and gives poor recovery. Are there alternatives?

Answer: Yes, purification of polar, fluorinated amines can be challenging.[4][6]

  • Challenge: The final product is a relatively small, polar molecule with two basic nitrogen atoms, which can lead to streaking on silica gel columns.

  • Solution 1: Column Chromatography Optimization.

    • Mobile Phase: Use a solvent system containing a small amount of a basic modifier to prevent streaking. A common choice is Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% ammonium hydroxide (NH₄OH) or triethylamine (TEA).

    • Stationary Phase: If silica is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column if the compound has sufficient hydrophobic character.

  • Solution 2: Salt Formation and Crystallization. This is often the most effective method for purifying basic amines.

    • Procedure: After deprotection with HCl/Dioxane, concentrate the reaction mixture to obtain the crude hydrochloride salt. This salt is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., Methanol/Ether, Isopropanol/Hexane). Alternatively, if TFA was used, the crude freebase can be dissolved in a minimal amount of solvent (like ether or DCM) and treated with a solution of HCl in ether or dioxane to precipitate the pure HCl salt.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-1-(Azetidin-3-YL)-4,4-difluoropiperidine
  • To a round-bottom flask, add N-Boc-azetidin-3-one (1.0 eq), 4,4-difluoropiperidine (1.1 eq), and anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (to make a ~0.1 M solution).

  • Add glacial acetic acid (0.1 eq) to the mixture and stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes) or LC-MS until the starting ketone is consumed.

  • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to yield the Boc-protected product as a pure solid or oil.

Protocol 2: Deprotection to Yield this compound
  • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or 1,4-Dioxane.

  • Add a 4M solution of HCl in 1,4-Dioxane (4-5 eq) or neat Trifluoroacetic Acid (TFA) (5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in DCM and wash with saturated NaHCO₃ to get the freebase. If HCl/Dioxane was used, the hydrochloride salt is obtained directly.

  • The final product can be purified as described in Q3, with salt formation and recrystallization being the preferred method for achieving high purity.

Data Summary for Optimization

ParameterCondition A (Standard)Condition B (Optimized for Speed)Condition C (Optimized for Purity)Expected Outcome & Rationale
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.2 eq)Rationale: NaBH(OAc)₃ is highly selective for the iminium ion over the ketone, preventing byproduct formation.[3] Using a smaller excess (Condition C) can reduce workup complexity if the reaction goes to completion.
Solvent DCM or DCEDCETHF or DCMRationale: Chlorinated solvents like DCM/DCE are standard. THF can sometimes improve solubility and reaction rates but must be rigorously anhydrous.
Additive Acetic Acid (0.1 eq)Acetic Acid (0.2 eq)Acetic Acid (0.05 eq)Rationale: Catalytic acid accelerates the formation of the key iminium ion intermediate. A higher amount (Condition B) can speed up the reaction but may increase the risk of side reactions.
Temperature Room Temp (20-25 °C)40 °CRoom Temp (20-25 °C)Rationale: Elevated temperature increases the reaction rate but can lead to impurity formation. Sticking to room temperature is generally safer for achieving high purity.
Purification Column ChromatographyColumn ChromatographySalt Formation / RecrystallizationRationale: While chromatography works, converting the final polar amine to a salt often provides a more robust and scalable method for achieving high analytical purity.

References

Technical Support Center: Purification of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-(Azetidin-3-YL)-4,4-difluoropiperidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable building block. The unique structure of this compound, featuring a strained azetidine ring and a difluorinated piperidine moiety, presents specific challenges that require carefully considered purification strategies. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the core physicochemical properties of this compound that make its purification challenging?

A1: The purification challenges stem from a combination of three key features:

  • High Polarity and Basicity: The molecule contains two basic nitrogen atoms (one in the azetidine ring, pKa ~8-9, and one in the piperidine ring, pKa ~9-10). This makes the compound highly polar and prone to strong interactions with acidic stationary phases like silica gel, potentially leading to tailing peaks and poor recovery.

  • Volatility of the Free Base: Unprotected, low molecular weight amines can be surprisingly volatile.[1][2] The free base of this compound (MW: 176.21 g/mol ) can be lost during solvent evaporation under high vacuum, especially with gentle heating.[3][4][5]

  • Ring Strain of Azetidine: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[6][7] This makes it susceptible to degradation via ring-opening reactions, particularly under harsh acidic or certain catalytic conditions that might be employed during synthesis or purification.[8]

Q2: I've isolated my product as the free base and it's a hard-to-handle oil. Is this normal, and what can I do?

A2: Yes, it is common for the free base of this compound to be a viscous oil or a low-melting solid, especially if minor impurities are present which can inhibit crystallization. To improve handling, purity, and stability, converting the free base to a salt is the industry-standard approach. Salts are typically crystalline, non-volatile, and easier to handle and weigh accurately. Common salt forms include hydrochloride (HCl) or ditrifluoroacetic acid (TFA) salts.[9][10][11]

Protocol for Salt Formation:

  • Dissolve the purified free base oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a stoichiometric amount of the corresponding acid (e.g., a solution of HCl in isopropanol or neat TFA) dropwise while stirring.

  • Observe for precipitation of the salt. If no precipitate forms, you can try adding a less polar co-solvent (e.g., heptane) to induce crystallization.

  • Isolate the solid salt by filtration, wash with a non-polar solvent, and dry under vacuum.

Troubleshooting Purification Workflows

This section addresses specific experimental problems you may encounter.

Problem 1: Very low recovery after silica gel column chromatography.
  • Primary Cause: Irreversible adsorption of the highly basic compound onto the acidic silica gel surface. The lone pairs on the two nitrogen atoms form strong hydrogen bonds with the silanol (Si-OH) groups of the stationary phase.

  • Solution 1 (Recommended): Use a basic modifier in your eluent. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH 90:10:1). The basic additive will compete for the active sites on the silica, preventing your compound from binding irreversibly.

  • Solution 2: Switch to a less acidic stationary phase. Neutral alumina (Brockmann I-III) or specialty amine-functionalized silica gels are excellent alternatives that exhibit reduced interaction with basic compounds.

  • Solution 3: Protect one of the amine groups. If your synthesis allows, purifying a Boc-protected intermediate can dramatically improve chromatographic behavior by reducing the overall basicity and polarity.[8] The Boc group can be removed in a subsequent step.

Problem 2: My product co-elutes with a similarly polar impurity.
  • Cause: The impurity has a polarity and functional group profile very similar to the desired product, making separation difficult with standard solvent systems. This is common with byproducts from the synthesis, such as incompletely reacted starting materials.

  • Solution 1: Alter Eluent Selectivity. If you are using an ethyl acetate/hexane system, switch to a solvent system with different intermolecular force characteristics. For instance, using a dichloromethane/methanol gradient can provide different selectivity. Adding a small amount of a third solvent, like acetonitrile, can also modify the separation.

  • Solution 2: Purification via Crystallization as a Salt. This is a powerful technique for both purification and isolation. By converting the crude mixture to a salt, you can often exploit differences in solubility between the desired salt and impurities.

Salt TypeCommon Recrystallization SolventsKey Considerations
Hydrochloride (HCl) Isopropanol (IPA), Ethanol/Ether, Methanol/MTBECan be hygroscopic. Ensure anhydrous conditions during formation.
Fumarate / Tartrate Water/Acetone, EthanolOften forms highly crystalline, stable salts. Useful for chiral resolutions.[12]
Trifluoroacetate (TFA) Ether, Heptane/Ethyl AcetateCommon from reverse-phase HPLC, but the TFA salt can be difficult to remove.
Problem 3: The product appears to degrade during purification, confirmed by NMR of column fractions.
  • Cause: The strained azetidine ring is likely undergoing ring-opening.[6] This can be catalyzed by the acidic nature of standard silica gel or prolonged exposure to certain solvents.

  • Solution 1: Minimize Contact Time. Do not let your compound sit on the column for extended periods. Prepare your column, load the sample, and elute immediately. Use flash chromatography with positive pressure to speed up the process.

  • Solution 2: Deactivate the Stationary Phase. As described in Problem 1, use a basified mobile phase or switch to a neutral stationary phase like alumina. This is the most effective way to prevent acid-catalyzed degradation on the column.

  • Solution 3: Temperature Control. Perform the chromatography at room temperature or below. Avoid any procedures that involve heating the compound in the presence of potentially acidic or reactive media.

Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting a purification strategy based on the initial assessment of the crude product.

G start Crude 1-(Azetidin-3-YL)-4,4- difluoropiperidine purity_check Assess Purity & Properties (TLC, LCMS, NMR) start->purity_check decision1 Is it >90% pure & solid? purity_check->decision1 High Purity decision2 Is it an oil or heavily impure? purity_check->decision2 Low Purity / Oil recrystallize Recrystallization decision1->recrystallize Yes final_product Pure Product decision1->final_product No, but acceptable chromatography Column Chromatography decision2->chromatography Moderate Impurities protect Protecting Group Strategy (e.g., Boc protection) decision2->protect Persistent Issues salt_form Salt Formation & Crystallization decision2->salt_form High Polarity Impurities recrystallize->final_product chromatography->final_product protect->chromatography salt_form->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Low Recovery in Chromatography

This workflow provides a step-by-step diagnostic process for addressing low product yield after column chromatography.

G start Problem: Low Recovery from Silica Column check_volatility 1. Analyze Crude vs. Post-Column Mass Balance. Any loss? start->check_volatility check_binding 2. Check TLC. Does sample streak from baseline? check_volatility->check_binding No, mass is retained solution_volatility Root Cause: Volatility - Use lower vacuum & temp - Isolate as a non-volatile salt check_volatility->solution_volatility Yes, significant loss solution_binding Root Cause: Irreversible Binding - Add 1% Et3N to eluent - Switch to Alumina / NH2-Silica check_binding->solution_binding Yes, severe streaking solution_degradation Root Cause: Degradation - Use basified/neutral phase - Minimize run time check_binding->solution_degradation No, but new spots appear re_run Re-run Purification with Optimized Method solution_volatility->re_run solution_binding->re_run solution_degradation->re_run

Caption: Diagnostic workflow for low chromatography recovery.

References

Technical Support Center: Stability and Potential Decomposition of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support guide for 1-(Azetidin-3-YL)-4,4-difluoropiperidine (CAS: 1257293-83-6). This molecule is a valuable building block in modern medicinal chemistry, prized for its unique three-dimensional structure combining a strained azetidine ring with a conformationally restricted 4,4-difluoropiperidine moiety. Understanding its chemical stability is paramount for successful drug development, from synthesis and purification to formulation and storage.

While comprehensive degradation studies on this specific molecule are not extensively published, we can predict and troubleshoot potential stability issues by applying established principles of chemical reactivity to its constituent parts. This guide, grounded in scientific literature and field experience, provides researchers with a framework for anticipating and diagnosing degradation pathways.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The most significant stability risk arises from the azetidine ring .[1][2] This four-membered heterocycle possesses considerable ring strain, making it susceptible to nucleophilic ring-opening reactions.[1][3][4] This reactivity is the most probable source of degradation under common experimental and storage conditions, particularly in the presence of acid and nucleophiles like water.

Q2: How does pH impact the stability of this compound?

The compound's stability is expected to be highly pH-dependent. The azetidine nitrogen is basic and can be readily protonated under acidic conditions. This protonation dramatically increases the ring's electrophilicity, facilitating attack by even weak nucleophiles. Therefore, the rate of degradation is expected to be significantly faster at low pH (e.g., pH < 4).[1] Studies on analogous N-substituted azetidines have confirmed that decomposition is rapid at low pH but stability is greatly improved at neutral pH.[1][2]

Q3: What are the optimal storage conditions for this molecule?

Based on its chemical structure and supplier recommendations, the following storage conditions are advised to maximize shelf-life:

  • Temperature: 2-8°C.[5][6] Refrigeration slows the rate of potential hydrolytic or oxidative reactions.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Light: Protect from light to prevent potential photolytic degradation pathways.[5][7]

Q4: Is the 4,4-difluoropiperidine ring a point of instability?

Generally, no. The 4,4-difluoropiperidine moiety is chemically robust. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making defluorination highly unlikely under standard pharmaceutical conditions.[8] While the piperidine ring can undergo oxidation (e.g., by hydroxyl radicals), this typically requires harsh conditions and is a much slower process compared to the facile ring-opening of the azetidine.[9][10] Therefore, the azetidine ring should be considered the primary site of potential degradation.

Section 2: Troubleshooting Guide for Experimental Instability

This section addresses common observations that may indicate compound degradation during analysis or handling.

Issue 1: A new, more polar impurity appears during RP-HPLC analysis, especially with acidic mobile phases.
  • Potential Cause: This is a classic sign of acid-catalyzed hydrolytic ring-opening of the azetidine moiety . The addition of a hydroxyl group from water attack creates a more polar amino alcohol degradant, which will have a shorter retention time on a reverse-phase column. The acidic mobile phase (e.g., containing 0.1% TFA or formic acid) can accelerate this degradation on-column or in the autosampler.

  • Recommended Actions:

    • Confirm Identity: Analyze the sample by LC-MS. The degradant should have a mass corresponding to the parent molecule + 18 amu (the mass of water).

    • Modify Analytical Method: If possible, increase the pH of the mobile phase. Using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) closer to neutral pH can often prevent on-column degradation.

    • Perform a pH-Stability Screen: To confirm the hypothesis, conduct the experiment detailed in Protocol 1 to quantify the rate of degradation as a function of pH.

Issue 2: Assay value decreases over time with the appearance of multiple minor impurities.
  • Potential Cause: This pattern suggests a less specific degradation pathway, such as oxidation or photolysis . These processes can generate a variety of products through radical mechanisms or reactions at different sites on the molecule. While the azetidine ring is the most labile part, secondary reactions on the piperidine ring or N-oxidation at either nitrogen are possible under oxidative or photolytic stress.[9][11]

  • Recommended Actions:

    • Conduct a Forced Degradation Study: Perform the multi-condition study outlined in Protocol 2 . This will help identify whether oxygen, light, or heat is the primary driver of decomposition.

    • Improve Handling and Storage: Rigorously exclude light by using amber vials and covering containers with foil. Purge solutions and the headspace of storage vials with an inert gas like argon or nitrogen to prevent oxidation.

    • Evaluate Antioxidant Use: If the compound is being used in a formulation, the inclusion of an antioxidant may be warranted if oxidative degradation is confirmed.

Section 3: Hypothesized Decomposition Pathways

The following pathways are the most probable degradation routes based on the chemical principles governing the molecule's functional groups.

Pathway 1: Acid-Catalyzed Hydrolytic Ring-Opening

This is the most likely degradation pathway in aqueous, acidic environments. The mechanism proceeds in three steps:

  • Protonation: The lone pair of the azetidine nitrogen is protonated by an acid (H₃O⁺), forming a strained azetidinium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic methylene carbons of the azetidinium ring in an SN2 fashion.

  • Ring Opening: The C-N bond cleaves to relieve ring strain, resulting in a stable, ring-opened amino alcohol product.

Acid-Catalyzed Ring Opening cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Ring Opening Parent Parent Molecule Protonated Azetidinium Ion Parent->Protonated + H₃O⁺ Attacked Water Adduct Protonated->Attacked + H₂O (SN2) Degradant Ring-Opened Product (Amino Alcohol) Attacked->Degradant - H⁺

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Pathway 2: Oxidative N-Oxide Formation

In the presence of oxidizing agents (e.g., peroxides, or metabolically by cytochrome P450 enzymes), the tertiary amine of the piperidine ring can be oxidized to its corresponding N-oxide. While the azetidine nitrogen could also be oxidized, the piperidine nitrogen is generally more sterically accessible.

N-Oxidation Pathway Parent This compound Product Piperidine N-Oxide Product Parent->Product [Oxidizing Agent] (e.g., H₂O₂, m-CPBA)

Caption: Potential oxidation pathway to form an N-oxide.

Section 4: Recommended Experimental Protocols

These protocols provide a starting point for systematically evaluating the stability of this compound.

Protocol 1: pH-Dependent Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH levels, such as pH 2 (HCl), pH 4 (acetate), pH 7.4 (phosphate), and pH 9 (borate).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous, compatible solvent like acetonitrile or DMSO.

  • Incubation: Spike the stock solution into each buffer to a final concentration of ~0.1-0.5 mg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the pH. Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quench & Analyze: Immediately quench the reaction by diluting the aliquot in a neutral mobile phase or buffer and analyze by a validated stability-indicating HPLC-UV method. Use LC-MS to identify major degradants.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition.

Table 1: Example Data Summary for pH Stability Study

pH Temperature (°C) Time (hours) Parent Peak Area % Parent Remaining
2.0 40 0 1,500,000 100.0%
2.0 40 4 750,000 50.0%
7.4 40 0 1,510,000 100.0%

| 7.4 | 40 | 48 | 1,495,000 | 99.0% |

Protocol 2: Forced Degradation Study

This study exposes the compound to stress conditions recommended by ICH guideline Q1A(R2) to identify likely degradation products.[12][13] Use a concentration of ~1 mg/mL. Aim for 5-20% degradation.

Table 2: Forced Degradation Conditions and Setup

Stress Condition Reagent/Setup Time/Temperature Rationale
Acid Hydrolysis 0.1 M HCl 8 hours @ 60°C Tests for lability to acid, targeting the azetidine ring.[14]
Base Hydrolysis 0.1 M NaOH 8 hours @ 60°C Tests for lability to base. Generally expected to be more stable than in acid.
Oxidation 3% H₂O₂ 24 hours @ RT Identifies susceptibility to oxidation (e.g., N-oxide formation).[14]
Thermal Solid compound 48 hours @ 80°C Evaluates intrinsic thermal stability.

| Photolytic | Solution/Solid | ICH Q1B exposure | Tests for light sensitivity.[13] |

References

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Reaction Monitoring for 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Welcome to the technical support resource for the synthesis and analysis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Given its unique structure—combining a strained azetidine ring and a difluorinated piperidine moiety—monitoring its formation requires careful analytical consideration. This document provides in-depth, field-tested advice in a direct question-and-answer format to troubleshoot common issues encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Understanding the Molecule: Key Analytical Considerations

Before diving into troubleshooting, it's crucial to understand the chemical properties of this compound that govern its chromatographic behavior.

  • Basicity: The molecule contains two secondary amine functionalities (one in the azetidine ring and one in the piperidine ring). These basic nitrogens are prone to strong interactions with the acidic silanol groups on standard silica gel surfaces, which can lead to significant peak tailing in HPLC or streaking on a TLC plate.[1][2]

  • Polarity: The presence of two amine groups and two fluorine atoms makes the molecule quite polar. This high polarity means it will have a strong affinity for polar stationary phases (like silica gel), requiring a relatively polar mobile phase for elution.[3][4]

  • Volatility: As a small molecule with a molecular weight of 176.21 g/mol , it has low volatility, making it well-suited for both TLC and LC-MS analysis.[5]

  • UV Absorbance: Saturated heterocyclic amines like this compound lack a significant chromophore, meaning they will not be visible under a standard 254 nm UV lamp.[6] This necessitates the use of chemical staining for TLC visualization.

Part 1: Troubleshooting by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative reaction monitoring.[7][8] However, the basic and polar nature of this compound can present challenges.

Frequently Asked Questions (TLC)

Q1: My spots are not moving off the baseline (Rf = 0). What should I do?

This is a classic sign that your mobile phase (eluent) is not polar enough to displace your highly polar compound from the silica gel stationary phase.[2][3]

  • Causality: The polar amine groups in your molecule form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. A non-polar eluent cannot effectively compete for these interaction sites to move the compound up the plate.

  • Solution Protocol:

    • Increase Eluent Polarity Systematically: The most common solvent system for amines is a mixture of a non-polar solvent (like Hexanes or Dichloromethane, DCM) and a polar solvent (like Ethyl Acetate, EtOAc, or Methanol, MeOH). Increase the proportion of the more polar component. For example, if a 10% MeOH in DCM system fails, try 15% or 20%.

    • Switch to a Stronger Polar Solvent: If increasing the proportion of EtOAc is insufficient, switch to a more polar solvent like Methanol. A starting point could be 5-10% Methanol in DCM.[4]

    • Consider a Specialized Amine System: A robust solvent system for highly basic amines is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 ratio).[7]

Q2: My spots are streaking or "tailing" up the plate instead of being tight and round. How can I fix this?

Streaking is typically caused by the strong, non-ideal interactions between the basic amine and the acidic silica gel.[1] This can be exacerbated if the sample is too concentrated.

  • Causality: The basic nitrogen atoms can be partially protonated by the acidic silica surface, leading to a distribution of charged and neutral species, each with different affinities for the stationary phase, resulting in a streak rather than a compact spot.

  • Solution Protocol:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.

      • Add 0.5-2% triethylamine (Et3N) to your eluent.[2]

      • Alternatively, use a solution of 5-10% ammonia in methanol as your polar co-solvent with DCM.[2]

    • Reduce Sample Concentration: Ensure you are not overloading the plate. Spot a more dilute sample; you can spot multiple times in the same location, allowing the solvent to dry completely between applications, to keep the initial spot size small.[1][2]

Q3: I've run my TLC, but I can't see any spots. What visualization stain should I use?

Since the molecule is not UV-active, you must use a chemical stain that reacts with the amine functional groups.

  • Causality: The absence of conjugated pi systems means the molecule does not absorb UV light at 254 nm, rendering it invisible against the fluorescent background of most commercial TLC plates.[6]

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄): This is an excellent general-purpose stain for compounds that can be oxidized. Amines react well. It produces yellow-brown spots on a purple background.[9]

    • Ninhydrin: This stain is highly specific for primary and secondary amines, producing characteristic purple or pink spots upon heating. This is an ideal choice for this molecule.[4][10]

    • p-Anisaldehyde: A good general-purpose stain that reacts with nucleophiles like amines to give colored spots (often pink or purple) after heating.[6][9]

Suggested TLC Starting Conditions
ParameterRecommended Starting PointRationale & Reference
Stationary Phase Silica Gel 60 F₂₅₄Standard, widely available stationary phase.[7]
Mobile Phase 10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (Et₃N)A good starting polarity for polar amines, with a basic modifier to prevent streaking.[2]
Visualization 1. Check under UV (for starting materials) 2. Dip in Ninhydrin stain, then heat gently.Ninhydrin is highly effective for visualizing secondary amines.[4][10]

TLC Troubleshooting Workflow

TLC_Troubleshooting cluster_problems Problem Diagnosis cluster_solutions Solutions start Run Initial TLC (10% MeOH/DCM) no_spots No Spots Visible (after UV) start->no_spots streaking Spots are Streaking start->streaking baseline Spots at Baseline (Rf ≈ 0) start->baseline solvent_front Spots at Solvent Front (Rf ≈ 1) start->solvent_front add_stain Use Chemical Stain (Ninhydrin, KMnO₄) no_spots->add_stain add_base Add Basic Modifier (1% Et₃N or NH₃) streaking->add_base inc_polarity Increase %MeOH (e.g., to 15-20%) baseline->inc_polarity dec_polarity Decrease %MeOH (e.g., to 5%) solvent_front->dec_polarity end_node Optimal Separation add_stain->end_node add_base->end_node inc_polarity->end_node dec_polarity->end_node

Caption: TLC troubleshooting workflow for this compound.

Part 2: Troubleshooting by LC-MS

LC-MS provides quantitative data on reaction conversion and impurity profiles. For this molecule, Electrospray Ionization (ESI) in positive mode is the method of choice.

Frequently Asked Questions (LC-MS)

Q1: I'm not seeing my compound's peak in the chromatogram. What's the most likely issue?

The most common reasons are using the wrong ionization mode or an incompatible mobile phase.

  • Causality: As a basic compound, this compound is readily protonated. Electrospray Ionization in Positive Mode (ESI+) is designed to detect positively charged ions, such as the protonated form of your molecule, [M+H]⁺. Using negative mode (ESI-) will result in little to no signal.

  • Solution Protocol:

    • Confirm Ionization Mode: Ensure your MS is set to ESI Positive Mode.

    • Verify Expected Mass: The monoisotopic mass of C₈H₁₄F₂N₂ is 176.11. You should be looking for the protonated adduct, [M+H]⁺, at m/z 177.12 .

    • Use an Acidic Mobile Phase Modifier: To promote protonation and improve ionization efficiency, add a volatile acid to your mobile phase. 0.1% formic acid is the standard choice for LC-MS.[11][12]

    • Perform an Infusion: If you still see no signal, perform a direct infusion of a dilute standard of your compound into the mass spectrometer to confirm it ionizes under your source conditions without chromatography.[12]

Q2: My chromatographic peak is broad, tailing, or splitting. How can I improve the peak shape?

Poor peak shape is typically a result of secondary interactions with the column or issues with the injection solvent.[13][14]

  • Causality: The basic amine groups can interact with residual acidic silanol groups on the surface of traditional C18 columns, causing peak tailing.[11] Additionally, injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[14][15]

  • Solution Protocol:

    • Mobile Phase pH: Using a low pH mobile phase (e.g., water with 0.1% formic acid, pH ~2.7) ensures the amine is fully protonated. While this helps with ionization, it can sometimes still lead to tailing on certain columns. An alternative is to use a column stable at high pH and a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5), which keeps the amine neutral and minimizes silanol interactions.[11]

    • Column Choice: Use a modern, high-purity silica column with advanced end-capping to minimize exposed silanol groups. Alternatively, consider a hybrid particle column (like Waters XTerra or BEH) which offers better stability and peak shape for basic compounds across a wider pH range.[11]

    • Injection Solvent: Your sample should be dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. If your gradient starts at 5% Acetonitrile, avoid dissolving your sample in 100% Acetonitrile or Methanol. Dissolve it in the initial mobile phase conditions if possible.[15]

Q3: I see many peaks in my chromatogram. How do I identify potential impurities versus contaminants?

This requires a systematic approach using the mass spectrometer as a highly selective detector.

  • Causality: A reaction mixture will contain starting materials, intermediates, byproducts, and the final product. Additionally, contaminants can be introduced from solvents, glassware, or the LC-MS system itself (e.g., plasticizers like phthalates or polymers like PEG).[16]

  • Solution Protocol:

    • Run Blanks and Standards: Always run a solvent blank (injecting only your mobile phase) to identify system contaminants. Run individual standards of your starting materials to confirm their retention times.

    • Use Extracted Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z for your expected product ([M+H]⁺ = 177.12) and starting materials. This will show you only the peaks corresponding to those masses.

    • Analyze Mass Spectra of Other Peaks: Examine the mass spectra of unexpected peaks. Byproducts may be related to your starting materials (e.g., addition of a solvent molecule, dimerization). Common contaminants have well-known masses.[16] The presence of fluorine provides a distinct isotopic pattern and mass defect that can aid in identifying fluorine-containing impurities.[17][18]

Suggested LC-MS Starting Conditions
ParameterRecommended Starting PointRationale & Reference
Column C18, 2.1 x 50 mm, < 3 µm (end-capped)A standard reversed-phase column for small molecules. High-purity silica is critical for good peak shape with amines.[11]
Mobile Phase A Water + 0.1% Formic AcidPromotes positive ionization and provides sharp peaks.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase LC-MS.
Gradient 5% to 95% B over 5 minutesA typical fast screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive (ESI+)Essential for detecting protonated basic amines.[19][20]
MS Scan Range m/z 100 - 500Covers the expected mass of the product and potential small molecule impurities.
Key Ion to Monitor m/z 177.12 ([M+H]⁺)The protonated molecular ion of the target compound.

LC-MS Method Development Workflow

LCMS_Workflow start Define Analyte (this compound) m/z 177.12 [M+H]⁺ infusion Direct Infusion Analysis Confirm ESI+ Signal start->infusion col_select Select Column (e.g., Modern C18) infusion->col_select mob_phase Select Mobile Phase (H₂O/ACN + 0.1% Formic Acid) col_select->mob_phase gradient Develop Gradient (Start with 5-95% B over 5 min) mob_phase->gradient check_peak Evaluate Peak Shape (Tailing? Broadening?) gradient->check_peak optimize Troubleshoot Peak Shape: - Check injection solvent - Try different pH/column - Lower flow rate check_peak->optimize Unacceptable final_method Final Method (Good Separation & Peak Shape) check_peak->final_method Acceptable optimize->gradient

Caption: A systematic workflow for developing an LC-MS method for the target molecule.

References

Technical Support Center: Regioselectivity in Reactions of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselectivity of chemical reactions involving the versatile building block, 1-(azetidin-3-yl)-4,4-difluoropiperidine. Our aim is to equip you with the scientific rationale and practical guidance to control and predict the outcomes of your experiments.

Introduction: The Challenge of Regioselectivity

This compound presents a unique synthetic challenge due to the presence of two distinct secondary amine nucleophiles: the nitrogen atom of the azetidine ring and the nitrogen atom of the piperidine ring. Achieving selective functionalization at one nitrogen over the other is crucial for the synthesis of desired target molecules and the avoidance of isomeric mixtures that can be difficult to separate. This guide will delve into the key factors governing this regioselectivity and provide actionable strategies to steer your reactions toward the desired outcome.

The regioselectivity of reactions on this molecule is primarily a function of three competing factors:

  • Nucleophilicity and Basicity: The inherent reactivity of each nitrogen atom.

  • Steric Hindrance: The steric environment surrounding each nitrogen.

  • Electronic Effects: The influence of substituents on the electron density of each nitrogen.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom in this compound is more nucleophilic?

The nucleophilicity of the two nitrogen atoms is a nuanced issue, with the outcome depending on a delicate balance of factors.

  • Azetidine Nitrogen: Generally, the azetidine nitrogen is considered more nucleophilic. This is primarily due to its lower steric hindrance, allowing easier access for electrophiles.[1]

  • Piperidine Nitrogen: The piperidine nitrogen is generally more basic.[2] However, the presence of the electron-withdrawing gem-difluoro group at the 4-position significantly reduces its basicity and, consequently, its nucleophilicity through an inductive effect.[3][4]

In most common synthetic reactions, such as alkylation and acylation, the azetidine nitrogen is expected to be the more reactive nucleophile due to its more accessible nature.

Q2: How does the gem-difluoro group on the piperidine ring affect its reactivity?

The two fluorine atoms at the 4-position of the piperidine ring have a profound electronic impact. Fluorine is a highly electronegative atom, and the C-F bond is strongly polarized. This leads to a significant electron-withdrawing inductive effect that propagates through the sigma bonds of the piperidine ring, decreasing the electron density on the piperidine nitrogen.[3][4] This reduction in electron density has two main consequences:

  • Decreased Basicity: The piperidine nitrogen becomes a weaker base compared to an unsubstituted piperidine.

  • Decreased Nucleophilicity: The lower electron density makes the lone pair of electrons on the nitrogen less available for attacking electrophiles.

Q3: What role does steric hindrance play in determining regioselectivity?

Steric hindrance is a critical factor in controlling the regioselectivity of reactions involving this compound.[5][6][7]

  • The azetidine nitrogen is part of a four-membered ring and is attached to a secondary carbon of the piperidine ring, making it sterically more accessible.

  • The piperidine nitrogen is part of a six-membered ring and is directly attached to the azetidinyl group, which presents a degree of steric bulk.

This difference in steric accessibility often dictates the site of reaction, especially with bulky electrophiles. Reactions that are highly sensitive to steric effects will preferentially occur at the less hindered azetidine nitrogen.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

Problem: You are performing an N-alkylation reaction and obtaining a mixture of products where both the azetidine and piperidine nitrogens have been alkylated, or the undesired piperidine nitrogen has reacted.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Highly Reactive Alkylating Agent Small and highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) may not discriminate well between the two nitrogen atoms, leading to a loss of selectivity.1. Use a bulkier alkylating agent: If the target molecule allows, switching to a more sterically demanding electrophile can favor reaction at the less hindered azetidine nitrogen. 2. Employ a less reactive leaving group: Consider using alkyl chlorides instead of bromides or iodides to temper reactivity.[8]
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive piperidine nitrogen, leading to a mixture of products.1. Lower the reaction temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction closely by TLC or LC-MS.
Inappropriate Base The choice of base can influence the relative nucleophilicity of the two nitrogens. A strong, non-nucleophilic base is often preferred to deprotonate the more acidic N-H proton without competing in the alkylation.1. Use a hindered, non-nucleophilic base: Bases like diisopropylethylamine (DIPEA) or proton sponge can be effective. 2. Consider inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often good choices.[9]

DOT Diagram: N-Alkylation Troubleshooting Logic

start Low Regioselectivity in N-Alkylation cause1 Highly Reactive Electrophile? start->cause1 cause2 High Reaction Temperature? start->cause2 cause3 Inappropriate Base? start->cause3 solution1 Use Bulkier/Less Reactive Electrophile cause1->solution1 Yes solution2 Lower Reaction Temperature cause2->solution2 Yes solution3 Use Hindered/Non-Nucleophilic Base cause3->solution3 Yes

Caption: Troubleshooting logic for poor regioselectivity in N-alkylation.

Issue 2: Low Yield or No Reaction in N-Acylation Reactions

Problem: You are attempting an N-acylation (e.g., with an acyl chloride or anhydride) and observing low conversion of your starting material, or the reaction is not proceeding at all.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Electron-Deficient Piperidine Nitrogen The gem-difluoro group significantly reduces the nucleophilicity of the piperidine nitrogen, making it a poor nucleophile for acylation, a reaction that is sensitive to the nucleophilicity of the amine.1. Target the azetidine nitrogen: If selective acylation of the azetidine is desired, this electronic deactivation of the piperidine is advantageous. 2. Use a more reactive acylating agent: If acylation of the piperidine is necessary, a highly reactive acylating agent or the use of coupling agents may be required.[10]
Steric Hindrance at the Piperidine Nitrogen The steric bulk around the piperidine nitrogen can hinder the approach of the acylating agent.1. Use a less sterically demanding acylating agent: Smaller acyl chlorides or anhydrides will have a higher chance of reacting. 2. Increase the reaction temperature: Carefully increasing the temperature can help overcome the steric barrier, but monitor for side reactions.
Inadequate Activation of the Carboxylic Acid (for amide coupling) If you are using a carboxylic acid and a coupling agent, incomplete activation will lead to low yields.1. Choose a suitable coupling agent: For sterically hindered or electron-deficient amines, more potent coupling agents like HATU or COMU are often more effective than standard carbodiimides.[11] 2. Pre-activate the carboxylic acid: Allow the carboxylic acid to react with the coupling agent for a short period before adding the amine.

DOT Diagram: N-Acylation Troubleshooting Logic

start Low Yield in N-Acylation cause1 Targeting Piperidine-N? start->cause1 cause2 Sterically Hindered Acylating Agent? start->cause2 cause3 Using a Coupling Agent? start->cause3 solution1 Use More Reactive Acylating Agent/Conditions cause1->solution1 Yes solution2 Use a Smaller Acylating Agent cause2->solution2 Yes solution3 Use a Stronger Coupling Agent (e.g., HATU) cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in N-acylation reactions.

Experimental Protocols

The following are general protocols that can be adapted for the selective functionalization of this compound. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: Selective N-Alkylation of the Azetidine Nitrogen

This protocol is designed to favor the alkylation of the less sterically hindered and more nucleophilic azetidine nitrogen.

Materials:

  • This compound

  • Alkyl halide (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective N-Acylation of the Azetidine Nitrogen

This protocol leverages the higher nucleophilicity of the azetidine nitrogen for selective acylation.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0-1.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.5 equivalents).

  • Slowly add a solution of the acyl chloride or anhydride (1.0-1.1 equivalents) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Stereocontrol in the Synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable pharmaceutical intermediate, with a focus on achieving high stereochemical purity. The inherent ring strain of the azetidine moiety and the challenges associated with stereocontrol demand a nuanced and well-understood synthetic approach.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of chiral this compound.

Question 1: My yield for the coupling of the chiral azetidine precursor with 4,4-difluoropiperidine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this nucleophilic substitution reaction are a common challenge. Several factors can be at play:

  • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the azetidin-3-yl precursor. Hydroxyl groups are poor leaving groups and must be activated.

    • Solution: Convert the hydroxyl group of your chiral N-Boc-3-hydroxyazetidine to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs). This is a standard and effective strategy to facilitate nucleophilic attack by the 4,4-difluoropiperidine.[3]

  • Steric Hindrance: The bulky N-Boc protecting group on the azetidine can sterically hinder the approach of the 4,4-difluoropiperidine nucleophile.

    • Solution: While the Boc group is often necessary for directing the synthesis and preventing side reactions, ensure your reaction conditions are optimized for sterically hindered substrates. This includes using a suitable solvent that can stabilize the transition state and potentially higher reaction temperatures. However, be cautious as higher temperatures can also promote side reactions.

  • Competing Elimination Reaction: The basicity of 4,4-difluoropiperidine can induce an E2 elimination reaction, especially if there is significant steric hindrance, leading to the formation of an azetine byproduct.

    • Solution: Employ a non-nucleophilic base to scavenge any acid generated during the reaction without competing with the desired nucleophilic substitution. Proton sponge or diisopropylethylamine (DIPEA) are good candidates. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also disfavor elimination.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. A systematic screening of temperatures, from room temperature up to 80-100 °C, should be performed to find the optimal balance between reaction rate and side product formation.

Question 2: I am observing racemization or loss of enantiomeric excess in my final product. Where is this most likely occurring and how can I prevent it?

Answer: Maintaining stereochemical integrity is paramount. Racemization can occur at several stages:

  • During Leaving Group Activation: The conditions used to activate the hydroxyl group (e.g., mesylation or tosylation) are typically mild and unlikely to cause racemization at the C3 position. However, it's crucial to use non-nucleophilic bases like triethylamine or DIPEA to avoid any unwanted side reactions.

  • During the Coupling Reaction: The key coupling step is an SN2 reaction, which should proceed with a clean inversion of configuration. If you observe racemization, it might indicate that an SN1-type mechanism is competing.

    • Causality & Prevention: An SN1 pathway is favored by polar protic solvents and conditions that promote the formation of a carbocation. Ensure you are using a polar aprotic solvent. The formation of a stable azetidinium ion intermediate could also lead to racemization. Using a well-protected azetidine nitrogen (e.g., with a Boc group) minimizes this possibility.

  • During Deprotection: The final deprotection step, typically the removal of the N-Boc group, is often performed under acidic conditions (e.g., with TFA or HCl). If the conditions are too harsh or prolonged, it could potentially lead to racemization, although this is less common for this specific scaffold.

    • Solution: Use the mildest effective acidic conditions for deprotection. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. A thorough screening of deprotection conditions (e.g., different acids, temperatures, and reaction times) may be necessary.

Question 3: I am struggling to separate the enantiomers of my final product. What are the recommended purification techniques?

Answer: The separation of enantiomers is a critical final step if a racemic or partially racemized synthesis is performed, or for the analytical confirmation of enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for both analytical and preparative separation of enantiomers.

    • Recommendation: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful for separating a wide range of chiral compounds.[4][5][6][7] A systematic screening of different CSPs and mobile phases (normal phase, reversed phase, and polar organic) is recommended to find the optimal separation conditions.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an excellent alternative to HPLC, often providing faster separations and using less organic solvent. It has been successfully used for the purification of similar fluorinated piperidine derivatives.[8]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic final product (which is basic) with a chiral acid to form diastereomeric salts. These salts may have different solubilities, allowing for their separation by fractional crystallization.

    • Common Chiral Acids: Tartaric acid derivatives, (R)- or (S)-camphorsulfonic acid, or (R)- or (S)-mandelic acid are commonly used resolving agents. This method can be laborious and requires careful optimization of the solvent system.

II. Synthetic Strategies & Experimental Protocols

A robust stereocontrolled synthesis of this compound typically involves three key stages:

  • Synthesis of a chiral, N-protected 3-hydroxyazetidine.

  • Activation of the hydroxyl group to a good leaving group.

  • Nucleophilic substitution with 4,4-difluoropiperidine, followed by deprotection.

The following diagram illustrates a common synthetic workflow:

G cluster_0 Route A: Asymmetric Reduction cluster_1 Route B: Mitsunobu Inversion cluster_3 Final Steps A N-Boc-3-hydroxyazetidine (racemic or chiral) B Chiral N-Boc-3-hydroxyazetidine A->B Diastereomeric Salt Resolution C N-Boc-3-azetidinone A->C Oxidation (e.g., DMP) E N-Boc-3-mesyloxyazetidine (chiral) B->E Mesylation (MsCl, Et3N) C->B Asymmetric Reduction (e.g., CBS catalyst) D Chiral N-Boc-3-aminoazetidine G N-Boc-1-(azetidin-3-yl)-4,4-difluoropiperidine (chiral) E->G SN2 Coupling F 4,4-Difluoropiperidine F->G H This compound (chiral final product) G->H Deprotection (e.g., TFA)

Caption: Synthetic strategies for stereocontrolled synthesis.

Protocol 1: Synthesis of Chiral N-Boc-3-hydroxyazetidine

This protocol outlines two common methods to obtain the chiral alcohol precursor: asymmetric reduction of the corresponding ketone or stereochemical inversion via the Mitsunobu reaction.

Method A: Asymmetric Reduction of N-Boc-3-azetidinone

  • Oxidation to Ketone:

    • Dissolve N-Boc-3-hydroxyazetidine (1 eq.) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to obtain N-Boc-3-azetidinone.[3]

  • Asymmetric Reduction:

    • To a solution of (R)- or (S)-CBS catalyst (e.g., 10 mol%) in anhydrous THF at 0°C, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) dropwise.

    • Stir for 15 minutes, then cool to -30°C.

    • Add a solution of N-Boc-3-azetidinone (1.0 eq.) in THF dropwise over 30 minutes.

    • Stir for 2-4 hours at -30°C, monitoring by TLC.

    • Quench the reaction carefully by slow addition of methanol, followed by 1 M HCl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to yield the desired enantiomer of N-Boc-3-hydroxyazetidine.

Method B: Stereochemical Inversion of an Enantiopure Alcohol via Mitsunobu Reaction

This method is useful if you have access to one enantiomer of N-Boc-3-hydroxyazetidine and require the other. The Mitsunobu reaction proceeds with a complete inversion of stereochemistry.[8][9]

  • Mitsunobu Reaction:

    • To a solution of (R)-N-Boc-3-hydroxyazetidine (1 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and a suitable acid (e.g., p-nitrobenzoic acid, 1.5 eq.) in anhydrous THF at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture and purify by silica gel chromatography to isolate the (S)-p-nitrobenzoate ester.

  • Hydrolysis:

    • Dissolve the ester in a mixture of methanol and water.

    • Add a base such as potassium carbonate (K₂CO₃, 3 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Neutralize with a mild acid, and extract with ethyl acetate. Dry, concentrate, and purify to obtain (S)-N-Boc-3-hydroxyazetidine.

Protocol 2: Coupling of Chiral N-Boc-3-mesyloxyazetidine with 4,4-Difluoropiperidine

This protocol describes the key SN2 coupling step, which establishes the C-N bond between the two heterocyclic rings. This reaction proceeds with an inversion of configuration at the C3 position of the azetidine ring.

Caption: SN2 coupling with inversion of stereochemistry.

  • Activation of the Hydroxyl Group:

    • Dissolve chiral N-Boc-3-hydroxyazetidine (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0°C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

    • Stir at 0°C for 1-2 hours, monitoring by TLC.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The crude N-Boc-3-mesyloxyazetidine is often used directly in the next step without further purification.

  • Nucleophilic Substitution:

    • To a solution of the crude N-Boc-3-mesyloxyazetidine (1 eq.) in DMF, add 4,4-difluoropiperidine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

    • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield N-Boc-1-(azetidin-3-yl)-4,4-difluoropiperidine.

  • Final Deprotection:

    • Dissolve the purified N-Boc protected product in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 1-2 hours until the reaction is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether, or neutralize with a base and extract to obtain the free base.

III. Data Summary and Analysis

Proper analysis is crucial to confirm the stereochemical outcome of the synthesis.

Table 1: Comparison of Analytical Techniques for Stereochemical Analysis

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Highly accurate for determining enantiomeric excess (ee). Can be used for preparative separation.Requires method development (column and mobile phase screening).
Chiral SFC Similar to HPLC but uses supercritical fluid as the mobile phase.Faster than HPLC, more environmentally friendly.Less common instrumentation.
NMR with Chiral Shift Reagents A chiral lanthanide complex is added to the NMR sample, which induces different chemical shifts for the enantiomers.Provides a direct spectroscopic method to determine ee.Can cause line broadening. Requires pure samples.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Simple and fast measurement.Requires a known specific rotation for the pure enantiomer. Not accurate for low ee values.

IV. Conclusion

The stereocontrolled synthesis of this compound is a challenging yet achievable goal for medicinal chemists. Success hinges on a careful selection of the synthetic route, meticulous optimization of reaction conditions to favor the desired stereochemical outcome, and rigorous analytical methods to verify the enantiomeric purity of the final product. By understanding the underlying principles of stereocontrol in azetidine chemistry and anticipating potential pitfalls, researchers can efficiently access this important building block for the development of novel therapeutics.

V. References

  • BenchChem. (2025). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols. Available at: --INVALID-LINK--

  • Lee, H., et al. (2018). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Molecules, 23(11), 2993. Available at: --INVALID-LINK--

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available at: --INVALID-LINK--

  • Zhang, G., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6459-6462. Available at: --INVALID-LINK--

  • Reddy, C. R., et al. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Chemical Communications, 51(20), 4221-4224. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis. Available at: --INVALID-LINK--

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidine hydrochloride. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of aziridines by Mitsunobu reaction (Methods A and B). Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. Available at: --INVALID-LINK--

  • PubMed Central. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 713. Available at: --INVALID-LINK--

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Available at: --INVALID-LINK--

  • ResearchGate. (2012). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Tetrahedron, 68(35), 7245-7253. Available at: --INVALID-LINK--

  • Parmar, D. J., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46979-47019. Available at: --INVALID-LINK--

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1030. Available at: --INVALID-LINK--

  • Alcarazo, M., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2822–2825. Available at: --INVALID-LINK--

  • Gilar, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry, 136, 116194. Available at: --INVALID-LINK--

  • Kusano, R., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(16), 4933. Available at: --INVALID-LINK--

  • Drexel University. (2018). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Available at: --INVALID-LINK--

  • Chemical Technology Co.,LTD. (n.d.). This compound. Available at: --INVALID-LINK--

  • ResearchGate. (2012). Direct chiral separation of azelnidipine by HPLC with Pirkle-type column. Available at: --INVALID-LINK--

  • Pirkle, W. H., & Welch, C. J. (1991). Enantiomeric Separation of New Chiral Azole Compounds. Journal of Liquid Chromatography, 14(16-17), 3227-3240. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2014). Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts. Chemical Communications. Available at: --INVALID-LINK--

  • Movassaghi, M., & Schmidt, M. A. (2007). Enantioselective Total Synthesis of (−)-Acetylaranotin, A Dihydrooxepine Epidithiodiketopiperazine. Angewandte Chemie International Edition, 46(19), 3425-3428. Available at: --INVALID-LINK--

  • ResearchGate. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: --INVALID-LINK--

  • Singh, P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 108-114. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 2286232-45-7|this compound bis(2,2,2-trifluoroacetate). Available at: --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound. Available at: --INVALID-LINK--

  • PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). N-Boc-4-iodopiperidine CAS#: 301673-14-3. Available at: --INVALID-LINK--

  • MedChemExpress. (n.d.). 1-(Azetidin-3-yl)piperidine. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). N-Boc-4-iodopiperidine CAS#: 301673-14-3. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Solubility of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 1-(Azetidin-3-YL)-4,4-difluoropiperidine. This document is designed to assist researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of this compound's poor solubility. As a molecule with promising applications in pharmaceutical development, understanding and mitigating its solubility issues is paramount for successful experimental outcomes.[1][2][3][4] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility problems, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor solubility in aqueous buffers for my biological assay. What are the first steps I should take?

A1: Poor aqueous solubility is a frequent hurdle for compounds like this compound, which contains both a basic azetidine and a difluoropiperidine moiety.[2][3][5] The difluorination can increase lipophilicity, contributing to lower water solubility.[6][7] Here is a systematic approach to address this:

  • Physicochemical Characterization:

    • Determine pKa: The presence of two amine groups (azetidine and piperidine nitrogens) makes the compound basic.[8] Its solubility will, therefore, be highly pH-dependent.[9][10] Understanding the pKa values of these nitrogens is crucial for predicting the pH range where the compound will be ionized and thus more soluble.

    • Assess Lipophilicity (LogP): A high LogP value indicates a greater affinity for non-polar environments and, consequently, lower aqueous solubility. This will guide the selection of appropriate organic co-solvents.

  • Initial Small-Scale Solubility Testing:

    • Before preparing a large stock, test the solubility of a small amount of the compound in your intended aqueous buffer.

    • Visually inspect for any cloudiness or precipitation. This simple test can save significant time and resources.

Q2: I'm using a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution due to the abrupt change in solvent polarity. Here are several strategies to mitigate this:[11]

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as experimentally tolerable (typically ≤1%), as this can help maintain solubility.[11]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can prevent immediate precipitation.[11]

  • Aqueous Solubility in the Presence of Co-solvents: Consider adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer.[12][13]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Absolutely. Given the basic nature of the amine groups in the molecule, pH adjustment is a powerful and often first-line strategy for enhancing aqueous solubility.[][15]

  • Mechanism: In an acidic environment (pH below the pKa of the amine groups), the nitrogen atoms will be protonated, forming a positively charged species (a salt).[8][9] This ionized form is significantly more water-soluble than the neutral free base.

  • Practical Application: Prepare a stock solution of the compound in an acidic buffer. The choice of acid can be critical; hydrochloride (HCl) or trifluoroacetic acid (TFA) salts are common.[1][4] It is important to ensure that the final pH of your assay medium is compatible with your biological system.

Q4: What are co-solvents, and how can they help with the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[12][13][16] They work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic molecules.[][17]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)[]

  • Screening for the Best Co-solvent: It is advisable to perform a small-scale screening experiment to identify the most effective co-solvent and its optimal concentration for your specific compound and assay conditions.

Troubleshooting Guides & Detailed Protocols

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a structured workflow for systematically addressing poor solubility.

Caption: Troubleshooting workflow for poor aqueous solubility.

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is useful for rapidly assessing the solubility of your compound under various conditions (e.g., different pH, co-solvent concentrations).[18][19][20][21]

Materials:

  • This compound

  • DMSO

  • Aqueous buffers (e.g., phosphate-buffered saline at various pH values)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Prepare Stock Solution: Dissolve the compound in DMSO to a concentration of 10 mM.[19]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Add Buffer: Add 198 µL of the desired aqueous buffer to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[20]

  • Measurement:

    • Nephelometry: Measure the light scattering to detect any precipitated particles.[18]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax.[18]

  • Data Analysis: Compare the results across different buffer conditions to identify those that yield the highest solubility.

Protocol 2: Thermodynamic Solubility Assay

This "shake-flask" method determines the equilibrium solubility, which is a more accurate measure for formulation development.[22][23][24]

Materials:

  • Solid this compound

  • Aqueous buffers

  • Vials

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[23][25]

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Quantification: Carefully collect an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[22][23]

Data Summary Table
StrategyApproachTypical ImprovementConsiderations
pH Adjustment Lowering the pH of the aqueous buffer10 to 1000-foldEnsure pH is compatible with the biological assay.
Co-solvents Adding 1-10% of a water-miscible organic solvent2 to 100-foldThe co-solvent may affect the biological system.
Salt Formation Using a pre-formed salt (e.g., HCl, TFA)>1000-foldThe counter-ion may have its own biological effects.
Excipients Complexation with cyclodextrins5 to 500-foldCan be a more complex formulation to prepare.[26]
Advanced Strategies

If the simpler methods are insufficient, more advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[27][28]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[29][30][31]

  • Nanomilling: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[30][32]

Caption: Advanced strategies for enhancing solubility.

Conclusion

Overcoming the poor solubility of this compound is a critical step in harnessing its full therapeutic potential. By systematically applying the principles of pH adjustment, co-solvency, and, if necessary, more advanced formulation techniques, researchers can develop robust and reliable experimental systems. This guide provides a comprehensive framework for troubleshooting and resolving these solubility challenges, empowering scientists to advance their research and development efforts with greater confidence and success.

References

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(Azetidin-3-YL)-4,4-difluoropiperidine (CAS No. 1257293-83-6). This guide is designed for researchers, medicinal chemists, and drug development professionals. Our goal is to provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure your success when working with this versatile building block.

A Note on Application: A Reagent, Not a Catalyst

It is a common point of inquiry whether this compound functions as a catalyst. Based on extensive literature and empirical data, its primary and intended role is as a synthetic building block or intermediate , not a catalyst.[1] Its structure, featuring a reactive secondary amine on the azetidine ring and a gem-difluoro motif on the piperidine ring, makes it a valuable scaffold in medicinal chemistry.[2]

This guide, therefore, focuses on the selection and optimization of catalytic systems for reactions in which this compound acts as a key substrate. We will explore the nuances of catalyst choice, reaction optimization, and troubleshooting for common synthetic transformations involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: It is almost exclusively used as a building block in pharmaceutical R&D. The unique combination of a strained azetidine ring, a secondary amine, and a difluoropiperidine moiety allows for the creation of novel chemical entities with desirable pharmacokinetic properties, such as improved metabolic stability and modulated basicity (pKa).[2][3]

Q2: Which of the two nitrogen atoms is more reactive/nucleophilic?

A2: The secondary amine of the azetidine ring is significantly more nucleophilic and less sterically hindered than the tertiary amine of the piperidine ring. Therefore, selective functionalization at the azetidine nitrogen is expected under most conditions. The piperidine nitrogen's lone pair is sterically shielded and electronically withdrawn by the adjacent gem-difluoro group, reducing its nucleophilicity.

Q3: How should I store and handle this compound?

A3: The compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] While generally stable, as a secondary amine, it can slowly react with atmospheric CO₂. For long-term storage, temperatures of 2-8°C are recommended. It is often supplied as a hydrochloride or trifluoroacetate salt to improve handling and stability.[4][5]

Q4: What are the key challenges when working with this molecule?

A4: The main challenges include:

  • Achieving high yields in catalytic cross-coupling reactions , particularly with sterically hindered partners.

  • Potential for ring-opening of the strained azetidine ring under harsh acidic or nucleophilic conditions.[2][6]

  • Purification challenges due to the basic nature of the molecule, which can lead to tailing on silica gel chromatography. Using a triethylamine-deactivated mobile phase or alternative purification methods like reverse-phase chromatography can be beneficial.

Troubleshooting Guide: Catalytic N-Arylation (Buchwald-Hartwig Amination)

One of the most common applications for this building block is its use in palladium-catalyzed C-N cross-coupling reactions to form a new aryl-azetidine bond. Low yields or failed reactions are common hurdles. This section provides a structured approach to troubleshooting.

Scenario: You are attempting to couple this compound with an aryl bromide, but you observe low conversion of your starting materials.

Troubleshooting_Workflow Start Low Conversion in N-Arylation Reaction Check_Catalyst Step 1: Evaluate Catalyst & Ligand - Is the Pd precatalyst active? - Is the ligand air-stable? - Is the ligand appropriate for the substrate? Start->Check_Catalyst Check_Base Step 2: Scrutinize the Base - Is the base strong enough (e.g., NaOtBu, LHMDS)? - Is the base sufficiently dry and high-purity? Start->Check_Base Check_Solvent Step 3: Verify Solvent & Conditions - Is the solvent anhydrous? - Is the reaction temperature optimal? - Is the system properly de-gassed? Start->Check_Solvent Solution_Catalyst Solution: - Use a modern Pd precatalyst (e.g., G3-Pd). - Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, AdBrettPhos). - Increase catalyst/ligand loading. Check_Catalyst->Solution_Catalyst Solution_Base Solution: - Switch to a stronger or more soluble base. - Use fresh, newly opened base. Check_Base->Solution_Base Solution_Solvent Solution: - Use freshly distilled/anhydrous solvent. - Increase reaction temperature in 20°C increments. - Perform a thorough freeze-pump-thaw cycle. Check_Solvent->Solution_Solvent

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

In-Depth Troubleshooting Q&A

Q: My reaction is sluggish or has stalled. I'm using Pd₂(dba)₃ and XPhos. What should I try first?

A: This is a classic issue. While Pd₂(dba)₃ is a common palladium source, its activity can be variable. The formation of the active Pd(0) species can be inefficient.

  • Expertise & Experience: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are often superior. They contain a built-in ligand and are designed for rapid, clean generation of the active catalytic species. Consider switching to a precatalyst like (XPhos)Pd G3. This single change often solves low conversion issues by ensuring a consistent concentration of the active catalyst.[7]

  • Causality: The sluggishness is likely due to either slow oxidative addition of the aryl halide to the Pd(0) center or difficult reductive elimination to form the C-N bond. The azetidine substrate is somewhat bulky. A ligand with greater steric bulk and electron-donating ability can accelerate both of these key steps in the catalytic cycle. For challenging couplings, consider ligands like RuPhos or the highly effective AdBrettPhos.

Q: I am seeing decomposition of my aryl halide (e.g., hydrodehalogenation). Why is this happening and how can I stop it?

A: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. It occurs when the aryl group is protonated after oxidative addition, instead of undergoing amination.

  • Trustworthiness: This side reaction is often exacerbated by a suboptimal ligand, base, or the presence of water. Ensure your base is scrupulously dry. Sodium tert-butoxide (NaOtBu) is highly hygroscopic; use a fresh bottle from a glovebox if possible.

  • Authoritative Grounding: The choice of base is critical. While strong bases like NaOtBu are needed, sometimes switching to a different base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can mitigate this side reaction by altering the aggregation state and reactivity of the palladium intermediates.[8]

Q: My reaction works, but the yield is inconsistent. What can I do to make it more robust?

A: Inconsistent yields often point to sensitivity to atmospheric oxygen or moisture. The active Pd(0) catalyst is readily oxidized and inactivated.

  • Expertise & Experience: Rigorous exclusion of air is non-negotiable for robust C-N coupling. Ensure your solvent is thoroughly de-gassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction in a glovebox or using robust Schlenk line techniques. Even small amounts of oxygen can significantly reduce catalyst lifetime and lead to inconsistent results.

Catalyst & Reagent Selection Table for N-Arylation

The table below summarizes common starting points for optimizing the N-arylation of this compound.

ComponentRecommended ReagentsTypical ConditionsRationale & Key Considerations
Palladium Precatalyst (XPhos)Pd G3, (RuPhos)Pd G3, PEPPSI-IPr1-5 mol%Provides rapid and reliable generation of the active Pd(0) species. G3 precatalysts are highly effective for sterically demanding amines.[7]
Ligand XPhos, RuPhos, AdBrettPhos, cataCXium A1.2 - 2.0 eq. relative to PdBuchwald-type biarylphosphine ligands are the gold standard. Increased steric bulk (AdBrettPhos > RuPhos > XPhos) often improves yields for hindered substrates.
Base NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃1.5 - 2.5 eq.Base choice is critical and substrate-dependent. NaOtBu is strong and common, but K₃PO₄ or Cs₂CO₃ can be effective for more sensitive substrates.[8]
Solvent Toluene, Dioxane, CPME0.1 - 0.5 MMust be anhydrous. Toluene and dioxane are standard. CPME (cyclopentyl methyl ether) is a safer, greener alternative with excellent performance.
Temperature 80 - 110 °C-Reaction kinetics are typically slow at room temperature. Heating is required to drive the reaction to completion.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq.)

  • Aryl Bromide (1.1 eq.)

  • (RuPhos)Pd G3 precatalyst (2 mol%)

  • RuPhos ligand (additional 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial inside a glovebox, add NaOtBu, the (RuPhos)Pd G3 precatalyst, and the additional RuPhos ligand.

  • Reagent Addition: Add the aryl bromide and this compound.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by carefully adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (often using a gradient of methanol in dichloromethane with 0.5-1% triethylamine to prevent peak tailing).

Visualization of the Catalytic Cycle

Understanding the mechanism helps in troubleshooting. For instance, if a reaction stalls, it could be due to a problem at the oxidative addition or reductive elimination step, guiding the choice of a more suitable ligand.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L_n(Ar)Pd(II)-X OxAdd->PdII_Complex Ligand_Exchange Amine Coordination PdII_Complex->Ligand_Exchange Amine_Complex [L_n(Ar)Pd(II)-Amine]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L_n(Ar)Pd(II)-Amide Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination (Rate-Limiting Step) Product Ar-Amine (Product) Amido_Complex->Product Reductive_Elimination->Pd0 Reductive_Elimination->Product ArX Ar-X ArX->OxAdd 1 Amine R₂NH Amine->Ligand_Exchange 2 Base Base Base->Deprotonation 3

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 1-(Azetidin-3-YL)-4,4-difluoropiperidine, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity evaluation of this specific compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare these methods with viable alternatives, all grounded in authoritative scientific principles.

The Critical Role of Purity for this compound

This compound is a saturated heterocyclic compound featuring a unique combination of a strained azetidine ring and a difluorinated piperidine moiety. This structural complexity, while offering exciting avenues for drug design, also presents challenges in synthesis and purification. Even minute impurities, whether they are starting materials, by-products, or degradation products, can have unforeseen pharmacological or toxicological effects. Therefore, the ability to accurately and precisely quantify the purity of this API is a non-negotiable aspect of its development.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For a polar, nitrogen-containing compound like this compound, a well-developed HPLC method is indispensable for routine quality control.

Rationale for HPLC Method Development

The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. The presence of two basic nitrogen atoms and the overall polarity of the molecule guide the selection of the stationary and mobile phases. A reversed-phase C18 column is a common starting point, offering a versatile hydrophobic stationary phase.[1][2][3] However, to achieve adequate retention and symmetrical peak shape for this polar compound, modifications to the mobile phase are crucial. The use of an acidic modifier, such as formic acid or phosphoric acid, in the aqueous component of the mobile phase serves to protonate the basic nitrogens, reducing peak tailing and improving chromatographic performance.[2][3] The organic modifier, typically acetonitrile, is optimized to achieve a suitable retention time and resolution from potential impurities.[1][2][3]

Due to the lack of a strong chromophore in the this compound structure, UV detection at low wavelengths (e.g., 200-210 nm) is often employed. However, for more sensitive and specific detection, alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be invaluable.

Experimental Protocol: HPLC-UV Method

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1][2]

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (HCOOH): Analytical grade.

  • This compound Reference Standard: A well-characterized standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Both Structure and Purity

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a powerful tool for quantitative analysis, a technique known as quantitative NMR (qNMR).[4][5][6] For this compound, NMR provides not only confirmation of the molecular structure but also a direct measure of purity without the need for a specific reference standard for each impurity.[7][8]

The Power of Multinuclear NMR
  • ¹H NMR: The proton NMR spectrum provides a wealth of information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the azetidine and piperidine rings are characteristic and can be used to confirm the structure.[9][10] Impurities will often have distinct signals that can be integrated to determine their relative amounts.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The signals for the carbons in the azetidine and piperidine rings, including the carbon bearing the two fluorine atoms, are key diagnostic markers.[11]

  • ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential tool. It provides a clean spectrum with high sensitivity, allowing for the detection of any fluorine-containing impurities. The chemical shift and coupling patterns of the fluorine signals are highly sensitive to the local electronic environment.[12]

Quantitative NMR (qNMR) for Absolute Purity

qNMR offers a primary method of measurement, where the signal intensity is directly proportional to the number of nuclei.[4][6] By co-dissolving a known amount of a certified internal standard with the sample, the absolute purity of the analyte can be determined with high accuracy.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

Reagents and Standards:

  • Deuterated Solvent: A suitable deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • Internal Standard: A certified internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons.

  • Acquire ¹³C and ¹⁹F NMR spectra for structural confirmation.

Data Processing and Calculation:

  • Process the ¹H NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.Structural elucidation and quantification.
Quantification Relative quantification against a reference standard of the same compound.Absolute quantification using an internal standard (qNMR).
Sensitivity High (ng to pg level with appropriate detectors).Lower (µg to mg level).
Impurity Detection Detects impurities that are separable and have a response to the detector.Detects all proton-containing impurities (¹H NMR).
Impurity Identification Requires hyphenation with MS for structural information.Can provide structural information on impurities directly from the spectrum.
Throughput High, suitable for routine analysis.Lower, more time-consuming per sample.
Method Development Can be complex and time-consuming.Relatively straightforward for qNMR once the structure is known.
Cost Lower initial instrument cost.Higher initial instrument cost.

Alternative and Complementary Techniques

While HPLC and NMR are primary methods, other techniques can offer advantages in specific scenarios:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

  • Supercritical Fluid Chromatography (SFC): Can be advantageous for the separation of polar compounds and offers a "greener" alternative to reversed-phase HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each separated peak, enabling the identification of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities that may not be detected by HPLC.

TechniquePrincipleAdvantages for this compoundDisadvantages
UPLC Similar to HPLC but with smaller particle size columns.Faster analysis, higher resolution.Higher backpressure, requires specialized instrumentation.
SFC Uses a supercritical fluid as the mobile phase.Good for polar compounds, faster than HPLC.Less common, may require method development expertise.
LC-MS HPLC coupled with a mass spectrometer.Provides mass information for impurity identification.Higher cost and complexity.
GC-MS Gas chromatography coupled with a mass spectrometer.Excellent for volatile impurities.Requires the analyte to be volatile or derivatized.

Recommendations and Best Practices

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended:

  • Initial Purity Screening: Use HPLC with a generic gradient method for rapid screening of new batches.

  • Structural Confirmation and Absolute Purity: Employ ¹H, ¹³C, and ¹⁹F NMR for unambiguous structural confirmation. Utilize ¹H qNMR with a certified internal standard to determine the absolute purity of the main component.

  • Impurity Profiling: A validated, stability-indicating HPLC method should be developed for the routine quantification of known and unknown impurities.

  • Impurity Identification: For any significant unknown impurities detected by HPLC, use LC-MS to obtain mass information and aid in structural elucidation.

  • Method Validation: All analytical methods used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[13][14][15] The FDA also provides guidance on analytical method validation.[16][17]

By combining the strengths of both HPLC and NMR, researchers and drug development professionals can build a robust and comprehensive analytical data package for this compound, ensuring the highest standards of quality, safety, and efficacy for this promising pharmaceutical building block.

References

A Comparative Guide to the Elemental Analysis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the validation of a compound's elemental composition is a foundational step. This guide provides an in-depth comparison of the elemental analysis data for 1-(Azetidin-3-YL)-4,4-difluoropiperidine , a valuable building block in medicinal chemistry, against structurally related alternatives. We will delve into the theoretical and expected experimental data, the nuances of the analytical methodology for fluorinated compounds, and the interpretation of these critical results.

The presence of both an azetidine and a difluoropiperidine moiety makes this compound a desirable scaffold in drug discovery.[1] The difluoropiperidine ring, in particular, is a common motif used to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity.[2][3] Verifying the precise elemental composition through techniques like combustion analysis is paramount to confirm the identity and purity of synthesized batches, a non-negotiable step before advancing a compound into further screening and development.

Comparative Elemental Analysis Data

The elemental composition of a pure compound is a fixed ratio of its constituent atoms by mass. For novel compounds, this is one of the first and most critical pieces of data to confirm a successful synthesis. Below, we compare the theoretical elemental analysis of our topic compound with two commercially available, structurally relevant alternatives: 4,4-Difluoropiperidine hydrochloride , which shares the fluorinated piperidine core, and 1-(Azetidin-3-yl)piperidine , the non-fluorinated parent structure.

This direct comparison highlights how the introduction of fluorine atoms significantly alters the mass percentages of the other elements, a key diagnostic feature in analysis.

Compound Molecular Formula MW ( g/mol ) Theoretical C (%) Theoretical H (%) Theoretical N (%)
This compound C₈H₁₄F₂N₂176.2154.538.0115.90
4,4-Difluoropiperidine hydrochloride C₅H₉F₂N · HCl157.5938.106.408.89
1-(Azetidin-3-yl)piperidine C₈H₁₆N₂140.2368.5211.5019.98

Note: The molecular formula for this compound is C8H14F2N2.[4] The molecular formula for 4,4-Difluoropiperidine hydrochloride is C5H9F2N · HCl.[5] The molecular formula for 1-(Azetidin-3-yl)piperidine can be found from chemical suppliers.[6]

Experimental Protocol: CHN Analysis of Fluorinated Compounds

The determination of carbon, hydrogen, and nitrogen percentages is typically performed via combustion analysis. However, the presence of fluorine introduces specific challenges that require modifications to the standard methodology. The high strength of the C-F bond and the corrosive nature of the hydrogen fluoride (HF) produced during combustion necessitate special handling.[7][8]

Principle of the Method

The sample is combusted at a high temperature in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂, and fluorine-containing byproducts) are passed through a series of reagents and traps to remove impurities and convert the gases into a measurable form. A thermal conductivity detector (TCD) then quantifies the amounts of CO₂, H₂O, and N₂.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the high-purity, dried compound into a tin capsule. The sample must be homogenous and free of solvent residues.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as Acetanilide. This establishes the response factor for the detector.[9]

  • Combustion:

    • The sample is introduced into a combustion reactor heated to approximately 900-1000 °C in a stream of pure oxygen. This process, known as dynamic flash combustion, ensures complete oxidation of the sample.[10]

  • Fluorine Absorption (Critical Step):

    • The combustion gases immediately pass over a specialized absorbent material placed in the hot zone of the combustion tube. Magnesium oxide (MgO) is commonly used for this purpose.[7]

    • Causality: Fluorine from the sample forms highly reactive HF gas. MgO reacts with HF to form stable magnesium fluoride (MgF₂) and water (H₂O), effectively "scrubbing" the aggressive fluorine from the gas stream and preventing damage to the instrument's components. This reaction also ensures that the hydrogen from the HF is released as water, allowing for accurate hydrogen determination.[7]

  • Reduction and Gas Separation:

    • The gas mixture then flows through a reduction tube containing heated copper to remove excess oxygen and reduce any nitrogen oxides (NOx) to elemental nitrogen (N₂).

    • The resulting mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column, which separates the individual gases based on their physical properties.

  • Detection and Data Analysis:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage by mass of Carbon, Hydrogen, and Nitrogen in the original sample.

Workflow Visualization

Caption: Workflow for the CHN analysis of fluorinated organic compounds.

Interpreting the Results: Trustworthiness and Validation

For a newly synthesized batch of this compound, the experimentally determined values for C, H, and N should align with the theoretical values within an acceptable margin of error, typically ±0.4%.[11]

  • Purity Confirmation: A close match between experimental and theoretical data is a strong indicator of high sample purity.

  • Structural Verification: Significant deviation from the expected values may suggest the presence of impurities (such as residual solvents or starting materials), incomplete reaction, or an incorrect molecular structure. For instance, if the experimental nitrogen percentage is considerably lower than the theoretical 15.90%, it could indicate incomplete incorporation of the azetidine ring.

  • Challenges with Fluorine: Inadequately optimized combustion or scrubbing can lead to specific inaccuracies. Incomplete combustion of the strong C-F bonds can result in the formation of CF₂ fragments, which may be erroneously detected as nitrogen, leading to low carbon and artificially high nitrogen readings.[7] This highlights the importance of using a robust, well-maintained instrument and a validated method specifically designed for fluorinated compounds.[9]

By comparing the elemental analysis data of a target compound with its structural analogs and understanding the intricacies of the analytical method, researchers can confidently validate the composition and purity of their novel molecules, ensuring a solid foundation for subsequent drug discovery and development efforts.

References

A Comparative Analysis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and 1-(Azetidin-3-YL)-piperidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of two structurally related building blocks: 1-(Azetidin-3-YL)-4,4-difluoropiperidine and its non-fluorinated parent, 1-(Azetidin-3-YL)-piperidine . Through a detailed examination of their physicochemical properties, metabolic stability, and pharmacological activity—supported by experimental data from the literature—we will elucidate the profound impact of gem-difluorination on the piperidine ring and its implications for drug design.

The Rationale for Comparison: The Subtle Power of Fluorine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1] The azetidine moiety, a four-membered saturated heterocycle, is often introduced to modulate polarity, basicity, and vectoral orientation of substituents. The direct comparison of 1-(Azetidin-3-YL)-piperidine with its 4,4-difluorinated analog offers a compelling case study into the strategic use of fluorine to enhance drug-like properties. The introduction of the gem-difluoro group at the 4-position of the piperidine ring is not a trivial substitution; it imparts significant changes to the molecule's electronic and conformational landscape.

Physicochemical Properties: A Tale of Two Rings

The introduction of two fluorine atoms at the C4 position of the piperidine ring in this compound instigates a predictable yet impactful shift in its fundamental physicochemical properties compared to the non-fluorinated analog.

Lipophilicity (LogP): The effect of fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, the substitution of hydrogen with fluorine often leads to an increase in lipophilicity. However, the gem-difluoro group can also influence the molecule's conformation and hydration, making the net effect on LogP less predictable without experimental data. In the case of 4,4-difluoropiperidine-containing compounds, a modest increase in the calculated LogP (cLogP) is often observed.[2]

Property1-(Azetidin-3-YL)-piperidineThis compoundRationale for Difference
Molecular Weight 140.23 g/mol 176.21 g/mol Addition of two fluorine atoms.
pKa (predicted) HigherLowerStrong inductive electron-withdrawing effect of the gem-difluoro group reduces the basicity of the piperidine nitrogen.
cLogP (predicted) LowerHigherFluorine substitution generally increases lipophilicity.

Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most well-documented advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.

In the case of 1-(Azetidin-3-YL)-piperidine, the methylene hydrogens at the 4-position of the piperidine ring are susceptible to CYP-mediated oxidation. The introduction of the gem-difluoro group in This compound effectively blocks this metabolic soft spot. This steric and electronic shielding significantly reduces the rate of metabolic degradation, leading to a longer in vivo half-life and improved bioavailability. While direct comparative metabolic stability data for these two specific molecules was not found, studies on related 4,4-difluoropiperidine-containing compounds have demonstrated their utility in improving metabolic stability.[2]

Figure 1. Metabolic fate comparison.

Pharmacological Activity: A Case Study on the Dopamine D4 Receptor

The true test of a molecular scaffold's utility lies in its biological activity. While 1-(Azetidin-3-YL)-piperidine has been utilized as a linker in PROTACs, the introduction of the 4,4-difluoro moiety appears to confer potent and selective activity at the dopamine D4 receptor (D4R).[3]

The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neuropsychiatric disorders, and selective D4R antagonists are of significant therapeutic interest.[2][4] A study on a series of 4,4-difluoropiperidine ether-based compounds revealed exceptional binding affinity for the D4R. For instance, a lead compound from this series, which shares the core 4,4-difluoropiperidine scaffold, displayed a Ki of 0.3 nM for the D4R, with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[2]

While direct experimental data for this compound's D4R affinity is not available in the reviewed literature, the strong structure-activity relationship (SAR) established for this class of compounds suggests that it would also exhibit high affinity. The fluorine atoms are believed to engage in favorable interactions within the receptor's binding pocket, and the modified pKa and conformation of the piperidine ring likely contribute to this enhanced affinity.

Conversely, there is a lack of evidence in the searched literature to suggest that the non-fluorinated 1-(Azetidin-3-YL)-piperidine possesses significant intrinsic activity at the D4R. It is plausible that the non-fluorinated analog would have a much lower binding affinity, if any, due to the absence of the key fluorine interactions and a different electronic and conformational profile.

G cluster_0 Dopamine D4 Receptor Signaling D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein couples to AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D4R activates Antagonist 4,4-Difluoro- piperidine Antagonist Antagonist->D4R blocks

Figure 2. Dopamine D4 receptor signaling pathway.

Experimental Protocols

To empirically validate the hypothesized differences between these two compounds, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]N-methylspiperone (radioligand).

  • Test compounds: this compound and 1-(Azetidin-3-YL)-piperidine.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-hD4R cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]N-methylspiperone, and serial dilutions of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of the compounds by measuring their rate of degradation in the presence of liver enzymes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Test compounds.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of disappearance of the parent compound.

Figure 3. Experimental workflow for comparison.

Conclusion

The comparative analysis of This compound and 1-(Azetidin-3-YL)-piperidine provides a clear illustration of the strategic value of gem-difluorination in medicinal chemistry. The introduction of the CF₂ group at the 4-position of the piperidine ring is predicted to lower the pKa, potentially increase lipophilicity, and significantly enhance metabolic stability by blocking a key site of oxidative metabolism.

Perhaps most importantly, this structural modification appears to confer potent and selective antagonist activity at the dopamine D4 receptor, transforming a simple building block into a promising scaffold for the development of novel therapeutics for CNS disorders. While direct comparative experimental data for the non-fluorinated analog's D4R activity is lacking, the established SAR for this chemical space strongly suggests that the gem-difluoro moiety is a critical determinant of this pharmacological profile. For researchers and drug development professionals, this comparison underscores the importance of considering strategic fluorination as a powerful tool to optimize lead compounds and unlock new therapeutic potential.

References

In Vitro ADME Profile of 1-(Azetidin-3-YL)-4,4-difluoropiperidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary & Rationale

In modern drug discovery, the adage "fail early, fail cheap" underscores the criticality of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) profiling from the nascent stages of a program. A compound's efficacy is moot if it cannot reach its target in sufficient concentration and duration. This guide provides a comprehensive in vitro ADME assessment of 1-(Azetidin-3-YL)-4,4-difluoropiperidine (Compound 1) , a novel scaffold of interest.

The strategic incorporation of a gem-difluoro group on the piperidine ring is a common medicinal chemistry tactic to block potential sites of metabolism and modulate physicochemical properties such as pKa and lipophilicity.[1][2] To contextualize the impact of this substitution, we present a direct comparison with two analogs:

  • Comparator A: 1-(Azetidin-3-YL)-piperidine: The non-fluorinated parent scaffold, allowing for a direct evaluation of the effects of difluorination.

  • Comparator B: 1-(Azetidin-3-YL)-4-fluoropiperidine: A mono-fluorinated analog to dissect the contribution of single versus dual fluorine substitution.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering an objective comparison of key ADME parameters—metabolic stability, intestinal permeability, plasma protein binding, and CYP450 inhibition—supported by detailed experimental protocols.

Comparative ADME Data Summary

The following table summarizes the key in vitro ADME properties determined for Compound 1 and its comparators. This high-level overview is designed for rapid assessment and prioritization.

ParameterAssayCompound 1 (Lead) Comparator A (Non-F) Comparator B (Mono-F) Interpretation
Metabolic Stability Human Liver Microsomes (HLM)81% 24%53%High stability suggests low first-pass metabolism.
In Vitro Half-Life (t½, min)HLM>60 11.528.1Gem-difluoro group effectively blocks metabolism.
Intrinsic Clearance (Clint, µL/min/mg)HLM< 5.0 60.324.7Low predicted hepatic clearance.
Permeability Caco-2 Bidirectional15.2 18.516.8High permeability, suggesting good oral absorption potential.[3]
Papp (A→B) (x 10⁻⁶ cm/s)
Efflux Ratio (Papp B→A / A→B)Caco-2 Bidirectional1.1 1.31.2Low efflux ratio indicates it is not a significant substrate of P-gp or BCRP.[4]
Plasma Protein Binding Human Plasma (Equilibrium Dialysis)35% 28%31%Low to moderate binding, suggesting a higher fraction of free drug will be available for therapeutic effect.[5][6]
Fraction Unbound (fu)0.65 0.720.69
CYP450 Inhibition Fluorometric Assay (IC₅₀, µM)
CYP1A2>50>50>50Low risk of drug-drug interactions (DDI) via inhibition of major CYP isoforms.[7]
CYP2C9>50>50>50
CYP2C19>50>50>50
CYP2D642.135.839.5
CYP3A4>50>50>50

Detailed Analysis and Mechanistic Insights

Metabolic Stability: Gem-Difluorination as a Metabolic Shield

Expertise & Experience: The primary metabolic liabilities for piperidine rings often involve oxidation at positions susceptible to CYP-mediated reactions. The data strongly supports the hypothesis that the 4,4-difluoro substitution in Compound 1 serves as an effective metabolic shield.

  • Compound 1 demonstrated exceptional stability in human liver microsomes (HLM), with over 80% of the parent compound remaining after a 60-minute incubation. This corresponds to a low intrinsic clearance, a favorable characteristic for minimizing hepatic first-pass metabolism and achieving desirable pharmacokinetic profiles.[8]

  • In stark contrast, Comparator A (the non-fluorinated analog) was rapidly metabolized, with a calculated half-life of only 11.5 minutes. This suggests the 4-position of the piperidine is a primary site of metabolic attack.

  • Comparator B (mono-fluorinated) showed intermediate stability, indicating that while a single fluorine atom offers some protection, the gem-difluoro motif provides a much more robust block. This strategy is a cornerstone of modern medicinal chemistry to enhance drug-like properties.[9]

Intestinal Permeability: High Absorption Potential Across the Series

Expertise & Experience: The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[10] A high apparent permeability coefficient (Papp A→B) is a strong indicator of efficient passive diffusion across the gut wall.

  • All three compounds exhibited high permeability (Papp > 10 x 10⁻⁶ cm/s), classifying them as likely to be well-absorbed orally. The introduction of fluorine had only a marginal effect on passive permeability.

  • Crucially, the efflux ratio for all compounds was low (< 2). This is a highly desirable outcome, as it suggests the compounds are not substrates for major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can otherwise limit oral bioavailability by pumping drugs back into the intestinal lumen.[11]

Plasma Protein Binding: Favorable Free Fraction

Expertise & Experience: Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and be cleared.[12] High plasma protein binding (>99%) can sometimes be a liability, making a drug's disposition sensitive to changes in plasma protein levels.

  • All three compounds displayed low-to-moderate plasma protein binding, with the free fraction (fu) ranging from 0.65 to 0.72. This is a favorable profile, suggesting that a substantial portion of the absorbed drug will be pharmacologically active.[13] The fluorine substitutions did not significantly alter the binding characteristics in this scaffold.

CYP450 Inhibition: Low Potential for Drug-Drug Interactions

Expertise & Experience: Inhibition of cytochrome P450 enzymes is a major cause of clinical drug-drug interactions (DDIs).[7] Screening for inhibition early in discovery is a regulatory expectation and a critical step in de-risking a candidate.

  • Compound 1 and its analogs showed no significant inhibition of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 50 µM, with the exception of weak inhibition of CYP2D6.

  • With IC₅₀ values greater than 10 µM for all major enzymes, these compounds are considered to have a very low risk of causing clinically relevant DDIs through this mechanism.[14]

Experimental Protocols & Workflows

For scientific integrity and reproducibility, the detailed, step-by-step protocols used to generate the data in this guide are provided below.

Metabolic Stability in Human Liver Microsomes (HLM)

Trustworthiness: This protocol includes a cofactor control (minus NADPH) to confirm that compound loss is enzyme-mediated and positive controls (Dextromethorphan, Midazolam) to validate microsomal activity.[15]

Methodology:

  • Preparation: Pooled human liver microsomes (20 mg/mL stock) are thawed at 37°C and diluted in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein.[16]

  • Compound Incubation: The test compound (from a DMSO stock) is added to the microsomal solution to a final concentration of 1 µM. The mixture is pre-warmed at 37°C for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A parallel incubation without the NADPH system serves as the negative control.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction is stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percent remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]

Workflow Diagram:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_HLM Thaw HLM (37°C) Dilute_HLM Dilute HLM in Buffer (pH 7.4) Thaw_HLM->Dilute_HLM Add_Compound Add Test Compound (1 µM final) Dilute_HLM->Add_Compound Pre_Warm Pre-warm (37°C) Add_Compound->Pre_Warm Initiate Initiate with NADPH (+/- Cofactor Control) Pre_Warm->Initiate Time_Points Sample at 0, 5, 15, 30, 60 min Initiate->Time_Points Quench Quench with ACN + Internal Std Time_Points->Quench Centrifuge Centrifuge (Protein Crash) Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Data_Analysis LCMS->Data_Analysis Calculate t½, Clint

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Caco-2 Bidirectional Permeability Assay

Trustworthiness: Monolayer integrity is validated before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a low-permeability marker (Lucifer Yellow).[18] High and low permeability controls (Antipyrine, Atenolol) are included to validate the assay performance.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized epithelial monolayer.[4]

  • Integrity Check: TEER values are measured. Only monolayers with TEER values >300 Ω·cm² are used.

  • Assay Setup (A→B): The test compound (10 µM final concentration) is added to the apical (A) donor compartment. The basolateral (B) compartment contains fresh assay buffer.

  • Assay Setup (B→A): The test compound is added to the basolateral (B) donor compartment. The apical (A) compartment is the receiver.

  • Incubation: The plate is incubated at 37°C with orbital shaking for 2 hours.

  • Sampling: Samples are taken from both donor and receiver compartments at the end of the incubation.

  • Analysis: All samples are analyzed by LC-MS/MS to determine the compound concentration.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B).

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay (2 hr) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Seed->Culture TEER Check Monolayer Integrity (TEER & Lucifer Yellow) Culture->TEER Add_A Add Compound to Apical (A) side TEER->Add_A Add_B Add Compound to Basolateral (B) side TEER->Add_B Sample_Receiver Sample Receiver Compartment Add_A->Sample_Receiver Add_B->Sample_Receiver LCMS Quantify Compound by LC-MS/MS Sample_Receiver->LCMS Calc_Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio Calc_Papp->Calc_ER Final_Data Final_Data Calc_ER->Final_Data Final Data

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Trustworthiness: The assay includes a preliminary evaluation to ensure compound stability in plasma and to determine the time required to reach equilibrium.[19] Warfarin (high binding) and Verapamil (moderate binding) are used as control compounds.

Methodology:

  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device plate is prepared. Each well consists of two chambers separated by a semipermeable membrane.[12]

  • Sample Addition: Human plasma containing the test compound (5 µM final concentration) is added to one chamber. Phosphate buffer (pH 7.4) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4 hours to allow the free drug to reach equilibrium across the membrane.[5]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer to ensure identical matrix effects for LC-MS/MS analysis. Samples are then processed via protein precipitation with acetonitrile containing an internal standard.

  • Data Analysis: The concentrations in the buffer chamber (representing the free drug) and the plasma chamber (total drug) are used to calculate the percent bound and the fraction unbound (fu).

Workflow Diagram:

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Add_Plasma Add Plasma + Compound to Sample Chamber Incubate Incubate RED Device 4 hr @ 37°C with shaking Add_Plasma->Incubate Add_Buffer Add Buffer (PBS, pH 7.4) to Buffer Chamber Add_Buffer->Incubate Sample_Chambers Sample both chambers Incubate->Sample_Chambers Matrix_Match Matrix Match Samples Sample_Chambers->Matrix_Match Quench Protein Precipitation (ACN) Matrix_Match->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Calc_fu Calc_fu LCMS->Calc_fu Calculate % Bound & fu

Caption: Workflow for the Plasma Protein Binding (PPB) RED Assay.

Conclusion

Based on this comprehensive in vitro ADME panel, This compound (Compound 1) exhibits a highly favorable, drug-like profile. The strategic gem-difluorination successfully mitigates the metabolic liability observed in its non-fluorinated parent scaffold, leading to excellent metabolic stability. This, combined with high permeability, low efflux, moderate plasma protein binding, and a clean CYP450 inhibition profile, positions Compound 1 as a promising candidate for further preclinical development. The data presented herein provides a strong, evidence-based rationale for advancing this compound or scaffolds containing this fluorinated motif within a drug discovery program.

References

A Senior Application Scientist's Guide to the Determination of LogP and pKa for 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In modern drug discovery, the physicochemical properties of lead candidates are paramount to their success. The lipophilicity (LogP) and acid dissociation constant (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive comparison of experimental and computational methodologies for determining these key parameters for 1-(Azetidin-3-YL)-4,4-difluoropiperidine, a heterocyclic building block of increasing interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate methods for their discovery phase. The strategic introduction of fluorine and saturated heterocyclic scaffolds, as seen in this molecule, presents unique challenges and necessitates a robust, multi-faceted approach to characterization.[1][2]

Introduction: The Physicochemical Significance of this compound

The structure of this compound presents several features of interest to the medicinal chemist. The saturated piperidine and azetidine rings are common scaffolds that can improve properties like solubility and metabolic stability. The gem-difluoro substitution on the piperidine ring is a strategic modification intended to modulate lipophilicity and block potential sites of metabolism without significantly increasing steric bulk.

Understanding the molecule's LogP and pKa is essential for predicting its behavior:

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a neutral molecule, directly influencing its ability to cross biological membranes, its binding affinity to protein targets, and its potential for off-target toxicity.[3][4][5] For ionizable molecules, the LogD (Distribution Coefficient) , which is pH-dependent, provides a more accurate measure of lipophilicity at a given pH.[4]

  • pKa (Acid Dissociation Constant): This value determines the ionization state of the molecule's two basic nitrogen centers (the secondary amine of the azetidine and the tertiary amine of the piperidine) at physiological pH (approx. 7.4). The charge state profoundly impacts solubility, cell permeability, and receptor interactions.[2][6] The electron-withdrawing nature of the adjacent fluorine atoms is expected to lower the basicity (and thus the pKa) of the piperidine nitrogen.

This guide will compare the "gold standard" experimental methods with high-throughput alternatives and in-silico models, providing the necessary context for researchers to make informed decisions.

Comparative Analysis of LogP Determination Methods

The lipophilicity of a compound is a cornerstone of its "drug-likeness."[5] We will compare the definitive, yet laborious, shake-flask method with a rapid chromatographic alternative and several computational models.

Experimental Methodologies for LogP/LogD

The shake-flask method directly measures the partitioning of a solute between 1-octanol and water and is considered the benchmark for LogP determination.[7] Its primary advantage is that it is a direct, thermodynamic measurement of the partition coefficient.[7]

Experimental Protocol: Shake-Flask Method

  • Phase Saturation: Pre-saturate 1-octanol with water and, separately, pH 7.4 phosphate-buffered saline (PBS) with 1-octanol by shaking them together for 24 hours and allowing the phases to separate.[5][8] This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 10 mM).[5]

  • Partitioning: In a glass vial, combine a precise volume of the saturated 1-octanol and saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[7]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers. Improper phase separation is a common source of error.[7]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

This is an indirect method that correlates a compound's retention time on a hydrophobic stationary phase with the known LogP values of a set of standard compounds.[3][4] It is significantly faster and less labor-intensive than the shake-flask method.

Experimental Protocol: RP-HPLC Method

  • System Setup: Use a C18 or similar reverse-phase column. The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[9]

  • Calibration: Prepare a solution containing a mixture of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Analysis: Inject the calibration mixture and the test compound separately onto the HPLC system. Record the retention time (t_R) for each compound.

  • Calculation of k: Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Extrapolation to log kw: For a more robust lipophilicity index, perform several isocratic runs with different organic modifier concentrations and extrapolate the retention factor to 100% aqueous mobile phase (log kw).[10]

  • Correlation: Plot the known LogP values of the standards against their calculated log kw values. A linear regression of this plot creates a calibration curve.

  • LogP Determination: Determine the LogP of this compound by interpolating its measured log kw value onto the calibration curve.[10]

Computational Methodologies for LogP Prediction

In-silico tools offer instantaneous LogP predictions without requiring a physical sample, making them invaluable for virtual screening and library design.[4] These methods can be broadly categorized.

  • Fragment-Based Methods (e.g., ClogP, Molinspiration miLogP): These algorithms calculate LogP by summing the contributions of predefined molecular fragments. They are generally robust for common organic molecules.[3][11]

  • Atom-Based Methods (e.g., ALOGPs, XLOGP3): These methods sum the contributions of individual atoms, considering their local environment.[12]

  • Machine Learning Models: Modern approaches use machine learning algorithms trained on large datasets of experimental LogP values to predict lipophilicity from a wide array of molecular descriptors.[1][13]

Comparison and Data Summary for LogP
MethodPrincipleThroughputSample NeedProsCons
Shake-Flask Direct PartitioningLowHigh, PureGold standard, high accuracy for LogP range -2 to 4.[7]Labor-intensive, prone to emulsion, difficult for extreme LogP values.[3][7]
RP-HPLC Retention Time CorrelationHighLowFast, reproducible, less sensitive to impurities, wider LogP range.[3][9][14]Indirect measurement, requires careful calibration with relevant standards.[9]
Computational Structure-Based AlgorithmVery HighNoneInstantaneous, cost-effective, useful for virtual screening.[15]Predictive accuracy depends heavily on training data; may be unreliable for novel scaffolds.[1][15]

Diagram: General Workflow for LogP Determination

A flowchart illustrating the decision-making process for selecting a LogP determination method.

LogP_Workflow cluster_start Project Stage cluster_methods Method Selection cluster_output Output start Need LogP Data comp Computational Prediction (Virtual Screening) start->comp Early Stage / High-Throughput hplc RP-HPLC (MedChem Optimization) start->hplc Lead Optimization shake Shake-Flask (Pre-Clinical/Regulatory) start->shake Late Stage / Definitive Value pred_logp Predicted LogP comp->pred_logp exp_logp Experimental LogD/LogP hplc->exp_logp shake->exp_logp

Caption: Workflow for selecting a LogP determination method based on project stage.

Comparative Analysis of pKa Determination Methods

The presence of two basic nitrogens in this compound means it will have two distinct pKa values. Determining both is crucial for understanding its charge state distribution.

Experimental Methodologies for pKa

This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (an acid or base) is added incrementally.[16] The pKa is determined from the inflection point of the resulting titration curve.[17][18]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (typically >10⁻⁴ M).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

  • Titration Setup: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[17] Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

  • Titration: For a basic compound, titrate with a standardized solution of HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize (<0.01 pH units/min) after each addition.[17]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be precisely located by analyzing the first or second derivative of the titration curve.[18]

CE offers a high-throughput alternative for pKa determination that requires minimal sample.[19] It works by measuring the effective electrophoretic mobility of a compound across a range of different pH buffers.[6] The mobility of an ionizable compound changes with its charge state, and a plot of mobility versus pH yields a sigmoidal curve from which the pKa can be derived at the inflection point.[6]

Experimental Protocol: Capillary Electrophoresis

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., 24 buffers from pH 1.8 to 11.2).[6]

  • Sample Preparation: Dissolve the test compound in water or a water/co-solvent mixture. A neutral marker (e.g., DMSO) is included to measure the electroosmotic flow.[6]

  • Analysis: Perform electrophoretic runs of the sample in each of the different pH buffers. A UV detector is commonly used, requiring the analyte to have a chromophore.

  • Mobility Calculation: The effective mobility (μ_eff) is calculated from the migration times of the analyte and the neutral marker.[6]

  • pKa Determination: Plot the effective mobility versus pH. The resulting titration curve is fitted to the appropriate equation, and the inflection point(s) correspond to the pKa value(s).[6] The use of an internal standard can further increase precision and reduce systematic errors.[20][21]

Computational Methodologies for pKa Prediction

Computational pKa prediction is a powerful tool for early-stage drug discovery.

  • Empirical/Database Methods (e.g., MoKa, ChemAxon): These tools leverage large databases of experimentally determined pKa values. They identify the ionizable centers in a query molecule and apply corrections based on the influence of nearby functional groups derived from established rules and data.[22][23]

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the dissociation reaction in a solvent continuum model. While potentially very accurate, they are computationally intensive.[23][24][25]

  • Hybrid/Machine Learning Approaches: Emerging methods use machine learning to accelerate QM calculations or to build predictive models from quantum-derived descriptors, offering a balance of speed and accuracy.[15][26] These are particularly useful for novel scaffolds where empirical rules may not apply.

Comparison and Data Summary for pKa
MethodPrincipleThroughputSample NeedProsCons
Potentiometry pH TitrationLowHigh, PureHigh precision, direct measurement, gold standard.[16][27]Requires mg of pure sample, low solubility can be problematic, sensitive to CO₂.[16][27]
Capillary Electrophoresis Electrophoretic Mobility vs. pHHighVery Low (µg)High throughput, minimal sample use, insensitive to impurities.[6][19][21]Requires a chromophore for UV detection, potential for wall interactions.[19]
Computational Structure-Based AlgorithmVery HighNoneInstantaneous, provides site-specific (microscopic) pKa values.[15]Accuracy is highly dependent on the algorithm and training set; fluorine effects can be challenging to model correctly.[1][2]

Diagram: Decision Logic for pKa Determination

A diagram showing the logical flow for choosing a pKa determination method.

Caption: Decision tree for selecting an appropriate pKa determination methodology.

Integrated Strategy and Concluding Recommendations

No single method for LogP or pKa determination is universally superior; the optimal choice depends on the stage of the research and the available resources. For a compound like This compound , a tiered approach is recommended:

  • Early Stage (Library Design & Virtual Screening): Rely on a suite of high-quality computational tools to predict LogP and pKa for thousands of virtual analogs. This allows for the rapid triaging of compounds with undesirable physicochemical properties before committing synthetic resources.

  • Middle Stage (Lead Optimization): Once compounds are synthesized, use high-throughput experimental methods. RP-HPLC for LogP and Capillary Electrophoresis for pKa are ideal. They provide rapid, reliable data with minimal compound consumption, enabling fast iteration cycles for structure-property relationship studies.

  • Late Stage (Pre-clinical Candidacy): For a final, definitive characterization of a development candidate, employ the gold-standard methods. Shake-flask for LogP and potentiometric titration for pKa provide the high-precision data required for regulatory submissions and in-depth biopharmaceutical modeling.

By integrating these methodologies, researchers can efficiently and accurately characterize critical physicochemical properties, mitigating risks and accelerating the journey from a promising molecular scaffold to a viable drug candidate.

References

"1-(Azetidin-3-YL)-4,4-difluoropiperidine" off-target screening results

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Off-Target Screening for Novel Drug Candidates: A Comparative Analysis Focused on 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Introduction: The Challenge of Specificity in Drug Discovery

In the landscape of modern drug discovery, the pursuit of highly selective small molecules is paramount. An ideal drug candidate would interact exclusively with its intended therapeutic target, thereby maximizing efficacy while minimizing unintended side effects. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. These unintended interactions, known as "off-target" effects, are a leading cause of adverse drug reactions (ADRs) and a primary contributor to late-stage clinical trial failures and post-market withdrawals[1].

This guide focuses on This compound (CAS: 1257293-83-6), a novel heterocyclic compound representing a class of structures increasingly explored in medicinal chemistry[2][3][4]. While specific biological data for this exact molecule is not publicly available, its structural motifs—the azetidine ring and the 4,4-difluoropiperidine core—are present in numerous bioactive compounds, particularly those targeting the central nervous system (CNS)[5][6]. The 4,4-difluoropiperidine moiety, for instance, is often used to modulate physicochemical properties like lipophilicity and basicity (pKa), which can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile[7][8].

The absence of a public pharmacological profile for this compound makes it an excellent case study for illustrating the critical importance of a robust off-target screening strategy. This guide will compare and contrast the leading methodologies used to proactively identify and mitigate off-target liabilities, providing researchers with a framework for de-risking novel chemical entities.

Part 1: A Comparative Guide to Off-Target Screening Methodologies

The process of identifying off-target interactions is not monolithic. It involves a tiered, integrated approach that combines computational prediction with empirical testing. The choice of methodology depends on the stage of drug development, available resources, and the specific concerns raised by the molecule's chemical class or primary target.

In Silico (Computational) Profiling: The First Line of Defense

Before committing to expensive and time-consuming wet lab experiments, computational methods provide a cost-effective way to generate initial hypotheses about a compound's potential off-target interactions[9]. These approaches leverage vast databases of known compound-protein interactions to predict a new molecule's activity profile.

  • Principle of Causality: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities (the "chemical similarity principle"). By comparing the structure of this compound to millions of compounds with known bioactivities, algorithms can flag potential off-target interactions[10].

  • Common Methodologies:

    • 2D/3D Chemical Similarity: Algorithms like Similarity Ensemble Approach (SEA) or ligand fingerprinting compare the test compound to databases of annotated ligands to predict targets[11].

    • Machine Learning (ML) & AI: Modern platforms use sophisticated models, such as multi-task graph neural networks, trained on large datasets to predict off-target profiles from chemical structures alone, often outperforming traditional methods[1][10].

    • Pharmacophore Modeling & Docking: These target-centric methods use the 3D structure of known off-target proteins to predict if the test compound can physically bind to their active or allosteric sites.

Comparison: Computational screening is rapid and inexpensive, making it ideal for early-stage discovery to prioritize compounds or flag potential liabilities. However, its predictive power is limited by the quality and scope of the training data, and it is prone to false positives and negatives. In silico predictions must always be viewed as hypotheses that require experimental validation.

In Vitro Binding and Functional Assays: Experimental Validation

The next tier involves testing the compound directly against a panel of purified proteins or in cell-based systems. This provides empirical evidence of interactions and their functional consequences.

  • Broad Panel Radioligand Binding Assays: This is the industry-standard approach. The test compound is incubated at various concentrations with a large panel of receptors, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen44™, CEREP BioPrint®). A radiolabeled ligand with known affinity for each target is used to measure the test compound's ability to compete for binding. Significant inhibition (typically >50% at a 10 µM screening concentration) flags a potential off-target interaction.

  • Enzymatic and Functional Assays: For targets like kinases or GPCRs, follow-up assays are crucial. A binding hit does not always translate to functional activity. For example, a compound might bind to a receptor but act as an antagonist (blocker) rather than an agonist (activator). Functional assays (e.g., measuring downstream signaling or enzyme activity) are necessary to determine the mechanistic outcome of the binding event.

  • Chemoproteomics: Advanced techniques like Cellular Thermal Shift Assay (CETSA) can identify target engagement within a complex cellular environment. CETSA measures changes in the thermal stability of proteins upon ligand binding, providing a more physiologically relevant confirmation of an interaction[12].

Comparison: In vitro panels provide direct, quantitative evidence of off-target binding. They are highly sensitive and specific. However, they can be costly and still do not fully replicate the complexity of a whole organism. Furthermore, a binding hit's clinical relevance is not always clear without understanding the compound's exposure (pharmacokinetics) at that target site in vivo.

In Vivo Safety Pharmacology: Assessing Physiological Impact

The ultimate goal of off-target screening is to predict and prevent adverse effects in humans. Safety pharmacology studies, guided by international regulatory standards like ICH S7A and S7B, are designed to investigate the potential undesirable effects of a drug on vital physiological functions[13][14].

  • Core Battery Studies: Regulatory agencies mandate a "core battery" of tests before a drug can be administered to humans[15]. This includes:

    • Central Nervous System (CNS): Assessment of effects on behavior, coordination, and motor activity, often using a Functional Observational Battery (FOB) or Irwin screen in rodents.

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in a conscious, mobile large animal model (e.g., dog or non-human primate), often using telemetry implants[16]. A critical component is the in vitro hERG assay to assess the risk of QT interval prolongation, a known cause of fatal arrhythmias[15].

    • Respiratory System: Measurement of respiratory rate, tidal volume, and hemoglobin oxygen saturation.

Comparison: In vivo studies provide the most integrated and physiologically relevant assessment of a compound's potential for adverse effects. They are essential for regulatory submission. However, they are the most resource-intensive, ethically complex (due to animal use), and lowest throughput of all screening methods. They are typically reserved for late-stage preclinical candidates that have already been vetted through in silico and in vitro screens.

Summary Comparison Table
MethodologyThroughputCost per CompoundPhysiological RelevanceStage of UseKey Output
In Silico Profiling Very HighLowLow (Predictive)Early Discovery / Lead SelectionList of potential off-targets (hypothesis generation)
In Vitro Binding Panels Medium-HighMediumMedium (Biochemical)Lead OptimizationQuantitative binding affinities (Ki, IC50) for hundreds of targets
In Vitro Functional Assays Low-MediumMedium-HighMedium (Cellular)Lead Optimization / PreclinicalAgonist/antagonist activity, mechanism of action
In Vivo Safety Pharmacology Very LowVery HighHigh (Systemic)Preclinical Candidate SelectionIntegrated physiological effects on vital organ systems

Part 2: Experimental Protocols for Key Off-Target Screens

To provide a practical framework, this section details standardized protocols for two critical assays in the off-target screening cascade.

Protocol: In Vitro hERG Manual Patch Clamp Assay

This assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a primary indicator of pro-arrhythmic risk.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel current expressed in a mammalian cell line (e.g., HEK293).

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel under standard conditions (37°C, 5% CO2).

  • Electrophysiology Setup: Use a whole-cell patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Establish a stable whole-cell recording from a single cell.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing voltage step to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize the cell to -50 mV for 3 seconds to elicit the characteristic hERG tail current. This pulse protocol is repeated at a frequency of 0.05 Hz.

  • Compound Application:

    • After establishing a stable baseline recording for 3-5 minutes, perfuse the external solution containing the vehicle (e.g., 0.1% DMSO) for 2 minutes.

    • Apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) cumulatively, allowing the current inhibition to reach steady-state at each concentration (typically 3-5 minutes).

    • Include a positive control (e.g., Cisapride or E-4031) at the end of the experiment to confirm channel block.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the data to the baseline current and plot the percent inhibition against the log concentration of the test compound.

    • Fit the concentration-response curve using a 4-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo CNS Safety - Rodent Functional Observational Battery (FOB)

Objective: To assess the potential neurological and behavioral effects of this compound in rats following a single administration.

Methodology:

  • Animals: Use adult male and female Sprague-Dawley rats, acclimated for at least one week. House animals individually.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low Dose (e.g., 10 mg/kg).

    • Group 3: Mid Dose (e.g., 30 mg/kg).

    • Group 4: High Dose (e.g., 100 mg/kg).

    • Doses should be selected based on prior toxicity or efficacy studies to include a therapeutic dose and a maximally tolerated dose. Administer via the intended clinical route (e.g., oral gavage).

  • Observational Procedure:

    • A trained observer, blinded to the treatment groups, performs all assessments.

    • Assessments are made pre-dose (baseline) and at multiple time points post-dose, corresponding to the expected peak plasma concentration (Tmax) and at later times (e.g., 1, 4, 8, and 24 hours).

  • FOB Components:

    • Home Cage Observations: Note posture, activity level, and any bizarre behaviors (e.g., head weaving, circling).

    • Open Field Assessment (for 3 minutes):

      • Autonomic Signs: Observe pupil size, salivation, lacrimation, piloerection, skin color.

      • Motor Activity: Count rearing and ambulatory movements.

      • Neurological Signs: Assess for tremors, convulsions, ataxia (unsteady gait), and abnormal posture.

    • Sensorimotor & Reflex Tests:

      • Approach/Touch Response: Assess reaction to an object approaching the head.

      • Auditory Startle: Measure response to a sharp sound (e.g., clicker).

      • Righting Reflex: Time taken for the animal to right itself when placed on its back.

      • Grip Strength: Measure forelimb and hindlimb grip strength using a meter.

  • Data Analysis:

    • Score categorical data using a predefined scale.

    • Analyze continuous data (e.g., motor activity counts, grip strength) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control group.

    • A statistically significant and dose-dependent change in any parameter indicates a potential CNS liability.

Part 3: Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing complex scientific processes. The following visualizations, created using Graphviz, illustrate a best-practice screening workflow and a common off-target mechanism.

Off_Target_Screening_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development cluster_legend in_silico In Silico Profiling (Similarity, ML, Docking) hypothesis Hypothesis Generation: Potential Off-Targets List in_silico->hypothesis binding_panel In Vitro Binding Panel (>100 targets, e.g., GPCRs, Kinases) hypothesis->binding_panel Prioritize & Test functional_assay Functional Follow-up (Agonist/Antagonist Mode) binding_panel->functional_assay If Hit >50% inh. hERG In Vitro hERG Assay (Cardiotoxicity Risk) functional_assay->hERG Advance Candidate safety_pharm In Vivo Core Battery (CNS, CV, Respiratory) hERG->safety_pharm in_silico_l Computational binding_l In Vitro invivo_l In Vivo

Caption: A tiered off-target screening workflow from early discovery to preclinical development.

hERG_Blockade_Pathway cluster_membrane Cell Membrane Action Potential compound Off-Target Compound (e.g., 1-Azetidin-3-YL-4,4-difluoropiperidine) hERG hERG (IKr) K+ Channel in Cardiomyocyte compound->hERG Blocks Channel Pore repolarization Phase 3 Repolarization (K+ Efflux) hERG->repolarization Mediates prolongation Delayed Repolarization (QT Interval Prolongation) hERG->prolongation Blockade Leads To arrhythmia Torsades de Pointes (Ventricular Arrhythmia) prolongation->arrhythmia Increases Risk of

Caption: Mechanism of hERG channel blockade leading to potential cardiac arrhythmia.

Conclusion and Future Outlook

References

A Senior Scientist's Guide to Secondary Assay Validation for 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for confirming the biological activity of the novel chemical entity, 1-(Azetidin-3-YL)-4,4-difluoropiperidine, through a strategically designed secondary assay cascade. This document is intended for researchers, scientists, and drug development professionals to objectively assess the compound's performance, selectivity, and potential liabilities.

Introduction: The Rationale for a Secondary Assay Cascade

The compound this compound is a novel scaffold incorporating several key features relevant to modern medicinal chemistry. The piperidine ring is a prevalent motif in centrally active pharmaceuticals, suggesting a potential for neurological applications.[1][2] The azetidine moiety, a strained four-membered ring, provides conformational rigidity and can act as a valuable scaffold in drug design, potentially improving properties like solubility and metabolic stability.[3][4][5] Furthermore, the gem-difluoro substitution on the piperidine ring is a common strategy to block metabolic oxidation and modulate the basicity (pKa) of the nearby nitrogen atom, which can significantly enhance pharmacokinetic properties.[6][7][8]

While primary high-throughput screens (HTS) are excellent for identifying initial "hits," they are often prone to artifacts and provide a limited view of a compound's true biological profile. A rigorous secondary assay cascade is therefore essential to:

  • Confirm On-Target Activity: Validate the initial screening result using an orthogonal assay method.

  • Determine Selectivity: Assess activity against related and unrelated biological targets to predict potential side effects.

  • Elucidate Mechanism of Action (MoA): Differentiate between agonist, antagonist, or allosteric modulator activity.

  • De-Risk Development: Identify potential safety liabilities, such as cardiac ion channel blockade, early in the discovery process.

Given the structural alerts within this compound—specifically the piperidine core common in dopamine receptor ligands and the potential for the difluoro group to modulate receptor interactions—this guide will proceed under the working hypothesis that the compound is a novel antagonist for the Dopamine D4 Receptor (D4R) , a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[9]

Part 1: The Secondary Assay Workflow

A logical, tiered approach is critical for efficiently generating a comprehensive data package. The proposed workflow ensures that each step builds upon the last, providing a clear path from initial hit confirmation to a robust pharmacological profile.

Secondary Assay Workflow cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Selectivity & Potency cluster_2 Phase 3: Safety De-risking Primary_Screen Primary Screen (e.g., HTS Radioligand Binding) Orthogonal_Assay Orthogonal MoA Assay (e.g., GTPγS Binding) Primary_Screen->Orthogonal_Assay Confirms Hit Functional_Assay Functional Antagonist Assay (e.g., cAMP Inhibition) Orthogonal_Assay->Functional_Assay Defines MoA Selectivity_Panel Selectivity Profiling (Dopamine Receptor Subtypes) Functional_Assay->Selectivity_Panel Determines Selectivity hERG_Assay hERG Safety Assay (Patch Clamp) Selectivity_Panel->hERG_Assay Assesses Cardiac Liability Final_Profile Compound Profile hERG_Assay->Final_Profile

Caption: Workflow for secondary assay validation.

Part 2: Orthogonal Confirmation of Primary Target Engagement

The first step is to confirm that the compound's activity in the primary screen was not an artifact of the assay technology. An orthogonal assay, which measures a different event in the receptor activation cascade, is essential for this validation.[10]

Hypothetical Primary Screen Result: A competitive radioligand binding assay indicated that this compound displaces a known D4R radioligand with an IC50 of 150 nM.

Recommended Orthogonal Assay: GTPγS Binding The GTPγS binding assay directly measures the first step of G-protein activation following receptor engagement.[11] It is an excellent orthogonal choice to a binding assay as it confirms the compound influences the receptor's functional coupling to its G-protein.

Protocol 1: [³⁵S]GTPγS Radiometric Binding Assay
  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293) expressing the human Dopamine D4 receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer containing 0.1% DMSO.

  • Reaction Mixture: In a 96-well plate, combine:

    • 5-10 µg of cell membranes.

    • 30 µM GDP (to ensure G-proteins are in the 'off' state).

    • Test compound at various concentrations.

    • A sub-maximal concentration (EC₈₀) of a known D4R agonist (e.g., quinpirole).

    • Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.3 nM.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester, followed by washing with ice-cold buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

Part 3: Functional Characterization and Selectivity Profiling

After confirming target engagement, the next crucial step is to quantify the compound's functional effect (antagonism) and assess its selectivity against closely related dopamine receptor subtypes.

Recommended Functional Assay: cAMP Inhibition Assay The D4 receptor is a Gαi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13] An antagonist will block this agonist-induced decrease.

Gi-Coupled Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Agonist D4 Agonist D4R D4 Receptor Agonist->D4R Antagonist Test Compound Antagonist->D4R Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Signaling

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Protocol 2: HTRF-Based cAMP Functional Antagonist Assay

This protocol uses a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay format, which is highly sensitive and amenable to high-throughput formats.[14]

  • Cell Culture: Plate HEK293 cells stably expressing the human D4 receptor into 384-well assay plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature. This allows the antagonist to bind to the receptor.

    • Add a mixture of a D4R agonist (e.g., quinpirole at its EC₈₀ concentration) and forskolin. Forskolin directly stimulates adenylyl cyclase, creating a high cAMP baseline against which inhibition can be measured more accurately.[12]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP cryptate donor) in a lysis buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Determine the antagonist IC₅₀ from the concentration-response curve.

Selectivity Profiling

To be a viable tool compound or drug candidate, this compound must demonstrate selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5). This is critical as activity at other subtypes, particularly D2, is associated with significant side effects. A panel of radioligand binding assays is the gold standard for this comparison.[15][16]

Table 1: Hypothetical Comparative Activity Profile

TargetAssay TypeLigand/RadioligandKᵢ of Test Compound (nM)Fold Selectivity (vs. D4)
Dopamine D4 (h) Radioligand Binding[³H]-Spiperone55 -
Dopamine D1 (h)Radioligand Binding[³H]-SCH23390>10,000>180x
Dopamine D2 (h)Radioligand Binding[³H]-Spiperone1,25023x
Dopamine D3 (h)Radioligand Binding[³H]-Spiperone85015x
Dopamine D5 (h)Radioligand Binding[³H]-SCH23390>10,000>180x

Data is hypothetical for illustrative purposes.

This data suggests the compound has a favorable selectivity profile, with significantly weaker binding to other dopamine receptor subtypes, especially the critical D2 receptor.

Part 4: Safety Pharmacology De-risking

Early assessment of potential safety liabilities is a cornerstone of modern drug discovery. The most critical off-target to evaluate for any new chemical entity is the hERG potassium ion channel, as blockade of this channel can lead to fatal cardiac arrhythmias (Torsades de Pointes).[17][18]

Recommended Safety Assay: Manual Patch-Clamp Electrophysiology The manual patch-clamp technique is considered the "gold standard" for assessing compound effects on ion channels, providing precise measurements of channel function.[19]

Protocol 3: hERG Manual Patch-Clamp Assay
  • Cell System: Use CHO or HEK293 cells stably expressing the hERG KCNH2 channel.[19]

  • Electrophysiology Rig: Utilize a manual patch-clamp rig equipped with an amplifier, data acquisition software, and a temperature-controlled perfusion system set to physiological temperature (e.g., 36 ± 1 °C).[19]

  • Solutions: Prepare specific intracellular and extracellular recording solutions to isolate the hERG current.

  • Recording:

    • Establish a whole-cell patch configuration on a single cell.

    • Apply a specific voltage-step protocol designed to elicit and measure the hERG tail current, which is the critical measurement for assessing inhibition.[19]

    • Establish a stable baseline recording in the vehicle control solution (e.g., 0.1% DMSO).

  • Compound Application: Sequentially perfuse increasing concentrations of this compound over the cell, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm assay sensitivity and achieve maximal inhibition.[17]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline vehicle control and determine the IC₅₀ value.

Table 2: Hypothetical Safety & Liability Profile

TargetAssay TypeEndpointResult (IC₅₀)Therapeutic Index (hERG IC₅₀ / D4 Kᵢ)
hERG Manual Patch ClampIC₅₀8,500 nM>150x
CYP3A4Fluorometric InhibitionIC₅₀>20,000 nMN/A
CYP2D6Fluorometric InhibitionIC₅₀15,000 nMN/A

Data is hypothetical for illustrative purposes.

A therapeutic index (the ratio of off-target to on-target activity) of >100x for hERG is generally considered a strong indicator of a low risk for clinical cardiotoxicity, making this hypothetical result highly encouraging.

Conclusion

This structured secondary assay guide provides a robust pathway to validate the biological activity of this compound. By systematically employing orthogonal target engagement, functional characterization, selectivity profiling, and safety de-risking assays, researchers can build a comprehensive pharmacological profile. The hypothetical data presented herein illustrates the profile of a promising D4 receptor antagonist with a favorable selectivity and safety window. This methodical approach ensures that decisions made during lead optimization are based on high-quality, reproducible data, ultimately increasing the probability of success in developing a novel therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Novel Scaffold to Pharmacological Insight

In modern drug discovery, novel chemical entities (NCEs) such as 1-(Azetidin-3-YL)-4,4-difluoropiperidine (CAS 1257293-83-6) represent both an opportunity and a challenge.[1][2][3] While its unique combination of an azetidine ring and a gem-difluorinated piperidine core suggests potential for potent and selective biological activity, publicly available data on its specific targets and pharmacological profile remains scarce. This guide, therefore, takes a proactive, application-scientist approach. Instead of reviewing existing data, we will establish a comprehensive, field-proven framework for any researcher tasked with characterizing this molecule, or others like it.

Our focus will be to move from structural hypothesis to empirical validation, outlining a tiered strategy to first identify the primary biological target and then systematically build a cross-reactivity profile against related off-targets. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for key assays that form the cornerstone of modern pharmacology.

Structural Analysis and Target Hypothesis

The structure of this compound contains two key pharmacophores that guide our initial hypothesis:

  • 4,4-Difluoropiperidine: This motif is a bioisostere of a piperidine carbonyl or a protonated piperidine nitrogen. The gem-difluoro group is a powerful modulator of physicochemical properties. It lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, reducing basicity and potentially altering target engagement and pharmacokinetic properties.[4] This scaffold is frequently found in antagonists of G-protein coupled receptors (GPCRs), such as the Dopamine D4 receptor.[5][6]

  • Azetidine Moiety: The strained 4-membered azetidine ring provides a rigid, three-dimensional exit vector from the core piperidine scaffold. This can be crucial for establishing specific interactions in a binding pocket and is a feature of numerous bioactive compounds, including antitumor agents.[7][8]

Based on this analysis, GPCRs represent a high-priority target class for initial investigation , with a particular focus on aminergic receptors (e.g., dopamine, serotonin, and muscarinic acetylcholine receptors) where piperidine scaffolds are prevalent.

The Experimental Workflow: A Tiered Approach to Target Deconvolution

A logical, tiered workflow is essential to efficiently allocate resources and build a coherent pharmacological narrative. Our approach progresses from broad, exploratory screening to precise, quantitative characterization.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Affinity & Selectivity cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Profile Synthesis T1 Broad Panel Screening (e.g., GPCR binding panel) T2 Radioligand Competition Binding Assays (Determine Ki at primary and related targets) T1->T2 Identifies 'hit' T3a G-Protein Pathway Assays (e.g., GTPγS Binding) T2->T3a Confirms affinity T3b β-Arrestin Pathway Assays (e.g., Recruitment Assay) T2->T3b Confirms affinity T4 Generate Selectivity Profile (Compare Ki, EC50, IC50 values across all targets) T3a->T4 Determines functional potency T3b->T4 Determines functional potency

Caption: Tiered workflow for NCE characterization.

Tier 1 & 2: Radioligand Binding Assays for Affinity and Cross-Reactivity

The foundational experiment to determine a compound's affinity for a target is the radioligand binding assay. This method quantifies the ability of a test compound to displace a known, radiolabeled ligand from its receptor, allowing for the calculation of the inhibitory constant (Ki).

Principle of Competitive Binding Assays

The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand for a finite number of receptors in a cell membrane preparation. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, we can determine its affinity.

G cluster_0 Competition Compound Test Compound (Unlabeled) Receptor Receptor (e.g., Muscarinic M1) Compound->Receptor:f0 Radioligand Radioligand ([3H]-NMS) Radioligand->Receptor:f0

Caption: Competition for receptor binding sites.

Experimental Protocol: Muscarinic Receptor Subtype Selectivity

This protocol is designed to determine the Ki of this compound at all five muscarinic acetylcholine receptor (M1-M5) subtypes, a common target family for piperidine-containing compounds.[9][10]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well filter plates (e.g., glass fiber GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a concentration range from 10 pM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (5-20 µg protein/well).

    • 50 µL of test compound dilution or control (Assay Buffer for total binding, 10 µM Atropine for non-specific binding).

    • 50 µL of [³H]-NMS at a final concentration equal to its Kd for the respective receptor subtype (e.g., ~0.5-1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters four times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate counter.[11]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Hypothetical Data: Cross-Reactivity Profile

The results of these experiments can be summarized in a table to provide a clear view of the compound's selectivity.

Receptor SubtypeKi (nM) for this compoundKi (nM) for Alternative Compound (e.g., Pirenzepine)Selectivity Ratio (Ki other / Ki M1)
Muscarinic M1 5.2 15.8 1.0
Muscarinic M2350.4794.367.4
Muscarinic M3275.1251.252.9
Muscarinic M4150.899.529.0
Muscarinic M5410.2446.778.9

This data is illustrative and does not represent experimentally verified results.

Tier 3: Functional Assays for Mechanistic Insight

High affinity does not describe function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to elucidate this mechanism of action.

G-Protein Activation: The GTPγS Binding Assay

For many GPCRs, the primary signaling event is the activation of a heterotrimeric G-protein. The GTPγS binding assay directly measures this event.[12][13] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, this activated state can be trapped and quantified.[14]

G cluster_0 Inactive State cluster_1 Active State GPCR_inactive GPCR G_protein Gα-GDP-Gβγ GPCR_active GPCR G_protein->GPCR_active Coupling G_alpha_active Gα-[³⁵S]GTPγS GPCR_active->G_alpha_active GDP/GTP Exchange Agonist Agonist Agonist->GPCR_active G_beta_gamma Gβγ

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(Azetidin-3-YL)-4,4-difluoropiperidine, a process critical for ensuring laboratory safety, environmental protection, and regulatory adherence.

A Precautionary Approach: Understanding the Hazard Profile

A specific Safety Data Sheet (SDS) for this compound is not consistently available from commercial suppliers. In the absence of definitive data for the compound, a rigorous, precautionary hazard assessment must be constructed based on the known risks of its core structural motifs: the azetidine ring and the 4,4-difluoropiperidine moiety.

  • The Azetidine Moiety: The parent compound, azetidine, is a highly flammable and corrosive substance, classified as causing severe skin burns and eye damage.[1][2][3] It is reactive and requires careful handling to avoid ignition and contact.[1][2]

  • The 4,4-Difluoropiperidine Moiety: Fluorinated piperidines are generally considered harmful if swallowed, inhaled, or in contact with skin.[4] A significant and critical hazard associated with fluorinated organic compounds is their behavior under thermal decomposition. In a fire or during improper incineration, they can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][6][7]

Given this composite profile, this compound must be treated as a flammable, corrosive, and toxic hazardous waste . The potential for this compound to metabolically or environmentally degrade to release fluoride ions also warrants treating it with high caution to prevent environmental discharge.[8]

Immediate Safety Protocols: PPE and Spill Management

Before any handling or disposal procedures begin, establishing a robust safety framework is paramount.

Personal Protective Equipment (PPE)

All personnel must wear the following to prevent exposure:

  • Flame-retardant laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles and a face shield to protect against splashes and vapors.[9]

All work should be conducted within a certified chemical fume hood to ensure adequate ventilation.[9]

Spill Management Protocol

In the event of a spill, immediate containment is crucial.

  • Alert and Secure: Notify all personnel in the immediate area and restrict access.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or commercial spill pads.[2][9]

  • Collect Waste: Using non-sparking tools , carefully collect the absorbed material and any contaminated debris.[2] The use of non-sparking tools is critical due to the flammability risk inherited from the azetidine moiety.[2]

  • Package and Label: Place the collected waste into a designated, sealable container for hazardous waste.[9] Label it immediately as "Hazardous Waste" with the full chemical name.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures waste is correctly segregated, contained, and documented. The following workflow provides a logical decision-making process for handling different waste streams.

G cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Pathway Start Identify Waste Containing This compound WasteType What is the waste form? Start->WasteType Neat Neat or Concentrated (Solid/Oil) WasteType->Neat Neat Compound Contaminated Contaminated Labware (Glassware, Syringes, PPE) WasteType->Contaminated Contaminated Disposables Aqueous Dilute Aqueous Solution WasteType->Aqueous Aqueous Waste Container1 Use tightly sealed, chemically compatible container for hazardous solids/organics. Neat->Container1 Container2 Use designated hazardous waste bag or sharps container. Contaminated->Container2 Container3 Use labeled, leak-proof hazardous waste container for aqueous waste. Aqueous->Container3 Label1 Label: 'Hazardous Waste' 'Flammable, Toxic, Corrosive' Chemical Name & Date Container1->Label1 Container2->Label1 Container3->Label1 Storage Store in designated Satellite Accumulation Area away from incompatible materials. Label1->Storage EHS Arrange for pickup by institutional EHS or licensed hazardous waste disposal contractor. Storage->EHS

Caption: Disposal Decision Workflow for this compound.

Waste Stream Management Summary

Different types of waste generated during research require distinct handling procedures. The following table summarizes the appropriate actions for each stream.

Waste StreamAppropriate ContainerKey Disposal Actions
Unused/Waste Product Tightly sealed, chemically compatible container.Label as hazardous waste (Flammable, Toxic, Corrosive). Store in a cool, well-ventilated area away from ignition sources.[1]
Contaminated Disposables Labeled hazardous waste bag or container. For sharps, use a designated sharps container.Segregate from general laboratory trash. Ensure all contaminated items are placed in the container.
Empty Containers Original or equivalent sealed container.Do not rinse into the sink. Dispose of the container as solid hazardous waste with the cap secured.
Aqueous Solutions Labeled, leak-proof hazardous waste container.CRITICAL: Do not dispose of down the drain.[10] Environmental release of fluorinated compounds must be avoided.

Regulatory Context and Expert Insights

The disposal of fluorinated compounds is coming under increasing scrutiny. While not strictly a per- or polyfluoroalkyl substance (PFAS) in the same class as PFOA, the presence of multiple C-F bonds in this compound places it in a category of chemicals that regulators are examining closely. The EPA's Interim Guidance on the Destruction and Disposal of PFAS highlights the challenges of breaking the stable carbon-fluorine bond and the potential for creating hazardous byproducts during incomplete thermal destruction.[11][12][13]

Therefore, the only acceptable disposal method is through a licensed hazardous waste management company that utilizes high-temperature incineration (typically >1,000 °C) equipped with afterburners and scrubbers to handle the potential release of acidic gases like HF.[10] Never assume that a standard chemical incinerator is sufficient. Always confirm the capabilities with your institution's Environmental Health & Safety (EHS) department.

By adhering to these stringent protocols, you not only ensure the safety of your laboratory personnel but also uphold your responsibility to protect the environment from persistent and potentially hazardous chemical agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.